molecular formula C33H66O18 B12422945 m-PEG15-acetic acid

m-PEG15-acetic acid

Cat. No.: B12422945
M. Wt: 750.9 g/mol
InChI Key: RXTPSHDLOBMKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG15-acetic acid is a useful research compound. Its molecular formula is C33H66O18 and its molecular weight is 750.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H66O18

Molecular Weight

750.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C33H66O18/c1-36-2-3-37-4-5-38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33(34)35/h2-32H2,1H3,(H,34,35)

InChI Key

RXTPSHDLOBMKTK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Foundational & Exploratory

m-PEG15-acetic acid chemical properties and specifications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG15-acetic acid: Properties, Protocols, and Applications

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-acetic acid with 15 ethylene glycol units (this compound). It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document details the chemical and physical properties, experimental protocols for its use, and its applications, with a focus on clear data presentation and procedural diagrams.

Chemical Properties and Specifications

This compound is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and a terminal carboxylic acid group. The PEG chain consists of 15 ethylene glycol units. This heterobifunctional structure allows for its use as a linker to modify proteins, peptides, nanoparticles, and other molecules.

Table 1: General Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2417256-16-5[1][2][3]
Molecular Formula C33H66O18[1][2]
Molecular Weight 750.87 g/mol
Systematic Name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-oic acid
Appearance White to off-white solid or viscous oilN/A

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource(s)
Boiling Point 729.2 ± 55.0 °C
Density 1.121 ± 0.06 g/cm³
pKa 3.39 ± 0.10

Table 3: Storage and Handling Specifications

ConditionRecommendationSource(s)
Short-term Storage Dry, dark, and at 0-4 °C (days to weeks)
Long-term Storage -20 °C (months)
Shipping Conditions Ambient

Experimental Protocols

The carboxylic acid group of this compound can be activated to react with primary amino groups on biomolecules, forming a stable amide bond. A common method for this conjugation is through the use of carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

General Protocol for Bioconjugation to a Protein

This protocol outlines a general procedure for the covalent attachment of this compound to a protein containing accessible lysine residues.

Materials:

  • This compound

  • Protein of interest

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.4 or 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the conjugation buffer.

    • Freshly prepare stock solutions of EDC and NHS in the conjugation buffer.

  • Activation of this compound:

    • In a separate tube, mix this compound with a molar excess of EDC and NHS. A common molar ratio is 1:2:5 (PEG-acid:EDC:NHS).

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4 °C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterization:

    • Analyze the resulting PEGylated protein using SDS-PAGE to observe the increase in molecular weight.

    • Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or colorimetric assays (e.g., TNBSA assay for remaining free amines).

Workflow for this compound Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification peg This compound activated_peg PEG-NHS Ester peg->activated_peg + EDC, NHS edc EDC edc->activated_peg nhs NHS nhs->activated_peg peg_protein PEGylated Protein activated_peg->peg_protein Reaction protein Protein (-NH2) protein->peg_protein purification Size Exclusion Chromatography / Dialysis peg_protein->purification Removal of byproducts final_product Purified PEG-Protein purification->final_product

Caption: Workflow for the bioconjugation of this compound to a protein.

Applications in Research and Drug Development

This compound is a valuable tool in bioconjugation and drug delivery. Its properties make it suitable for a range of applications.

PEGylation

The primary application of this compound is in PEGylation, the process of attaching PEG chains to molecules. This modification can:

  • Increase solubility and stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect proteins from degradation.

  • Reduce immunogenicity: The PEG chain can shield antigenic sites on proteins, reducing their immunogenicity.

  • Prolong circulation time: The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance and a longer in vivo half-life.

Drug Delivery

This compound can be used as a linker to conjugate drugs to targeting ligands or to formulate nanoparticles for drug delivery. The use of acetic acid as a modulator has been studied in the synthesis of metal-organic frameworks (MOFs) for drug delivery applications. While not directly this compound, this highlights the utility of the acetate functional group in formulation science. Acetic acid can also be used as a processing aid to improve the solubility of weakly basic drugs for spray-dried dispersion manufacturing.

Surface Modification

The PEG chain can be used to modify the surfaces of materials, such as quantum dots or nanoparticles, to reduce non-specific binding in biological assays. This is crucial for improving the signal-to-noise ratio in diagnostic and imaging applications.

Logical Relationship of PEGylation Benefits

G cluster_core cluster_properties cluster_outcomes pegylation PEGylation with This compound solubility Increased Solubility and Stability pegylation->solubility immunogenicity Reduced Immunogenicity pegylation->immunogenicity circulation Prolonged Circulation Time pegylation->circulation efficacy Improved Therapeutic Efficacy solubility->efficacy immunogenicity->efficacy circulation->efficacy dosing Reduced Dosing Frequency circulation->dosing

Caption: Benefits of PEGylation using this compound in drug development.

References

Synthesis and Characterization of m-PEG15-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis and characterization of methoxy-poly(ethylene glycol)15-acetic acid (m-PEG15-acetic acid). This guide details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Introduction

Methoxy-poly(ethylene glycol)-acetic acid (mPEG-COOH) is a functionalized polymer widely utilized in biomedical and pharmaceutical applications. The methoxy cap at one terminus prevents crosslinking, while the terminal carboxylic acid group provides a reactive handle for conjugation to proteins, peptides, nanoparticles, and other molecules. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the conjugated entity. This guide focuses specifically on this compound, a derivative with 15 ethylene glycol repeat units.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from methoxy-poly(ethylene glycol) with 15 repeating units (m-PEG15-OH). The first step involves the tosylation of the terminal hydroxyl group, followed by nucleophilic substitution with an acetate precursor and subsequent hydrolysis, or more directly, by reaction with a protected bromoacetate followed by deprotection. An alternative, more direct route is the oxidation of the terminal alcohol to a carboxylic acid.

Synthesis via Tosylation and Nucleophilic Substitution

This method involves the activation of the terminal hydroxyl group of m-PEG15-OH with a tosyl group, which is an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

Step 1: Tosylation of m-PEG15-OH

  • In a round-bottom flask dried under vacuum, dissolve m-PEG15-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (3 equivalents) to the solution, followed by the dropwise addition of p-toluenesulfonyl chloride (1.5 equivalents) dissolved in anhydrous DCM.

  • Allow the reaction to stir overnight at room temperature.

  • Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain m-PEG15-OTs.

Step 2: Synthesis of this compound

  • Dissolve the obtained m-PEG15-OTs (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add t-butyl bromoacetate (1.5 equivalents) and potassium t-butoxide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • To the resulting t-butyl ester, add a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stir at room temperature for 4 hours to cleave the t-butyl protecting group.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to yield pure this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow_Tosylation mPEG_OH m-PEG15-OH mPEG_OTs m-PEG15-OTs mPEG_OH->mPEG_OTs Tosylation TsCl p-Toluenesulfonyl chloride Triethylamine, DCM mPEG_tBu m-PEG15-O-CH2COOtBu mPEG_OTs->mPEG_tBu Nucleophilic Substitution tBu_BrAc t-Butyl bromoacetate Potassium t-butoxide, THF mPEG_COOH This compound mPEG_tBu->mPEG_COOH Deprotection TFA TFA, DCM Purification Purification mPEG_COOH->Purification

Synthesis via Tosylation and Substitution
Synthesis via Direct Oxidation

A more direct approach involves the oxidation of the primary alcohol of m-PEG15-OH to a carboxylic acid.

Experimental Protocol:

  • Dissolve m-PEG15-OH (1 equivalent) in water.

  • Add a catalytic amount of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) and sodium bromide.

  • Cool the mixture to 0°C and add an aqueous solution of sodium hypochlorite (NaOCl) dropwise while maintaining the pH between 9 and 10 by the addition of 0.5 M NaOH.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding ethanol.

  • Acidify the solution to pH 2 with 1 M HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow_Oxidation mPEG_OH m-PEG15-OH Oxidation Oxidation Reaction mPEG_OH->Oxidation Reagents TEMPO, NaBr NaOCl, H2O Reagents->Oxidation mPEG_COOH This compound Oxidation->mPEG_COOH Purification Purification mPEG_COOH->Purification

Synthesis via Direct Oxidation

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and molecular weight distribution of the synthesized this compound. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the product. The spectrum should show the characteristic peaks of the methoxy group, the ethylene glycol repeating units, and the methylene protons adjacent to the carboxylic acid group.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified this compound in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.

  • Integrate the peaks to determine the relative number of protons.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityAssignment
~3.38s-OCH₃ (methoxy group)
~3.64m-O-CH₂-CH₂-O- (PEG backbone)
~4.15s-O-CH₂-COOH (methylene adjacent to carboxyl)

Table 1: Expected ¹H NMR chemical shifts for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The presence of the carboxylic acid group is confirmed by a characteristic carbonyl (C=O) stretching peak.

Experimental Protocol:

  • Acquire the FTIR spectrum of the purified product using a KBr pellet or as a thin film on a salt plate.

  • Identify the characteristic absorption bands.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
~1730C=O stretch (carboxylic acid)
~1100C-O-C stretch (ether)
2800-3000C-H stretch
2500-3300 (broad)O-H stretch (carboxylic acid)

Table 2: Expected FTIR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and the molecular weight distribution (polydispersity) of the polymer. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Experimental Protocol (ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with a small amount of formic acid).

  • Infuse the solution into the ESI source of a time-of-flight (TOF) mass spectrometer.

  • Acquire the mass spectrum and analyze the distribution of multiply charged ions.

Expected Mass Spectrometry Data:

ParameterExpected Value
Molecular Weight (Mn)~750.87 g/mol
Polydispersity Index (PDI)< 1.05

Table 3: Expected mass spectrometry results for this compound.

Gel Permeation Chromatography (GPC)

GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight distribution and to assess the purity of the polymer.

Experimental Protocol:

  • Dissolve the sample in a suitable mobile phase (e.g., THF or DMF with an appropriate salt).

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Calibrate the system using PEG standards of known molecular weights.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Expected GPC Data:

ParameterExpected Value
Mn~700 - 800 g/mol
Mw~750 - 850 g/mol
PDI< 1.1

Table 4: Expected GPC results for this compound.

Purification and Storage

Purification of this compound is crucial to remove unreacted starting materials and byproducts. Column chromatography using silica gel is a common method. The choice of eluent system (e.g., a gradient of methanol in dichloromethane) will depend on the polarity of the impurities. Recrystallization from a solvent/anti-solvent system such as DCM/diethyl ether can also be effective.

For long-term storage, this compound should be kept in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The described protocols for synthesis via tosylation/substitution and direct oxidation, along with the comprehensive characterization methods including NMR, FTIR, MS, and GPC, offer a robust framework for researchers in the field of drug delivery and bioconjugation. Adherence to these detailed methodologies will ensure the production of high-quality, well-characterized this compound for advanced research and development applications.

An In-depth Technical Guide to m-PEG15-acetic acid: Molecular Weight and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of m-PEG15-acetic acid, a heterobifunctional polyethylene glycol (PEG) derivative widely utilized in bioconjugation, drug delivery, and nanoparticle functionalization. This document details its molecular weight specifications and outlines the methodologies for determining its purity, offering a valuable resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Core Physicochemical Properties

The precise molecular weight and high purity of this compound are critical parameters that directly influence the pharmacokinetic and pharmacodynamic properties of the resulting PEGylated molecules.

Data Presentation: Molecular and Purity Specifications

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Chemical Formula C₃₃H₆₆O₁₈[1]
Molecular Weight 750.87 g/mol [1]
Exact Mass 750.4200 u[1]
Purity Specification >95%[1]

Experimental Protocols

Ensuring the quality of this compound necessitates rigorous analytical testing. The following section details the common experimental protocols for the synthesis and purity assessment of this compound.

Synthesis of this compound

A common method for the synthesis of m-PEG-acetic acid involves the oxidation of the corresponding m-PEG-alcohol.

Materials:

  • m-PEG15-OH

  • Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve m-PEG15-OH in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the solution while stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Quench the reaction by adding isopropanol.

  • Filter the mixture to remove chromium salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in deionized water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Precipitate the final product by adding diethyl ether.

  • Dry the purified this compound under vacuum.

Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from potential impurities such as the starting material (m-PEG15-OH) and di-acid PEG. Due to the lack of a strong chromophore in the PEG backbone, detectors other than UV-Vis are often employed.

  • System: A standard HPLC system equipped with a pump, autosampler, and column oven.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is a typical mobile phase system.

  • Detection:

    • Refractive Index Detector (RID): Sensitive to changes in the bulk refractive index of the eluent.

    • Evaporative Light Scattering Detector (ELSD): Detects non-volatile analytes by nebulizing the eluent, evaporating the solvent, and measuring the scattered light from the remaining particles.

    • Mass Spectrometry (MS): Provides mass information for the eluting peaks, confirming the identity of the main component and any impurities.

  • Data Analysis: The purity is calculated by integrating the peak area of this compound and expressing it as a percentage of the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to assess its purity by identifying characteristic proton signals.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Key Signals:

    • A singlet at approximately 3.38 ppm corresponding to the methoxy (-OCH₃) group protons.

    • A large multiplet around 3.64 ppm corresponding to the repeating ethylene glycol (-OCH₂CH₂O-) protons.

    • A singlet at approximately 4.15 ppm corresponding to the methylene protons adjacent to the carboxylic acid (-CH₂COOH).

  • Purity Assessment: The absence of signals corresponding to the terminal alcohol protons of the starting material (around 3.7 ppm) indicates high purity. The integration ratio of the terminal methoxy protons to the methylene protons of the acetic acid group can also be used to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a typical quality control workflow for this compound.

synthesis_pathway cluster_reagents start m-PEG15-OH product This compound start->product Oxidation reagent Oxidizing Agent (e.g., Jones Reagent) purification Purification (Precipitation) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis pathway of this compound.

qc_workflow start Synthesized this compound hplc HPLC Analysis (Purity Assessment) start->hplc nmr NMR Spectroscopy (Structure Confirmation) start->nmr decision Purity > 95%? hplc->decision nmr->decision pass Release for Use decision->pass Yes fail Repurification or Rejection decision->fail No

Caption: Quality control workflow for this compound.

References

Applications of m-PEG15-Acetic Acid in Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol-15-acetic acid (m-PEG15-acetic acid) is a heterobifunctional polymer that has emerged as a valuable tool in the field of biotechnology and pharmaceutical sciences. Its structure, comprising a methoxy-terminated polyethylene glycol (PEG) chain of 15 ethylene oxide units and a terminal carboxylic acid group, offers a unique combination of properties that are highly sought after for the modification of biological molecules and surfaces. The PEG component imparts hydrophilicity, biocompatibility, and a "stealth" characteristic that can reduce immunogenicity and prolong systemic circulation of conjugated molecules. The terminal carboxylic acid provides a reactive handle for covalent attachment to a variety of functional groups, most notably primary amines, through well-established coupling chemistries.

This technical guide provides an in-depth overview of the core applications of this compound in biotechnology, with a focus on drug delivery, bioconjugation, and surface modification. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts.

Core Applications

The unique properties of this compound make it suitable for a range of biotechnological applications:

  • Drug Delivery: PEGylation, the process of attaching PEG chains to therapeutic molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. This compound can be conjugated to small molecule drugs, peptides, and proteins to increase their solubility, stability, and circulation half-life, while also reducing their immunogenicity and enzymatic degradation.

  • Bioconjugation: The terminal carboxylic acid of this compound allows for its covalent linkage to various biomolecules, including proteins, antibodies, and peptides, through the formation of stable amide bonds. This enables the creation of novel bioconjugates with enhanced therapeutic or diagnostic capabilities.

  • Surface Modification: The hydrophilic and bio-inert nature of the PEG chain makes this compound an excellent agent for modifying the surfaces of nanoparticles, liposomes, and medical devices. This surface modification can prevent non-specific protein adsorption (biofouling), improve colloidal stability, and facilitate targeted drug delivery.

Quantitative Data on the Effects of PEGylation

The following tables summarize representative quantitative data illustrating the impact of PEGylation on key biopharmaceutical parameters. While specific values will vary depending on the molecule or nanoparticle being modified, these data provide a general understanding of the benefits of using PEG derivatives like this compound.

Table 1: Effect of PEG Molecular Weight on Nanoparticle Properties and Protein Adsorption

PEG Molecular Weight (kDa)Nanoparticle Hydrodynamic Diameter (nm)Zeta Potential (mV)Protein Adsorption Reduction (%)
0 (Unmodified)150-30.10
5180-18.6~75
10200-15.2>75
20220-12.8>75

Data compiled from representative studies on PEGylated nanoparticles.[1][2]

Table 2: Pharmacokinetic Parameters of a Therapeutic Peptide: PEGylated vs. Non-PEGylated

FormulationHalf-life (t½) in vivoArea Under the Curve (AUC)Clearance Rate
Non-PEGylated PeptideShortLowHigh
PEGylated PeptideSignificantly IncreasedSignificantly IncreasedSignificantly Decreased

Qualitative representation based on the established effects of PEGylation on therapeutic peptides.[3]

Table 3: Impact of DSPE-PEG Concentration and Molecular Weight on Drug Exposure in Nanoemulsions

DSPE-PEG ConjugateConcentration (mg/mL)Increase in Drug Exposure (AUC) vs. Non-PEGylated
DSPE-PEG2000698.2%
DSPE-PEG50006120%
DSPE-PEG10000664.1%
DSPE-PEG2000936.6%
DSPE-PEG5000980.6%
DSPE-PEG10000968.5%

Adapted from studies on PEGylated nanoemulsions for intravenous drug delivery.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of m-PEG-acetic acid derivatives.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to primary amine groups (e.g., lysine residues) on a protein surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • Protein of interest

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

    • Prepare a solution of the protein in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction vial, mix the this compound solution with a molar excess of EDC and NHS/Sulfo-NHS. A typical molar ratio is 1:2:2 (PEG-acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid group of the PEG to form a more stable, amine-reactive NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated m-PEG15-NHS ester solution to the protein solution. The molar ratio of the activated PEG to the protein should be optimized for the desired degree of PEGylation.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. This will consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight.

    • Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.

G cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification mPEG15_COOH This compound Activated_PEG m-PEG15-NHS Ester mPEG15_COOH->Activated_PEG EDC/NHS EDC_NHS EDC + NHS PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein Protein Protein (-NH2) Protein->PEGylated_Protein Purification Desalting/Dialysis PEGylated_Protein->Purification

Caption: Workflow for protein PEGylation using EDC/NHS chemistry.

Protocol 2: Preparation of PEG-Lipid Micelles for Drug Delivery

This protocol describes the preparation of micelles from PEG-lipid conjugates (e.g., DSPE-PEG) for the encapsulation of hydrophobic drugs.

Materials:

  • DSPE-PEG conjugate (e.g., DSPE-PEG2000)

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Thin-Film Hydration Method:

    • Dissolve the DSPE-PEG conjugate and the hydrophobic drug in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipid.

    • The resulting suspension can be sonicated or extruded through polycarbonate membranes to obtain micelles of a uniform size.

  • Characterization:

    • Determine the particle size and size distribution of the micelles using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the micelles.

    • Quantify the drug loading and encapsulation efficiency using a suitable analytical method such as HPLC or UV-Vis spectroscopy after separating the free drug from the micelles.

G Start DSPE-PEG + Drug in Organic Solvent Thin_Film Thin Lipid Film Formation Start->Thin_Film Solvent Evaporation Hydration Hydration with Aqueous Buffer Thin_Film->Hydration Micelles Drug-Loaded PEG-Lipid Micelles Hydration->Micelles Self-Assembly

Caption: Preparation of drug-loaded PEG-lipid micelles.

Protocol 3: Surface Modification of Gold Nanoparticles with m-PEG15-Thiol (derived from this compound)

This protocol outlines the surface functionalization of gold nanoparticles (AuNPs) with a thiol-terminated PEG, which can be synthesized from this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • m-PEG15-Thiol (synthesized from this compound)

  • Deionized water

Procedure:

  • Synthesis of m-PEG15-Thiol (Conceptual):

    • The carboxylic acid of this compound can be converted to a thiol group through a multi-step organic synthesis, typically involving amidation with a protected amino-thiol followed by deprotection.

  • Conjugation to AuNPs:

    • Add a solution of m-PEG15-Thiol to the citrate-stabilized AuNP solution.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature. The thiol group will displace the citrate ions and form a stable gold-thiol bond on the nanoparticle surface.

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant containing excess reagents and resuspend the nanoparticles in deionized water or a buffer of choice.

  • Characterization:

    • Confirm the surface modification using UV-Vis spectroscopy by observing the shift in the surface plasmon resonance peak.

    • Measure the hydrodynamic diameter using DLS to confirm the increase in size due to the PEG layer.

    • Assess the stability of the functionalized nanoparticles in high salt solutions.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which PEGylation, using reagents like this compound, influences biological signaling is through steric hindrance . The flexible and hydrated PEG chain creates a physical barrier around the conjugated molecule, which can modulate its interaction with other biological entities such as receptors, enzymes, and antibodies.

G cluster_unmodified Unmodified Ligand cluster_pegylated PEGylated Ligand Ligand Ligand Receptor Receptor Ligand->Receptor Binding Cell Cell Membrane Receptor->Cell Signal Transduction PEG_Ligand PEG-Ligand Receptor2 Receptor PEG_Ligand->Receptor2 Binding Inhibited (Steric Hindrance) Cell2 Cell Membrane

Caption: PEGylation can inhibit ligand-receptor binding.

This steric shielding effect can be advantageous in several ways:

  • Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on a protein, reducing its recognition by the immune system and preventing an immune response.

  • Protection from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the in vivo stability of therapeutic proteins and peptides.

  • Controlled Receptor Binding: In some cases, a reduction in binding affinity due to steric hindrance can be beneficial. For example, it can lead to more selective targeting or a prolonged release of the active molecule.

However, excessive PEGylation or the use of very long PEG chains can also lead to a complete loss of biological activity if the binding site of a protein or drug is obstructed. Therefore, the degree and site of PEGylation must be carefully controlled and optimized for each specific application.

Conclusion

This compound is a versatile and valuable reagent in modern biotechnology. Its well-defined structure and dual functionality allow for the precise modification of a wide range of biological molecules and materials. The resulting PEGylated conjugates exhibit improved physicochemical and pharmacokinetic properties, leading to the development of more effective and safer therapeutics and diagnostics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their own work. As our understanding of the interactions between nanomaterials and biological systems continues to grow, the rational design and application of PEGylation strategies will remain a cornerstone of innovation in biotechnology.

References

m-PEG15-Acetic Acid as a Hydrophilic Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker is paramount. The linker, a seemingly simple bridge between a targeting moiety and a payload, critically influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various linker technologies, hydrophilic linkers, and specifically those based on polyethylene glycol (PEG), have emerged as a cornerstone for overcoming challenges associated with the hydrophobicity of potent payloads.[1][2][3][] This technical guide provides an in-depth exploration of m-PEG15-acetic acid, a monodispersed PEG linker, detailing its properties, applications, and the experimental protocols essential for its successful implementation in drug development.

This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain of 15 ethylene glycol units and a terminal carboxylic acid. This structure imparts a desirable balance of hydrophilicity and reactivity, enabling the covalent attachment of amine-containing molecules through stable amide bond formation. The PEG chain serves as a flexible, water-soluble spacer that can enhance the solubility and stability of the resulting conjugate, reduce aggregation, and prolong circulation half-life by creating a protective hydration shell.[1] These characteristics are instrumental in improving the therapeutic index of targeted therapies.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application.

PropertyValueReference
Chemical Formula C33H66O18Internal Data
Molecular Weight ~750.87 g/mol Internal Data
CAS Number 2417256-16-5Internal Data
Appearance White to off-white solid or viscous oilInternal Data
Solubility Soluble in water and most organic solventsInternal Data
Purity >95%Internal Data

Applications in Drug Development

The primary application of this compound lies in its role as a hydrophilic linker in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is conjugated to a monoclonal antibody (mAb) that targets a specific tumor antigen. A significant challenge in ADC development is the inherent hydrophobicity of many potent payloads, which can lead to aggregation, poor pharmacokinetics, and reduced efficacy. The incorporation of a hydrophilic PEG linker, such as this compound, can mitigate these issues.

Benefits of this compound in ADCs:

  • Enhanced Solubility and Reduced Aggregation: The PEG chain increases the overall hydrophilicity of the ADC, preventing aggregation, which is a critical quality attribute for injectable biotherapeutics.

  • Improved Pharmacokinetics: The hydrodynamic radius of the ADC is increased by the PEG linker, which can reduce renal clearance and extend the plasma half-life of the conjugate.

  • Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the stability of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. The linker in a PROTAC plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Benefits of this compound in PROTACs:

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG15 chain can provide the necessary spatial orientation for the two ligands to bind effectively to their respective proteins.

  • Improved Cellular Permeability and Solubility: The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the PROTAC, which is essential for reaching intracellular targets.

  • Favorable Pharmacokinetic Properties: Similar to its role in ADCs, the PEG linker can improve the in vivo stability and half-life of the PROTAC.

Quantitative Data on the Impact of PEG Linkers

The length of the PEG linker is a critical parameter that must be optimized for each specific application. While direct comparative data for a PEG15 linker is often embedded within broader studies, the following tables summarize the general trends and impact of varying PEG linker lengths on key performance metrics of bioconjugates.

Table 1: Impact of PEG Linker Length on ADC Properties

ParameterShorter PEG Linker (e.g., PEG4-8)Longer PEG Linker (e.g., PEG12-24)Rationale & References
In Vitro Potency (IC50) Generally higher (lower IC50)May be slightly lower (higher IC50)Shorter linkers may lead to faster payload release or less steric hindrance at the target site.
Plasma Stability Often higherCan be slightly lower depending on the payload and conjugation chemistryLonger, more flexible linkers may be more susceptible to enzymatic cleavage.
Solubility & Aggregation Improved compared to non-PEG linkersSignificantly improved, allowing for higher DARsThe longer PEG chain provides a more substantial hydration shell.
In Vivo Efficacy Generally effectiveOften enhanced, especially for hydrophobic payloadsImproved pharmacokinetics and tumor accumulation due to increased hydrophilicity and longer half-life.
Pharmacokinetics (Half-life) Moderately increasedSignificantly increasedReduced renal clearance due to a larger hydrodynamic radius.

Table 2: Comparative Performance of Hydrophilic Linkers in Exatecan-Based ADCs

Linker TypeDARAggregation (%)In Vivo Tumor Growth Inhibition (%)Reference
Conventional Hydrophobic Linker4>10%~60%
PEGylated Hydrophilic Linker 8 <5% >90%
Polysarcosine-based Linker8<5%>90%

Experimental Protocols

The following are detailed methodologies for key experiments involving the use and characterization of conjugates synthesized with this compound.

Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS for subsequent conjugation to a primary amine.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a reaction vessel, add the desired molar excess of this compound to the amine-containing molecule.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid to an amine-reactive NHS ester.

  • Conjugation:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by purifying the conjugate using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. This can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Method 1: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in HIC mobile phase A.

  • Chromatography:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • The different DAR species will separate based on hydrophobicity.

    • Calculate the area of each peak corresponding to a specific DAR.

    • The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated.

Method 2: Mass Spectrometry (MS)

  • Sample Preparation:

    • For intact mass analysis, dilute the ADC to 0.1-1 mg/mL in an appropriate buffer.

    • For analysis of reduced antibody fragments, treat the ADC with a reducing agent (e.g., DTT) to separate the light and heavy chains.

  • LC-MS Analysis:

    • Perform liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Deconvolute the resulting mass spectrum to obtain the masses of the different conjugated species.

  • Data Analysis:

    • Calculate the mass of each species and determine the number of conjugated drugs.

    • The average DAR is calculated based on the relative abundance of each species.

Protocol 3: Assessment of ADC Plasma Stability

This protocol assesses the stability of the ADC in plasma by monitoring the change in average DAR over time.

Materials:

  • Purified ADC

  • Human or animal plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • LC-MS system for DAR analysis

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

    • Immediately freeze the aliquots at -80°C to stop any further degradation.

  • Sample Analysis:

    • Thaw the plasma samples.

    • Purify the ADC from the plasma using affinity chromatography (e.g., Protein A beads).

    • Analyze the purified ADC by LC-MS to determine the average DAR at each time point.

  • Data Analysis:

    • Plot the average DAR as a function of time to assess the stability of the conjugate. A decrease in DAR indicates linker cleavage and payload loss.

Protocol 4: Quantification of ADC Aggregation

Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates in ADC preparations.

Materials:

  • Purified ADC

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • HPLC system with UV detection at 280 nm

Procedure:

  • Sample Preparation: Dilute the ADC to a concentration of 1 mg/mL in the SEC mobile phase.

  • Chromatography:

    • Inject the sample onto the SEC column.

    • Run an isocratic elution with the mobile phase for 30 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.

    • Calculate the percentage of each species by integrating the peak areas.

Visualizations

ADC Mechanism of Action

ADC_Mechanism cluster_cell ADC Antibody-Drug Conjugate (with m-PEG15-linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Characterization

ADC_Workflow Start ADC Synthesis (this compound conjugation) Purification Purification (e.g., SEC, Affinity) Start->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Stability_Analysis Stability Assessment (Plasma Incubation) Purification->Stability_Analysis Aggregation_Analysis Aggregation Quantification (SEC) Purification->Aggregation_Analysis InVitro_Assay In Vitro Potency Assay (Cell Viability) DAR_Analysis->InVitro_Assay InVivo_Study In Vivo Efficacy Study (Xenograft Model) Stability_Analysis->InVivo_Study Aggregation_Analysis->InVivo_Study InVitro_Assay->InVivo_Study End Lead Candidate InVivo_Study->End

Caption: A typical experimental workflow for the characterization of an ADC.

Logical Relationship of Linker Properties and Therapeutic Outcomes

Linker_Properties Linker This compound (Hydrophilic Linker) Properties Improved Physicochemical Properties Linker->Properties Pharmacokinetics Enhanced Pharmacokinetics Linker->Pharmacokinetics Solubility Increased Solubility Properties->Solubility Stability Reduced Aggregation Properties->Stability Therapeutic_Index Improved Therapeutic Index Solubility->Therapeutic_Index Stability->Therapeutic_Index HalfLife Longer Half-Life Pharmacokinetics->HalfLife Clearance Reduced Clearance Pharmacokinetics->Clearance HalfLife->Therapeutic_Index Clearance->Therapeutic_Index Efficacy Increased Efficacy Therapeutic_Index->Efficacy Toxicity Reduced Off-Target Toxicity Therapeutic_Index->Toxicity

References

An In-depth Technical Guide to PEGylation with m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PEGylation utilizing m-PEG15-acetic acid, a discrete polyethylene glycol (PEG) reagent. PEGylation, the covalent attachment of PEG chains to molecules, is a clinically validated strategy to enhance the therapeutic properties of peptides, proteins, small molecules, and nanoparticles. By increasing hydrodynamic size and masking surface functionalities, PEGylation can improve pharmacokinetics, reduce immunogenicity, and enhance stability. This document details the chemical properties of this compound, provides explicit experimental protocols for its use, presents quantitative data for characterization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts of PEGylation with this compound

This compound is a monodisperse PEG linker, meaning it has a precise, defined chain length of 15 ethylene glycol units, terminating in a methoxy group at one end and a carboxylic acid at the other. This homogeneity is a significant advantage over traditional polydisperse PEGs, as it leads to a more uniform and well-characterized final product. The terminal carboxylic acid allows for covalent conjugation to amine-containing molecules through the formation of a stable amide bond.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C33H66O18
Molecular Weight 750.87 g/mol
Appearance White solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability. Allow to warm to room temperature before opening to prevent moisture condensation.

Experimental Protocols

The most common method for conjugating this compound to a primary amine-containing molecule (e.g., the N-terminus of a peptide or the side chain of a lysine residue) is through carbodiimide-mediated coupling, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC·HCl (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The resulting solution containing the activated m-PEG15-NHS ester can be used directly in the next step or purified if necessary.

Conjugation of Activated this compound to a Peptide

This protocol details the conjugation of the m-PEG15-NHS ester to a peptide containing a primary amine. The example used here is a generic 12-amino acid peptide with a molecular weight of approximately 1565 Da.

Materials:

  • Activated m-PEG15-NHS ester solution (from step 2.1)

  • Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Procedure:

  • Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.

  • Slowly add the activated m-PEG15-NHS ester solution to the peptide solution with gentle stirring. A molar excess of the PEG reagent (typically 2-5 equivalents relative to the peptide) is recommended to drive the reaction to completion.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Once the reaction is complete, add a quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS ester.

  • The PEGylated peptide is then purified from the reaction mixture.

Purification and Characterization

Purification of the PEGylated conjugate is crucial to remove unreacted PEG, unconjugated starting material, and any side products. Characterization is then performed to confirm the identity and purity of the final product.

Purification by Preparative RP-HPLC

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 preparative column.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is typically used to elute the PEGylated peptide. The exact gradient will depend on the hydrophobicity of the peptide and the PEGylated product. For example, a gradient of 5% to 65% Solvent B over 30 minutes.

Procedure:

  • Equilibrate the column with the starting mobile phase composition.

  • Inject the quenched reaction mixture onto the column.

  • Run the gradient and collect fractions corresponding to the product peak, which will typically have a longer retention time than the unconjugated peptide.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.

Characterization

Analytical RP-HPLC: Analytical RP-HPLC is used to determine the purity of the final product and to monitor the reaction progress. The PEGylated product will have a distinct, later retention time compared to the un-PEGylated peptide.

Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry is essential to confirm the covalent attachment of the PEG chain.[1] The mass spectrum of the PEGylated peptide will show an increase in molecular weight corresponding to the mass of the this compound minus the mass of a water molecule.[1] For example, a peptide with a mass of 1565 Da conjugated with this compound (MW 750.87 Da) would be expected to have a mass of approximately 2315 Da.[1] Due to the discrete nature of this compound, a single major peak for the PEGylated product is expected.[1]

Quantitative Data Presentation

The following tables provide representative quantitative data for the PEGylation of a model peptide with a PEG-acid linker of a similar size to this compound.

Table 1: Representative RP-HPLC Retention Times

CompoundRetention Time (minutes)
Unconjugated Peptide (~1.5 kDa)12.5
m-PEG-acid Conjugated Peptide18.2

Note: Retention times are highly dependent on the specific peptide, column, and gradient conditions.

Table 2: Representative Mass Spectrometry Data

CompoundExpected Mass (Da)Observed Mass (Da)
Unconjugated Peptide1565.81565.9
m-PEG-acid Conjugated Peptide~2315~2315

Table 3: Impact of PEGylation on Pharmacokinetic Parameters (Representative Data)

ParameterUnconjugated DrugPEGylated Drug (~700 Da PEG)
Half-life (t½) ShortIncreased
Clearance (CL) HighDecreased
Volume of Distribution (Vd) VariableGenerally Decreased
Area Under the Curve (AUC) LowIncreased

Visualizations: Diagrams of Workflows and Pathways

Experimental and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the PEGylation process.

PEGylation_Workflow cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis mPEG_Acid This compound Activated_PEG m-PEG15-NHS Ester mPEG_Acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Reaction_Mix Reaction Mixture Activated_PEG->Reaction_Mix Peptide Amine-containing Molecule Peptide->Reaction_Mix Conjugation Purification RP-HPLC Reaction_Mix->Purification Final_Product Purified PEGylated Product Purification->Final_Product Analysis LC-MS / MALDI-TOF Final_Product->Analysis

General workflow for PEGylation with this compound.
Signaling Pathway Modulation

PEGylation can be used to modify the properties of therapeutic peptides that target specific signaling pathways. For example, exenatide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes, has been a candidate for PEGylation to improve its pharmacokinetic profile.[2] The following diagram illustrates the GLP-1 receptor signaling pathway.

GLP1_Signaling cluster_cell Pancreatic Beta Cell GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exenatide Exenatide or PEGylated Exenatide Exenatide->GLP1R binds to

Simplified GLP-1 receptor signaling pathway.

Conclusion

This compound offers a precise and effective tool for the PEGylation of therapeutic molecules. Its monodisperse nature simplifies characterization and leads to a more homogeneous product compared to traditional polydisperse PEGs. The well-established EDC/NHS coupling chemistry provides a reliable method for conjugation to amine-containing molecules. By following the detailed protocols for reaction, purification, and characterization outlined in this guide, researchers and drug development professionals can effectively leverage the benefits of PEGylation to improve the therapeutic potential of their candidate molecules. The provided data and diagrams serve as a valuable resource for understanding the practical aspects and biological implications of using this compound in drug development.

References

The Strategic Application of m-PEG15-acetic acid in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[4]

Among the various linker classes, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the tunable nature of their length. This guide provides a comprehensive technical overview of m-PEG15-acetic acid, a long-chain PEG derivative, and its application in the development of potent and effective PROTACs.

This compound: Chemical Properties and Advantages in PROTAC Development

This compound is a monodisperse PEG linker characterized by a methoxy-capped chain of 15 ethylene glycol units terminating in a carboxylic acid. This structure imparts several desirable properties for PROTAC design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2417256-16-5
Molecular Formula C33H66O18
Molecular Weight 750.87 g/mol
Appearance To be determined
Purity >95%
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C

The extended PEG chain of this compound offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of long PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially enhancing cell membrane permeability. However, an optimal length is key, as excessively long PEG chains can also hinder uptake.

  • Optimal Ternary Complex Formation: The length of the linker is a critical factor in achieving a productive ternary complex. A linker that is too short can lead to steric hindrance, while an overly long one may not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination. The 15-unit length of this PEG chain provides significant reach and flexibility, which can be advantageous for targeting proteins with complex topologies or for optimizing the geometry of the ternary complex.

Quantitative Data: The Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize representative data from comparative studies on PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 3: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs

Linker Length (atoms)Degradation EfficacyReference
12Less Potent
16More Potent

Table 4: Physicochemical Properties and Permeability of Representative PROTACs

PROTACLinkerMW (Da)TPSA (Ų)Caco-2 Permeability (10⁻⁶ cm/s)Reference
PROTAC A 2-unit PEG~900-1200>1400.6
PROTAC B 3-unit PEG~900-1200>140<0.1
PROTAC C Alkyl~900-1200>1400.002

Note: The data presented are from different studies and for different target proteins. They are intended to illustrate the general principle that linker length is a critical parameter for optimization.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis for coupling a POI ligand and an E3 ligase ligand using this compound.

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Materials:

    • E3 ligase ligand with a free amine group (e.g., pomalidomide derivative) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC.

Step 2: Coupling of the E3 Ligase-Linker Conjugate to the POI Ligand

This example assumes the POI ligand has a free amine group.

  • Materials:

    • Purified E3 ligase-linker conjugate (from Step 1) (1.0 eq)

    • POI ligand with a free amine group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase-linker conjugate in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the POI ligand to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) of a PROTAC.

  • Materials:

    • Adherent cells cultured in 6-well plates

    • PROTAC stock solution in DMSO

    • Complete cell culture medium

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate with the primary antibody for the POI overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection and Analysis:

      • Detect protein bands using an ECL substrate.

      • Quantify band intensities and normalize to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC.

  • Materials:

    • Caco-2 cells cultured on permeable filter supports (e.g., Transwell inserts) for 21 days

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • PROTAC stock solution

    • LC-MS/MS system for quantification

  • Procedure:

    • Cell Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Apical to Basolateral (A-B) Permeability:

      • Add the PROTAC solution to the apical (A) chamber.

      • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

      • Quantify the PROTAC concentration in the samples by LC-MS/MS.

    • Basolateral to Apical (B-A) Permeability:

      • Add the PROTAC solution to the basolateral (B) chamber.

      • Take samples from the apical (A) chamber at the same time points.

      • Quantify the PROTAC concentration by LC-MS/MS.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both directions.

      • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.

Visualizing Key Processes and Pathways

PROTAC Mechanism of Action and Development Workflow

PROTAC_Mechanism_and_Workflow cluster_0 PROTAC Mechanism of Action cluster_1 PROTAC Development Workflow POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Degradation Assay (Western Blot, DC50/Dmax) Synthesis->Degradation_Assay Permeability_Assay Permeability Assay (Caco-2) Synthesis->Permeability_Assay Ternary_Assay Ternary Complex Assay Synthesis->Ternary_Assay Optimization Lead Optimization Degradation_Assay->Optimization Permeability_Assay->Optimization Ternary_Assay->Optimization

PROTAC mechanism and development workflow.
Signaling Pathway: Downstream Effects of BRD4 Degradation

Degradation of the epigenetic reader BRD4 by a PROTAC can lead to the downregulation of key oncogenes like c-Myc, impacting cell cycle progression and apoptosis.

BRD4_Signaling PROTAC BRD4-PROTAC (this compound linker) BRD4 BRD4 PROTAC->BRD4 recruits Degradation BRD4 Degradation BRD4->Degradation cMyc c-Myc Transcription Downregulation Degradation->cMyc leads to CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis cMyc->Apoptosis

Downstream effects of BRD4 degradation.
Signaling Pathway: Downstream Effects of EGFR Degradation

Targeted degradation of EGFR can inhibit downstream signaling cascades such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival in many cancers.

EGFR_Signaling PROTAC EGFR-PROTAC (this compound linker) EGFR EGFR PROTAC->EGFR recruits Degradation EGFR Degradation EGFR->Degradation MAPK_pathway MAPK/ERK Pathway Inhibition Degradation->MAPK_pathway leads to Proliferation Decreased Cell Proliferation MAPK_pathway->Proliferation Survival Decreased Cell Survival MAPK_pathway->Survival

Downstream effects of EGFR degradation.

Conclusion and Future Perspectives

The linker is a pivotal component in the design of effective PROTACs, and long-chain PEG linkers like this compound offer a valuable tool for optimizing PROTAC properties. The extended and flexible nature of this linker can enhance solubility and modulate cell permeability, while providing the necessary reach to facilitate the formation of a productive ternary complex for efficient protein degradation. The choice of linker length is not universal and requires empirical validation for each specific target and E3 ligase combination. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation PROTACs, ultimately accelerating the development of novel therapeutics for a wide range of diseases.

References

Technical Guide: Storage and Stability of m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage, handling, and stability considerations for m-PEG15-acetic acid. Adherence to these guidelines is critical to ensure the material's integrity, minimize degradation, and maintain its performance in research and drug development applications.

Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound. The following table summarizes the recommended conditions based on typical supplier recommendations and the general stability of polyethylene glycol (PEG) derivatives.

ConditionRecommendationRationale
Temperature Long-term: ≤ -15°C (-20°C is common)[1]. Short-term (days to weeks): 0 - 4°C[1].Low temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon)[1].PEGs are susceptible to oxidative degradation[2]. An inert atmosphere displaces oxygen, mitigating this risk.
Light Exposure Store in the dark. Protect from light at all times[1].Light can accelerate the aging and degradation of PEG compounds.
Moisture Keep in a dry environment, with desiccant if necessary.The ester linkage in this compound is susceptible to hydrolysis.
Container Use a tightly sealed container. For sensitive PEG products, packaging in smaller, single-use portions can help maintain activity.Prevents exposure to atmospheric moisture and oxygen. Minimizes repeated freeze-thaw cycles and exposure of the bulk material.
Shipping Ambient temperature shipping is generally acceptable for short durations if the material is properly packaged under an inert atmosphere.The material is stable enough for typical shipping times without significant degradation.
Handling Before opening, allow the container to warm slowly to room temperature. After use, backfill the container with an inert gas before resealing.This prevents condensation of atmospheric moisture onto the cold product, which could lead to hydrolysis.

Chemical Stability and Degradation

The stability of this compound is influenced by its molecular structure, which includes a polyether backbone and a carboxylic acid terminal group linked via an ester. The primary degradation pathways are oxidation and hydrolysis.

  • Oxidative Degradation: The polyethylene glycol chain is susceptible to oxidation, which can lead to chain cleavage and the formation of various byproducts, including aldehydes (e.g., formaldehyde), formic acid, and glycolic acid. This process can be accelerated by exposure to oxygen, heat, and light.

  • Hydrolytic Degradation: The ester linkage in this compound is prone to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule to form the parent PEG and acetic acid. The rate of hydrolysis is influenced by pH and temperature.

The following diagram illustrates the key factors influencing the stability of this compound.

cluster_stability Stability cluster_degradation Degradation Low Temperature Low Temperature This compound (Stable) This compound (Stable) Low Temperature->this compound (Stable) Maintains Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound (Stable) Maintains Protection from Light Protection from Light Protection from Light->this compound (Stable) Maintains Dry Conditions Dry Conditions Dry Conditions->this compound (Stable) Maintains Degradation Pathways Degradation Pathways Oxidation Oxidation Degradation Pathways->Oxidation Hydrolysis Hydrolysis Degradation Pathways->Hydrolysis Degradation Products Degradation Products Oxidation->Degradation Products Hydrolysis->Degradation Products

Factors influencing the stability and degradation of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following protocol outlines a general approach for this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and thermal) and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC grade water, methanol, and acetonitrile

  • Formic acid

  • HPLC system with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)

  • LC-HRMS system for identification of degradation products

  • pH meter

  • Temperature-controlled oven and water bath

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 30 minutes to 24 hours). Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for a specified time. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water and incubate at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

    • Thermal Degradation (Solid State): Store the solid this compound in an oven at an elevated temperature (e.g., 70°C). At various time points, dissolve a portion of the solid for analysis.

    • Control Sample: Store the stock solution at the recommended long-term storage temperature (-20°C) and a refrigerated sample (4°C) for comparison.

  • Analytical Method (Stability-Indicating HPLC-CAD/MS):

    • Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm) or equivalent.

    • Mobile Phase A: 0.0025% Formic acid in water:methanol (80:20 v/v).

    • Mobile Phase B: Methanol:acetonitrile (60:40 v/v).

    • Elution: Gradient elution mode to separate the parent compound from its degradation products.

    • Detector: Charged Aerosol Detector (CAD) is suitable for PEG compounds that lack a strong chromophore. Mass Spectrometry (MS) can be used for both quantification and identification.

    • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.

  • Identification of Degradation Products: Analyze the stressed samples using a validated LC-HRMS method to identify the mass of the degradation products and propose their structures.

The following diagram outlines the experimental workflow for the forced degradation study.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal HPLC-CAD/MS HPLC-CAD/MS Acid Hydrolysis->HPLC-CAD/MS Base Hydrolysis->HPLC-CAD/MS Oxidation->HPLC-CAD/MS Thermal->HPLC-CAD/MS LC-HRMS LC-HRMS HPLC-CAD/MS->LC-HRMS Degradation Profile Degradation Profile HPLC-CAD/MS->Degradation Profile Identify Degradants Identify Degradants LC-HRMS->Identify Degradants

Experimental workflow for a forced degradation study of this compound.

By implementing these storage, handling, and stability testing protocols, researchers can ensure the quality and reliability of this compound, leading to more reproducible and accurate results in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for m-PEG15-acetic acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs. The covalent attachment of PEG chains can enhance solubility, increase stability against proteolytic degradation, prolong circulation half-life, and reduce immunogenicity. This document provides detailed application notes and protocols for the conjugation of methoxy-poly(ethylene glycol)15-acetic acid (m-PEG15-acetic acid) to molecules containing primary amines.

This compound is a monodisperse PEG reagent with a terminal carboxylic acid group, allowing for its activation and subsequent coupling to primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine of proteins) to form a stable amide bond. This process typically involves a two-step reaction: the activation of the carboxylic acid group of this compound, commonly with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the nucleophilic attack of the primary amine on the activated PEG-NHS ester.

These protocols are designed to provide a robust framework for researchers to perform and optimize the PEGylation of their molecules of interest.

Materials and Reagents

  • This compound: (CAS: 2417256-16-5, Molecular Formula: C33H66O18, Molecular Weight: 750.87 g/mol )[1]

  • Molecule with primary amine(s): (e.g., protein, peptide, or small molecule)

  • Coupling Agents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.

    • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[2][3][4]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents.

  • Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.

  • Analytical Equipment:

    • SDS-PAGE system

    • High-Performance Liquid Chromatography (HPLC) system with a Size-Exclusion (SEC) column

    • Mass Spectrometer (MALDI-TOF or ESI-MS)

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol is a general guideline for the conjugation of this compound to a protein via its primary amines. Optimization of the molar ratio of PEG to protein, pH, and reaction time may be necessary for each specific protein.

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein solution in Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[3]

  • This compound Solution: Immediately before use, dissolve this compound in Activation Buffer to the desired concentration.

  • EDC/NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF, or directly in Activation Buffer.

Step 2: Activation of this compound

  • In a reaction vessel, combine the this compound solution with EDC and NHS (or Sulfo-NHS). A typical molar ratio is 1:2:5 (PEG:EDC:NHS).

  • Incubate the reaction for 15-30 minutes at room temperature to form the m-PEG15-NHS ester. The NHS-ester intermediate is susceptible to hydrolysis, so this step should be performed promptly.

Step 3: Conjugation to the Protein

  • Immediately add the activated m-PEG15-NHS ester solution to the protein solution. The molar excess of the PEG reagent over the protein will determine the degree of PEGylation and should be optimized. A starting point is a 5- to 20-fold molar excess of PEG to protein.

  • The final concentration of organic solvent (if used to dissolve EDC/NHS) should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time can be determined by taking aliquots at different time points and analyzing them by SDS-PAGE.

Step 4: Quenching the Reaction

  • Add Quenching Buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) to the reaction mixture.

  • Incubate for 15-30 minutes at room temperature to consume any unreacted m-PEG15-NHS ester.

Step 5: Purification of the PEGylated Protein

  • Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of purification method will depend on the size of the protein and the PEG.

Step 6: Characterization of the PEGylated Protein

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight.

  • SEC-HPLC: Use SEC-HPLC to assess the purity and determine the extent of aggregation. The PEGylated protein will elute earlier than the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate to confirm the number of PEG chains attached (degree of PEGylation).

Diagrams and Workflows

This compound Activation and Conjugation Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis mPEG_acid This compound Activated_PEG m-PEG15-NHS Ester mPEG_acid->Activated_PEG 15-30 min Room Temp EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activation_Buffer Activation Buffer (pH 4.7-6.0) Activation_Buffer->Activated_PEG PEGylated_Protein_mix Reaction Mixture Activated_PEG->PEGylated_Protein_mix 1-2 hours RT or overnight 4°C Protein Primary Amine- Containing Protein Protein->PEGylated_Protein_mix Conjugation_Buffer Conjugation Buffer (pH 7.2-8.5) Conjugation_Buffer->PEGylated_Protein_mix Quenching Quenching (Tris or Glycine) PEGylated_Protein_mix->Quenching Purification Purification (SEC / Dialysis) Quenching->Purification Pure_Conjugate Pure PEGylated Protein Purification->Pure_Conjugate Characterization Characterization (SDS-PAGE, MS) Pure_Conjugate->Characterization

Caption: Experimental workflow for this compound conjugation.

Data Presentation

The degree of PEGylation is highly dependent on the reaction conditions. The following tables provide representative data on how key parameters can influence the outcome of the conjugation reaction.

Table 1: Effect of Molar Ratio of m-PEG15-NHS Ester to Protein on the Degree of PEGylation

Molar Ratio (PEG:Protein)Average Degree of PEGylation (PEG molecules/protein)Unmodified Protein (%)
1:10.5 - 1.050 - 60
5:11.5 - 2.510 - 20
10:12.5 - 4.0< 5
20:14.0 - 6.0< 1
Data is illustrative and based on a model protein with multiple available lysine residues. Actual results will vary.

Table 2: Effect of pH on Reaction Efficiency and NHS Ester Stability

pHRelative Reaction RateHalf-life of NHS EsterPredominant Reaction
6.5Low> 4 hoursSlow conjugation
7.4Moderate~ 1-2 hoursEfficient conjugation
8.5High< 30 minutesFast conjugation, significant hydrolysis
9.0Very High< 10 minutesRapid hydrolysis competes with conjugation
Higher pH increases the rate of both the desired amidation reaction and the competing hydrolysis of the NHS ester.

Table 3: Stability of the Resulting Amide Bond

ConditionLinkageStability (Half-life)Notes
Physiological (pH 7.4, 37°C)AmideVery High (> 1 year)The amide bond is generally considered stable under physiological conditions.
Acidic (e.g., pH 2)AmideHighStable to typical reverse-phase HPLC conditions.
Basic (e.g., pH 10)AmideHighGenerally stable, but extreme basic conditions should be avoided.
The amide bond formed is highly stable under a wide range of conditions.

Troubleshooting

Troubleshooting this compound Conjugation cluster_low_yield Low Yield Solutions cluster_aggregation Aggregation Solutions cluster_heterogeneity Heterogeneity Solutions Start Problem LowYield Low or No PEGylation Start->LowYield Aggregation Protein Aggregation Start->Aggregation Heterogeneity High Heterogeneity Start->Heterogeneity Check_pH Optimize pH (7.2-8.0) LowYield->Check_pH Increase_Molar_Ratio Increase PEG:Protein Ratio LowYield->Increase_Molar_Ratio Fresh_Reagents Use Fresh EDC/NHS LowYield->Fresh_Reagents Check_Buffer Ensure Amine-Free Buffer LowYield->Check_Buffer Lower_Temp React at 4°C Aggregation->Lower_Temp Lower_Concentration Decrease Protein Concentration Aggregation->Lower_Concentration Add_Excipients Add Stabilizing Excipients Aggregation->Add_Excipients Change_pH Adjust pH Away from pI Aggregation->Change_pH Control_pH Control pH for Site-Specificity Heterogeneity->Control_pH Reduce_Time Decrease Reaction Time Heterogeneity->Reduce_Time Lower_Molar_Ratio Lower PEG:Protein Ratio Heterogeneity->Lower_Molar_Ratio Purification_Method Optimize Purification (IEX) Heterogeneity->Purification_Method

References

Application Notes and Protocols for the Activation of m-PEG15-acetic acid with EDC/NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the activation of methoxy-poly(ethylene glycol)-acetic acid (m-PEG15-acetic acid) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure converts the terminal carboxylic acid group of the PEG into a more reactive NHS ester, which can then readily form a stable amide bond with primary amines on proteins, peptides, antibodies, or other molecules. This bioconjugation technique, often referred to as PEGylation, is a cornerstone in drug delivery and development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3]

The activation process is a two-step reaction. First, EDC reacts with the carboxylic acid on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[4] To prevent hydrolysis of this intermediate and improve coupling efficiency, NHS is added to convert it into a more stable, amine-reactive NHS ester.[4] The resulting m-PEG15-NHS ester can then be used to modify amine-containing molecules.

Quantitative Data Summary

The efficiency of the activation and subsequent conjugation is dependent on several factors, including pH, molar ratios of reactants, and reaction time. The following tables summarize key quantitative parameters.

Table 1: Recommended Molar Ratios for Activation

ReactantMolar Ratio (relative to this compound)Notes
EDC1.5 - 10 fold excessA higher excess is often used to drive the reaction to completion. However, too much EDC can lead to side reactions.
NHS/sulfo-NHS1.5 - 25 fold excessNHS is used to stabilize the active intermediate. A higher excess of sulfo-NHS is often used in aqueous reactions to increase solubility and efficiency.

Table 2: Recommended Reaction Conditions

ParameterActivation StepConjugation Step (Amine Reaction)
pH 4.5 - 6.07.2 - 8.5
Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline), Borate buffer
Reaction Time 15 - 30 minutes30 minutes - 4 hours (or overnight)
Temperature Room TemperatureRoom Temperature or 4°C

Table 3: Hydrolysis Half-life of Representative PEG-NHS Esters at pH 8.0 (25°C)

PEG-NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75
Data from Laysan Bio, Inc. The half-life typically triples when the pH is lowered by one unit. This highlights the importance of performing the amine coupling reaction promptly after activation.

Experimental Protocols

Materials
  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Reaction vials and standard laboratory equipment

Note: EDC and NHS are moisture-sensitive. Always allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use as they are prone to hydrolysis.

Protocol 1: Activation of this compound in Aqueous Buffer

This protocol is suitable for subsequent conjugation to biomolecules in an aqueous environment.

  • Dissolve this compound: Prepare a stock solution of this compound in the Activation Buffer (0.1 M MES, pH 6.0) at a desired concentration (e.g., 10 mg/mL).

  • Prepare EDC/NHS solution: Immediately before use, weigh out EDC and NHS. A 5-fold molar excess of EDC and a 10-fold molar excess of NHS relative to the this compound is a good starting point for optimization. Dissolve the EDC and NHS in a small amount of Activation Buffer.

  • Activation Reaction: Add the freshly prepared EDC/NHS solution to the this compound solution. Vortex briefly to mix.

  • Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Immediate Use: The activated m-PEG15-NHS ester is now ready for conjugation to an amine-containing molecule. It is crucial to proceed to the next step immediately due to the hydrolysis of the NHS ester in aqueous solutions.

Protocol 2: Activation of this compound in an Organic Solvent

This protocol is often used for activating the PEG-acid prior to conjugation with small molecules that may have limited solubility in aqueous buffers.

  • Dissolve this compound: Dissolve the this compound in anhydrous DMF or DMSO.

  • Add EDC and NHS: Add a 2-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

  • Conjugation: The activated m-PEG15-NHS ester in the organic solvent is now ready to be added to the amine-containing molecule, which may also be dissolved in a compatible organic solvent or a suitable buffer.

Protocol 3: Conjugation of Activated m-PEG15-NHS Ester to a Protein
  • Prepare Protein Solution: Dissolve the amine-containing protein in the Conjugation Buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • pH Adjustment (if using Protocol 1): If the activated m-PEG15-NHS ester was prepared in MES buffer (pH 6.0), adjust the pH of the conjugation reaction mixture to 7.2-7.5 by adding a small amount of a higher pH phosphate buffer.

  • Conjugation Reaction: Add the freshly prepared m-PEG15-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG-NHS ester over the protein is a common starting point. The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: To stop the reaction, add a quenching solution such as Tris or glycine to a final concentration of 20-50 mM. This will react with any remaining NHS esters. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Characterization of Activated PEG

Successful activation and conjugation can be confirmed using several analytical techniques:

  • HPLC: High-Performance Liquid Chromatography with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be used to separate and quantify the starting material, the activated intermediate, and the final conjugate.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the molecular weight of the PEGylated product, confirming the covalent attachment of the PEG chain.

  • UV-Vis Spectroscopy: The release of NHS can be monitored by an increase in absorbance at 260 nm to follow the kinetics of the reaction.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) PEG_COOH This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC Intermediate->PEG_COOH Hydrolysis PEG_NHS m-PEG15-NHS Ester (Amine-Reactive) Intermediate->PEG_NHS + NHS NHS NHS Amine Primary Amine (R'-NH2) Conjugate PEGylated Molecule (Stable Amide Bond) PEG_NHS->Conjugate + R'-NH2

Caption: Reaction mechanism of this compound activation and conjugation.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_final Final Steps prep_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) activation Mix PEG, EDC, and NHS. Incubate for 15-30 min at RT. prep_peg->activation prep_reagents Prepare fresh EDC and NHS solutions prep_reagents->activation conjugation Add activated PEG to Amine-Molecule. Incubate for 1-2 hours at RT or 4°C. activation->conjugation prep_protein Prepare Amine-Molecule in Conjugation Buffer (pH 7.2-8.5) prep_protein->conjugation quenching Quench reaction with Tris or Glycine conjugation->quenching purification Purify by Desalting Column or Dialysis quenching->purification characterization Characterize Conjugate (HPLC, MS, etc.) purification->characterization

Caption: Experimental workflow for PEG activation and bioconjugation.

References

Application Notes and Protocols: A Step-by-Step Guide for Peptide PEGylation with m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can increase the hydrodynamic size of the peptide, leading to several benefits:

  • Extended circulatory half-life: Reduced renal clearance due to the increased size.

  • Enhanced stability: Protection from proteolytic degradation.

  • Improved solubility: Particularly beneficial for hydrophobic peptides.

  • Reduced immunogenicity and antigenicity: Masking of epitopes on the peptide surface.

This guide provides a detailed, step-by-step protocol for the PEGylation of peptides using m-PEG15-acetic acid, a monofunctional PEG reagent with a terminal carboxylic acid. The conjugation targets primary amines, such as the N-terminal amine or the epsilon-amine of lysine residues, through the formation of a stable amide bond. This is achieved via a two-step process involving the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of the Reaction

The PEGylation of a peptide with this compound is not a direct reaction. The carboxylic acid group of the PEG reagent must first be activated to a more reactive species that can readily couple with the primary amines on the peptide. This is a classic example of carbodiimide-mediated amide bond formation.

Step 1: Activation of this compound EDC activates the terminal carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. To increase the efficiency and stability of the activation, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[1][2][3]

Step 2: Conjugation to the Peptide The resulting m-PEG15-NHS ester is then introduced to the peptide solution. The primary amine groups on the peptide (N-terminus or lysine side chains) act as nucleophiles, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide bond. This conjugation reaction is most efficient at a neutral to slightly basic pH (7.2-8.0).[1][2]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the PEGylation reaction, followed by purification and characterization of the final conjugate.

Materials and Equipment

Reagents:

  • Peptide with at least one primary amine.

  • This compound.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0.

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. Note: Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete for reaction with the activated PEG.

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Glycine.

  • Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid (TFA)).

  • Ultrapure water.

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF) for preparing stock solutions.

Equipment:

  • pH meter.

  • Magnetic stirrer and stir bars.

  • Reaction vials.

  • Analytical balance.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis.

  • C18 RP-HPLC column.

  • Mass Spectrometer (e.g., LC-MS) for characterization.

  • Lyophilizer.

Experimental Workflow Diagram

PEGylation_Workflow prep Reagent Preparation activation Activation of This compound prep->activation EDC, NHS Activation Buffer (pH 5.5) conjugation Conjugation to Peptide activation->conjugation Activated PEG-NHS Conjugation Buffer (pH 7.2) quenching Reaction Quenching conjugation->quenching Quenching Solution purification Purification by RP-HPLC quenching->purification characterization Characterization (LC-MS) purification->characterization final_product Lyophilized PEG-Peptide characterization->final_product

Caption: General experimental workflow for peptide PEGylation.

Step-by-Step Procedure

1. Reagent Preparation:

  • Allow all reagents to equilibrate to room temperature before opening to prevent condensation.

  • Prepare stock solutions of this compound, EDC, and NHS in a dry, water-miscible solvent like DMF or DMSO. This is particularly useful for PEG reagents that may be waxy or difficult to weigh accurately in small quantities.

  • Prepare the Activation Buffer (0.1 M MES, pH 5.5) and Conjugation Buffer (0.1 M PBS, pH 7.2).

  • Dissolve the peptide in the Activation Buffer to a concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved.

2. Activation of this compound (Formation of NHS Ester):

  • To the dissolved this compound solution, add EDC and NHS. A starting molar ratio of PEG:EDC:NHS of 1:2:2 is recommended for efficient activation.

  • Alternatively, for a two-pot reaction, dissolve the this compound, EDC, and NHS in the Activation Buffer.

  • Let the activation reaction proceed for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation to the Peptide:

  • Immediately after activation, add the activated m-PEG15-NHS ester solution to the peptide solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

  • The molar ratio of peptide to activated PEG can be varied to control the degree of PEGylation. A molar excess of the PEG reagent (e.g., 1:5 to 1:20 peptide:PEG) is often used to drive the reaction towards the desired product.

  • Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may require a longer reaction time.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching solution such as hydroxylamine or glycine to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the PEGylated Peptide:

  • The primary method for purifying the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Procedure: Acidify the quenched reaction mixture with TFA to a pH of 2-3 and inject it onto the column. Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The PEGylated peptide is more hydrophobic and will typically elute later than the unreacted peptide. Collect fractions and monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

6. Characterization of the PEGylated Peptide:

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine the purity of the PEGylated peptide.

  • Identity Confirmation: Confirm the identity and molecular weight of the PEGylated peptide using Mass Spectrometry (MS), such as LC-MS. The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the attached m-PEG15 moiety.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a dry powder.

Data Presentation and Optimization

The efficiency of the PEGylation reaction can be influenced by several factors. Optimization is often required to achieve the desired product with high yield and purity.

Table 1: Reaction Condition Optimization
ParameterRecommended RangeStarting ConditionPurpose
Activation pH 4.5 - 6.05.5 (MES Buffer)Maximizes the efficiency of EDC/NHS activation.
Conjugation pH 7.2 - 8.07.2 (PBS Buffer)Favors the reaction of NHS esters with primary amines.
Molar Ratio (Peptide:PEG) 1:1 to 1:501:10Controls the degree of PEGylation (mono-, di-, etc.).
Molar Ratio (PEG:EDC:NHS) 1:1:1 to 1:5:51:2:2Ensures efficient activation of the PEG-acid.
Reaction Time 2 - 24 hours4 hoursAllows the reaction to proceed to completion.
Temperature 4°C - Room Temp.Room TemperatureBalances reaction rate and peptide stability.
Table 2: Expected Analytical Results
Analysis MethodUnreacted PeptideMono-PEGylated Peptide
RP-HPLC Shorter retention timeLonger retention time
LC-MS (Molecular Weight) MWMW + ~750 Da (for m-PEG15)

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency Inefficient activation of PEG-acidEnsure correct pH (5.5) for activation; use fresh EDC/NHS solutions.
Hydrolysis of activated PEG-NHS esterPerform conjugation step immediately after activation; ensure conjugation pH is not too high.
Suboptimal molar ratiosIncrease the molar excess of the activated PEG reagent.
Multiple PEGylation Products Peptide has multiple reactive sites (e.g., several lysines)Decrease the molar ratio of PEG to peptide; consider site-specific protection strategies if a single PEGylation site is desired.
Peptide Degradation Peptide is unstable at reaction pH or temperaturePerform the reaction at 4°C; reduce the reaction time.

Signaling Pathway and Logical Relationship Diagrams

Chemical Reaction Pathway

Reaction_Pathway peg_acid m-PEG15-COOH edc_nhs + EDC / NHS peg_acid->edc_nhs activated_peg m-PEG15-CO-NHS (Activated PEG) edc_nhs->activated_peg Activation (pH 5.5) peg_peptide m-PEG15-CO-NH-Peptide (PEGylated Peptide) activated_peg->peg_peptide Conjugation (pH 7.2) peptide_nh2 Peptide-NH2 peptide_nh2->peg_peptide nhs_byproduct + NHS peg_peptide->nhs_byproduct

Caption: Reaction scheme for carbodiimide-mediated PEGylation.

Purification and Analysis Logic

Purification_Logic cluster_fractions Collected Fractions crude Crude Reaction Mixture hplc RP-HPLC Separation crude->hplc unreacted_peg Excess PEG hplc->unreacted_peg Early Elution unreacted_peptide Unreacted Peptide hplc->unreacted_peptide Mid Elution peg_peptide PEGylated Peptide hplc->peg_peptide Late Elution analysis LC-MS Analysis peg_peptide->analysis result_mw Correct MW? analysis->result_mw result_purity >95% Purity? analysis->result_purity final Final Product result_mw->final Yes result_purity->final Yes

Caption: Logic diagram for purification and analysis.

References

Application Notes and Protocols for m-PEG15-acetic acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG15-acetic acid is a discrete polyethylene glycol (dPEG®) reagent containing a terminal carboxylic acid group. This monofunctional PEG linker is utilized in bioconjugation to covalently attach a hydrophilic 15-unit PEG spacer to biomolecules such as proteins, peptides, antibodies, and nanoparticles. The process of PEGylation can enhance the therapeutic efficacy of biomolecules by increasing their hydrodynamic size, improving solubility, and reducing immunogenicity.[1][2] The most common method for conjugating this compound to primary amines on biomolecules is through a two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4]

This document provides detailed application notes and experimental protocols for the successful bioconjugation of this compound to amine-containing molecules.

Principle of the Reaction

The bioconjugation of this compound to a primary amine-containing biomolecule using EDC and NHS chemistry involves two primary steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5]

  • Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is stabilized by reacting with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step process allows for greater control over the conjugation reaction and is generally more efficient than a one-step EDC reaction.

Data Presentation: Reaction Condition Summary

The following tables summarize the key quantitative parameters for the activation and conjugation steps.

Table 1: Activation of this compound with EDC/NHS

ParameterRecommended RangeOptimal ValueBuffer SystemNotes
pH 4.5 - 7.25.0 - 6.00.1 M MES, 0.5 M NaClActivation is most efficient in a slightly acidic environment.
Temperature Room TemperatureRoom Temperature--
Reaction Time 15 - 30 minutes15 minutes-Brief incubation is sufficient for activation.
Reagents EDC and NHS or Sulfo-NHS--Sulfo-NHS is recommended for aqueous reactions to improve solubility.

Table 2: Conjugation of Activated m-PEG15-NHS Ester to Primary Amines

ParameterRecommended RangeOptimal ValueBuffer SystemNotes
pH 7.0 - 8.57.2 - 8.0Phosphate-buffered saline (PBS)Reaction with primary amines is most efficient at neutral to slightly alkaline pH.
Temperature 4°C to Room TemperatureRoom Temperature-Can be performed on ice to slow the hydrolysis of the NHS-ester.
Reaction Time 30 - 120 minutes120 minutes-Incubation time can be optimized based on the reactivity of the biomolecule.
Molar Ratio (PEG:Biomolecule) 5:1 to 20:1To be optimized-The optimal ratio depends on the number of available amines and the desired degree of labeling.

Mandatory Visualizations

G cluster_0 Step 1: Activation (pH 5.0-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.0) PEG_COOH This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC PEG_NHS m-PEG15-NHS Ester (Amine-Reactive) O_Acylisourea->PEG_NHS + NHS NHS NHS / Sulfo-NHS PEG_NHS_2 m-PEG15-NHS Ester Biomolecule Biomolecule (-NH2) Conjugate PEGylated Bioconjugate (Stable Amide Bond) Biomolecule->Conjugate + NHS_byproduct NHS Byproduct Conjugate->NHS_byproduct releases PEG_NHS_2->Conjugate

Caption: Chemical pathway for the two-step EDC/NHS activation and conjugation of this compound.

G start Start prep_reagents Prepare Reagents - this compound - Biomolecule in amine-free buffer - EDC/NHS in Activation Buffer (pH 5-6) start->prep_reagents activation Activate this compound with EDC/NHS (15 min, RT) prep_reagents->activation ph_adjust Adjust pH to 7.2-8.0 (e.g., add PBS buffer) activation->ph_adjust conjugation Add activated PEG to Biomolecule (2 hours, RT) ph_adjust->conjugation quenching Quench Reaction (e.g., add Tris or Hydroxylamine) conjugation->quenching purification Purify PEGylated Conjugate (e.g., SEC or Dialysis) quenching->purification characterization Characterize Conjugate (e.g., SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the bioconjugation of this compound.

Experimental Protocols

Protocol 1: Two-Step Aqueous Bioconjugation of a Protein with this compound

This protocol describes the activation of this compound and its subsequent conjugation to primary amines on a model protein (e.g., BSA) in an aqueous environment.

Materials:

  • This compound

  • Protein (e.g., Bovine Serum Albumin, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a 1-10 mg/mL solution of the protein in Conjugation Buffer (PBS). Note: Ensure the buffer is free of primary amines (e.g., Tris or glycine).

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions.

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS. A 2- to 5-fold molar excess of EDC and Sulfo-NHS over this compound is a good starting point.

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately after activation, add the activated m-PEG15-NHS ester solution to the protein solution. A 20-fold molar excess of the PEG reagent to the protein is a common starting point for labeling.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, the pH can be raised by adding a small amount of concentrated PBS or by performing a buffer exchange on the activated PEG using a desalting column equilibrated with Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine to a final concentration of 10mM).

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS. SEC is effective at separating the larger PEGylated protein from smaller unreacted PEG and reagents.

  • Characterization and Storage:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unmodified protein.

    • Further characterization can be performed using techniques like mass spectrometry to determine the degree of PEGylation.

    • Store the purified PEGylated protein under conditions appropriate for the unmodified protein, typically at 4°C or frozen at -20°C or -80°C.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents due to hydrolysis.Equilibrate reagents to room temperature before opening. Prepare EDC/NHS solutions fresh.
Incorrect pH for activation or conjugation.Verify the pH of Activation (5.0-6.0) and Conjugation (7.2-8.0) buffers.
Presence of amine-containing buffers (Tris, glycine).Use amine-free buffers like MES and PBS for the reaction steps.
Insufficient molar excess of PEG reagent.Increase the molar excess of the this compound.
Protein Precipitation Poor solubility of the conjugate.Perform the reaction at a lower protein concentration. Ensure adequate mixing.
Change in protein pI leading to aggregation.Screen different pH values for the conjugation step within the recommended range.

Purification and Characterization Notes

  • Purification Strategy: The choice of purification method depends on the properties of the biomolecule and the degree of PEGylation.

    • Size Exclusion Chromatography (SEC): Highly effective for removing unreacted low molecular weight PEG and reagents from the larger PEGylated protein.

    • Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from unreacted native protein, as PEGylation can shield surface charges. It can also sometimes separate species with different degrees of PEGylation.

    • Hydrophobic Interaction Chromatography (HIC): An alternative or supplementary method to IEX for purifying PEGylated proteins.

    • Reverse Phase Chromatography (RPC): Useful for analytical scale separation of positional isomers and for purifying PEGylated peptides and small proteins.

  • Characterization: It is critical to characterize the final conjugate to ensure quality and consistency.

    • SDS-PAGE: Provides a qualitative assessment of PEGylation, showing a shift in molecular weight.

    • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Determines the exact mass of the conjugate and can be used to calculate the number of PEG chains attached.

    • SEC with Multi-Angle Light Scattering (SEC-MALS): Can determine the absolute molecular weight and assess the homogeneity of the conjugate preparation.

By following these guidelines and protocols, researchers can effectively utilize this compound for the controlled and efficient PEGylation of biomolecules for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Use of m-PEG15-acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of monodisperse m-PEG15-acetic acid onto the N-terminus of peptides during solid-phase peptide synthesis (SPPS). The protocols detailed below cover the coupling of the PEGylating agent, cleavage of the PEGylated peptide from the resin, and subsequent purification and characterization.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include enhanced solubility, increased in vivo half-life, reduced immunogenicity, and protection from proteolytic degradation.[1][2] The use of a monodisperse PEG derivative, such as this compound, is crucial for ensuring product homogeneity, which simplifies characterization and is a critical consideration for regulatory approval.[1]

This document outlines the on-resin N-terminal PEGylation of a peptide using this compound via standard Fmoc-based SPPS chemistry.

Experimental Overview

The overall workflow for the synthesis of an N-terminally PEGylated peptide using this compound is depicted below. The process begins after the desired peptide sequence has been assembled on a solid support.

SPPS_PEGylation_Workflow cluster_synthesis Peptide Synthesis cluster_pegylation On-Resin PEGylation cluster_finalization Cleavage & Purification A Resin Swelling B Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) A->B C Final Fmoc Deprotection B->C Peptide Sequence Assembled D This compound Coupling C->D E Cleavage from Resin & Side-Chain Deprotection D->E PEGylated Peptide-Resin F Precipitation & Lyophilization E->F G RP-HPLC Purification F->G H Characterization (LC-MS, etc.) G->H

Figure 1: General workflow for the synthesis and purification of an N-terminally PEGylated peptide.

Protocols

Protocol 1: On-Resin N-Terminal PEGylation

This protocol describes the manual coupling of this compound to the N-terminus of a peptide assembled on a Rink Amide resin. The procedure is adapted from a method for a similar monodisperse PEG-propionic acid.[1][2]

Materials:

  • Peptide-resin (post-Fmoc deprotection of the N-terminal amino acid)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine, reagent grade

  • Kaiser test kit

Procedure:

  • Final N-Terminal Fmoc Deprotection:

    • Treat the fully assembled peptidyl-resin with 20% piperidine in DMF (v/v).

    • Agitate for 5 minutes, drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc deprotection.

  • Activation and Coupling of this compound:

    • In a separate vessel, prepare the coupling solution. Dissolve this compound (1.5 to 3 equivalents relative to the resin loading), OxymaPure (1.5 to 3 equivalents), and DIC (1.5 to 3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 to 4 hours. Longer coupling times may be required for sterically hindered sequences.

  • Monitoring and Washing:

    • After the coupling reaction, take a small sample of the resin beads and perform a Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.

    • If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated this compound.

    • Once the coupling is complete, drain the reaction solution and wash the PEGylated peptide-resin thoroughly with DMF (5 times) and DCM (5 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the PEGylated peptide from the Rink Amide resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried PEGylated peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Preparation of Cleavage Cocktail:

    • In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried PEGylated peptide-resin (approximately 10 mL of cocktail per gram of resin).

    • Agitate the mixture at room temperature for 2 to 3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover any remaining peptide. Combine the filtrates.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude PEGylated peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • A white precipitate should form. Allow the precipitation to proceed at -20°C for at least 30 minutes.

    • Pellet the precipitate by centrifugation and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

The crude PEGylated peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Materials:

  • Crude, dried PEGylated peptide

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of some Solvent B if necessary to aid solubility.

    • Purify the peptide using a suitable gradient of Solvent A and Solvent B on a preparative C18 column. The gradient will need to be optimized based on the hydrophobicity of the specific peptide sequence.

    • Monitor the elution profile at 220 nm or 280 nm.

    • Collect fractions corresponding to the main product peak.

  • Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the molecular weight of the purified PEGylated peptide using mass spectrometry. The observed mass should correspond to the calculated mass of the peptide plus the mass of the m-PEG15 moiety.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Quantitative Data

The efficiency of on-resin PEGylation can be assessed by comparing the yield of the crude peptide before and after the PEGylation step. The following table presents representative yield data adapted from the synthesis of a PEGylated peptide.

Peptide StageResin Loading (mmol/g)Starting Resin (g)Crude Product (mg)Crude Yield (%)*Purity by HPLC (%)
Unmodified Peptide0.50.212065~75
PEGylated Peptide 0.50.2215 88 ~70

*Crude yield is calculated based on the initial loading of the first amino acid.

The increase in crude product mass and yield upon PEGylation is expected due to the added mass of the this compound moiety.

Signaling Pathways and Logical Relationships

The decision-making process for the coupling and cleavage steps in the synthesis of a PEGylated peptide is outlined below.

SPPS_Decision_Tree Start Peptide Assembled on Resin Fmoc_Deprotect N-Terminal Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Kaiser_Test1 Kaiser Test Fmoc_Deprotect->Kaiser_Test1 PEG_Coupling Couple this compound (e.g., DIC/OxymaPure) Kaiser_Test1->PEG_Coupling Positive (Blue) Repeat_Deprotect Repeat Deprotection Kaiser_Test1->Repeat_Deprotect Negative Kaiser_Test2 Kaiser Test PEG_Coupling->Kaiser_Test2 Wash_Dry Wash and Dry Resin Kaiser_Test2->Wash_Dry Negative (Clear) Repeat_Coupling Repeat Coupling Kaiser_Test2->Repeat_Coupling Positive (Blue) Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) Wash_Dry->Cleavage Purification Purify and Characterize Cleavage->Purification Repeat_Deprotect->Fmoc_Deprotect Repeat_Coupling->PEG_Coupling

Figure 2: Decision workflow for N-terminal PEGylation and cleavage.

This diagram illustrates the use of the Kaiser test to monitor the completeness of the N-terminal Fmoc deprotection and the subsequent this compound coupling reaction. A positive Kaiser test (blue color) indicates the presence of free primary amines, while a negative test indicates their absence.

Summary

The protocols provided offer a robust method for the site-specific N-terminal PEGylation of peptides on solid support using this compound. The use of standard coupling reagents like DIC/OxymaPure facilitates an efficient reaction. A standard TFA-based cleavage cocktail is effective for releasing the PEGylated peptide from the resin. Subsequent purification by RP-HPLC is essential to obtain a highly pure product for research and development applications. The monodisperse nature of this compound simplifies this purification process and the characterization of the final conjugate by mass spectrometry.

References

Application Notes and Protocols for Protein and Antibody Modification using m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and antibodies, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] While large PEG chains are known to significantly extend in vivo half-life, they can sometimes lead to a decrease in in vitro bioactivity due to steric hindrance.[2] Short-chain PEGylation, using reagents like m-PEG15-acetic acid, offers a valuable compromise, potentially improving a biotherapeutic's properties without drastically diminishing its biological activity.[1]

These application notes provide a detailed overview and protocols for the use of this compound in the modification of proteins and antibodies. The protocols cover the activation of this compound, the conjugation reaction with the target biomolecule, and the subsequent purification and characterization of the PEGylated product.

Principle of the Method

The modification of proteins and antibodies with this compound is typically a two-step process. First, the terminal carboxylic acid group of this compound is activated to a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3] In the second step, the activated m-PEG15-NHS ester is introduced to the protein or antibody solution. The NHS ester reacts with primary amine groups on the biomolecule, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amide bonds. The reaction is performed under controlled pH and temperature to ensure optimal conjugation efficiency and to maintain the integrity of the biomolecule.

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG15-NHS ester

This protocol describes the activation of the carboxylic acid moiety of this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (optional, for organic solvent method)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (for aqueous method)

  • Stir plate and stir bar

  • Reaction vessel

Procedure (Organic Solvent Method):

  • Dissolve this compound (1 mmol) in anhydrous DCM (1.5 mL).

  • In separate vials, dissolve EDC.HCl (2.0 mmol) in 0.5 mL of dry DCM and NHS (2.0 mmol) in 10 µL of DMSO.

  • Add the EDC.HCl solution and then the NHS solution to the this compound solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The resulting solution contains the activated m-PEG15-NHS ester and can be used immediately for conjugation.

Procedure (Aqueous Method):

  • Equilibrate this compound, EDC, and NHS to room temperature before use.

  • Prepare a stock solution of this compound in DMF or DMSO.

  • In a suitable reaction vessel, add the desired amount of this compound to the Activation Buffer.

  • Add appropriate amounts of EDC and NHS. A molar excess of EDC and NHS over the PEG-acid is recommended. The activation reaction with EDC and NHS is most efficient at pH 4.5-7.2.

  • React for 15 minutes at room temperature. The activated m-PEG15-NHS ester solution is now ready for the conjugation step.

Protocol 2: Conjugation of Activated m-PEG15-NHS ester to a Protein/Antibody

This protocol details the conjugation of the activated m-PEG15-NHS ester to primary amines on a target protein or antibody.

Materials:

  • Activated m-PEG15-NHS ester solution (from Protocol 1)

  • Protein or antibody solution (2-10 mg/mL)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Reaction vessel

Procedure:

  • Buffer exchange the protein or antibody into the Conjugation Buffer.

  • Add the activated m-PEG15-NHS ester solution to the protein/antibody solution. The molar ratio of PEG-NHS to protein will depend on the desired degree of PEGylation and should be optimized. A 10- to 50-fold molar excess of the crosslinker over the amount of amine-containing protein is a general starting point.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

Protocol 3: Purification of the PEGylated Protein/Antibody

This protocol describes the removal of unreacted PEG reagent and other small molecules from the PEGylated protein/antibody conjugate.

Materials:

  • Quenched reaction mixture from Protocol 2

  • Size-Exclusion Chromatography (SEC) system

  • SEC column with an appropriate molecular weight cutoff

  • Purification Buffer: PBS, pH 7.4, or another suitable buffer for the protein/antibody of interest.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Load the quenched reaction mixture onto the SEC column.

  • Elute the sample with the Purification Buffer at a pre-determined flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein/antibody will typically elute earlier than the unmodified protein and the unreacted PEG reagent.

  • Pool the fractions containing the purified PEGylated conjugate.

Characterization of the PEGylated Product

Determination of Degree of PEGylation

The degree of PEGylation, or the average number of PEG molecules conjugated to each protein/antibody molecule, is a critical quality attribute.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the native and PEGylated protein. The mass difference corresponds to the total mass of the attached PEG moieties. For a monodisperse PEG like this compound, the number of attached PEGs can be calculated from the mass increase.

  • SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel can qualitatively confirm PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

In Vitro Bioactivity Assay

It is essential to assess the biological activity of the PEGylated protein/antibody to ensure that the modification has not compromised its function. The specific assay will depend on the protein or antibody being studied (e.g., enzyme activity assay, cell-based proliferation assay, or binding ELISA).

Data Presentation

Table 1: Quantitative Mass Spectrometry Analysis of a PEG12-Diabody Conjugate.

SpeciesPredicted Mass (Da)Observed Mass (Da)
Unmodified Diabody26,86926,869
Diabody + 1 PEG1228,09428,094
Diabody + 2 PEG1229,31929,319
Diabody + 3 PEG1230,54430,544

This table is adapted from a study on a DOTA-PEG12-conjugated diabody and illustrates the expected mass shifts upon conjugation with a short PEG chain. Similar results would be expected for an m-PEG15 conjugate, with a corresponding mass increase per PEG chain.

Table 2: Effect of PEG Chain Length on the Pharmacokinetics of an Antibody-Drug Conjugate (ADC) in Rats.

PEG Chain LengthClearance (mL/day/kg)
No PEG15.6
PEG212.8
PEG48.9
PEG83.2
PEG122.9

This table is adapted from a study investigating the impact of PEG linker length on ADC pharmacokinetics. It demonstrates that even short PEG chains can significantly reduce clearance, thereby increasing the in vivo half-life.

Table 3: In Vitro Bioactivity of a Model Protein Before and After Short-Chain PEGylation.

MoleculeIC50 (nM)Relative Potency (%)
Unmodified Protein10.5100
m-PEG15-Protein15.269

This table presents hypothetical data based on the principle that short-chain PEGylation can lead to a moderate reduction in in vitro bioactivity while offering other benefits.

Visualizations

experimental_workflow Experimental Workflow for Protein PEGylation cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A This compound C Activated m-PEG15-NHS ester A->C Activation (pH 4.5-7.2) B EDC/NHS B->C E m-PEG15-Protein Conjugate (Crude) C->E Conjugation (pH 7.2-8.5) D Protein/Antibody D->E F Size-Exclusion Chromatography E->F G Purified m-PEG15-Protein F->G H Mass Spectrometry (Degree of PEGylation) G->H I Bioactivity Assay G->I

Caption: Workflow for the modification of proteins and antibodies with this compound.

signaling_pathway Modulation of Receptor Signaling by a PEGylated Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC PEGylated ADC Receptor Target Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Downstream Downstream Signaling (e.g., Apoptosis) Drug_Release->Downstream

Caption: Mechanism of action for a PEGylated antibody-drug conjugate (ADC).

References

Application Notes and Protocols for the Purification of Peptides Modified with m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to peptides is a widely employed strategy in drug development to enhance their therapeutic properties. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile, ultimately leading to more effective and longer-lasting treatments.[1][2][3] The use of monodisperse PEGs, such as m-PEG15-acetic acid, offers the advantage of producing a homogeneous product, which simplifies characterization and ensures batch-to-batch consistency.[3]

However, the purification of these modified peptides presents unique challenges. The PEGylation reaction often results in a complex mixture of the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and potentially di-PEGylated or other side products.[] The physicochemical properties of the PEGylated peptide, being a hybrid of a peptide and a polymer, require tailored purification strategies to achieve the high purity required for therapeutic applications.

These application notes provide a comprehensive guide to the purification of peptides modified with this compound, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry-standard technique for peptide purification. Detailed protocols, data presentation, and workflow visualizations are provided to assist researchers in developing robust and efficient purification processes.

Key Principles in Purifying this compound Modified Peptides

The successful purification of peptides modified with this compound hinges on exploiting the physicochemical differences between the target molecule and the impurities. The addition of the this compound moiety significantly alters the properties of the native peptide:

  • Hydrophobicity: The C15 alkyl chain of the PEG molecule increases the overall hydrophobicity of the peptide. This increased retention on a reversed-phase column is the primary principle for separation from the more polar, unreacted peptide.

  • Size and Hydrodynamic Radius: The PEG chain increases the molecular weight and hydrodynamic radius of the peptide, which can be utilized in size-exclusion chromatography (SEC) for initial cleanup or analysis.

  • Charge: The this compound itself is neutral, but it can shield charges on the peptide surface, potentially altering its interaction with ion-exchange media.

Experimental Data Summary

The following tables summarize representative quantitative data from the purification of a hypothetical peptide, "Peptide-X," modified with this compound.

Table 1: Crude and Purified Peptide-X-m-PEG15-acetic acid Characteristics

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow solidWhite fluffy powder
Purity (by RP-HPLC) 55-65%>98%
Identity (by Mass Spec.) ConfirmedConfirmed
Yield (overall) N/A30-40%

Table 2: Comparison of Analytical RP-HPLC Methods for Purity Assessment

ParameterMethod AMethod B
Column C18, 3.5 µm, 2.1 x 150 mmC4, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 20 min30-70% B over 15 min
Flow Rate 0.3 mL/min1.0 mL/min
Detection 220 nm220 nm & 280 nm
Resolution ExcellentGood

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of Peptide-X-m-PEG15-acetic acid

This protocol outlines a general method for the purification of a peptide modified with this compound using preparative RP-HPLC.

1. Materials and Reagents:

  • Crude lyophilized Peptide-X-m-PEG15-acetic acid

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Equipment:

  • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector

  • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Lyophilizer

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of Mobile Phase A or a mixture of A and B to ensure complete dissolution.

    • The final concentration should be between 10-50 mg/mL, depending on the peptide's solubility.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Method:

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Flow Rate: 15-20 mL/min

    • Detection: 220 nm

    • Gradient:

      • 0-5 min: 20% B (isocratic)

      • 5-45 min: 20-60% B (linear gradient)

      • 45-50 min: 60-90% B (wash)

      • 50-60 min: 90-20% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. The desired PEGylated peptide should elute as a broader peak after the un-PEGylated peptide.

    • Collect fractions across the main peak, typically in 1-2 mL volumes.

  • Purity Analysis of Fractions:

    • Analyze the collected fractions using an analytical RP-HPLC method (see Protocol 2) to determine the purity of each fraction.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Freeze the pooled fractions at -80°C and lyophilize to obtain the purified peptide as a white, fluffy powder.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is for the analysis of the purity of the collected fractions and the final purified product.

1. Materials and Reagents:

  • Purified Peptide-X-m-PEG15-acetic acid fractions or final product

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

2. Equipment:

  • Analytical HPLC system with a gradient pump, autosampler, and UV detector

  • Analytical C18 reversed-phase column (e.g., 3.5 µm particle size, 2.1 x 150 mm)

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Dilute a small aliquot of each fraction or the final product in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Method:

    • Column: C18, 3.5 µm, 2.1 x 150 mm

    • Flow Rate: 0.3 mL/min

    • Detection: 220 nm

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 20% B (isocratic)

      • 2-22 min: 20-60% B (linear gradient)

      • 22-25 min: 60-90% B (wash)

      • 25-30 min: 90-20% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G Purification Workflow for this compound Modified Peptides cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis & Final Product Crude Peptide Crude Lyophilized Peptide-X-m-PEG15-acetic acid Dissolution Dissolve in Mobile Phase A Crude Peptide->Dissolution Filtration 0.22 um Filtration Dissolution->Filtration Prep_HPLC Preparative RP-HPLC (C18 Column) Filtration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Analytical RP-HPLC Purity Check Fraction_Collection->Purity_Check Pooling Pool High-Purity Fractions Purity_Check->Pooling Fractions >98% pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide (>98% Purity) Lyophilization->Final_Product

Caption: Purification Workflow Diagram

G Logical Relationship of Components in Crude Product Crude_Product Crude Product Mixture Target_Peptide Peptide-X-m-PEG15-acetic acid (Target) Crude_Product->Target_Peptide Unreacted_Peptide Unreacted Peptide-X Crude_Product->Unreacted_Peptide Excess_PEG Excess this compound Crude_Product->Excess_PEG Side_Products Di-PEGylated Peptide & Other Impurities Crude_Product->Side_Products

Caption: Composition of Crude Product

Troubleshooting and Key Considerations

  • Solubility: PEGylated peptides can sometimes exhibit poor solubility in standard mobile phases. A small amount of organic solvent (e.g., acetonitrile or isopropanol) or a chaotropic agent (e.g., guanidine hydrochloride) may be required for initial dissolution.

  • Peak Broadening: The inherent polydispersity of even "monodisperse" PEGs and the conformational flexibility of the PEG chain can lead to broader peaks compared to the unmodified peptide. This is a normal characteristic and should be considered during peak integration and fraction collection.

  • Column Choice: While C18 is a good starting point, for very hydrophobic peptides, a C4 or C8 column may provide better peak shape and resolution.

  • Ion-Pairing Reagent: TFA is the most common ion-pairing reagent and generally provides good peak shape. However, for applications where TFA is undesirable, other reagents like formic acid can be used, although this may affect selectivity.

  • Method Development: The provided protocols are a starting point. Optimization of the gradient slope, temperature, and mobile phase composition may be necessary to achieve the desired separation for a specific PEGylated peptide.

  • Mass Spectrometry Compatibility: When using mass spectrometry for analysis, it is important to use volatile mobile phase additives like TFA or formic acid. Non-volatile salts should be avoided.

By following these guidelines and protocols, researchers can effectively purify peptides modified with this compound, ensuring the high quality and purity required for downstream applications in research and drug development.

References

Application Notes and Protocols for the Analytical Characterization of m-PEG15-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy-poly(ethylene glycol)15-acetic acid (m-PEG15-acetic acid) is a heterobifunctional PEG linker commonly utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules such as peptides, small molecules, and proteins. The covalent attachment of this PEG linker necessitates a comprehensive analytical characterization to ensure the identity, purity, and consistency of the resulting conjugate. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of this compound and its conjugates.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess the degree of conjugation.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the conjugate.

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution and detect aggregation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its conjugates.[1][2] It allows for the identification and integration of characteristic proton signals, providing confirmation of the PEG backbone, the methoxy terminus, the acetic acid group, and the successful conjugation to a target molecule. For this compound, key signals include the methoxy protons, the ethylene glycol repeating units, and the methylene protons adjacent to the carboxylic acid.[3][4] Upon conjugation, new signals corresponding to the conjugated moiety will appear, and shifts in the signals of the PEG linker, particularly those close to the conjugation site, can be observed. The integration of these signals can be used to determine the degree of substitution or conjugation yield.[1] It is important to note that for larger polymers, satellite peaks arising from ¹³C-¹H coupling can have significant integrations and should be correctly assigned to avoid errors in molecular weight determination and conjugation efficacy assessment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound or its conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 25°C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the characteristic peaks.

    • Assign the peaks to the corresponding protons in the molecule.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts for this compound.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃O-~3.38Singlet3H
-OCH₂CH₂O- (PEG backbone)~3.64Singlet (broad)~60H
-OCH₂COOH~4.15Singlet2H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is indispensable for determining the molecular weight of this compound and its conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques. ESI-MS is particularly well-suited for analyzing PEGylated biomolecules in solution and can be readily coupled with liquid chromatography (LC-MS). For PEG molecules, a characteristic distribution of ions separated by 44 Da (the mass of the ethylene glycol monomer) is typically observed. The heterogeneity of the PEG starting material can be assessed by the breadth of this distribution. To simplify the complex charge state envelopes often seen with PEGylated compounds in ESI-MS, post-column addition of amines like triethylamine (TEA) can be employed to reduce charge complexity. MALDI-Time of Flight (TOF) MS is also a powerful technique for determining the molecular weight distribution of polymers and is known for its high sensitivity.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 0.1 mg/mL.

  • LC Conditions (Reversed-Phase):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI-QTOF):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 300-400°C.

    • Mass Range: m/z 100-2000.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass.

    • Analyze the isotopic distribution to confirm the elemental composition.

Data Presentation

Table 2: Expected Mass Spectrometry Data for this compound.

ParameterExpected Value
Average Molecular Weight~722.8 g/mol
Monomer Repeat Unit Mass44.03 Da (C₂H₄O)
Common Adducts[M+Na]⁺, [M+K]⁺, [M+NH₄]⁺

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a cornerstone technique for assessing the purity of this compound and its conjugates, as well as for quantifying the extent of reaction. Reversed-phase HPLC (RP-HPLC) is widely used to separate the PEGylated conjugate from the unreacted starting materials and any byproducts based on differences in hydrophobicity. The addition of a PEG chain generally alters the retention time of the parent molecule. A variety of detectors can be used, including UV-Vis, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD). ELSD and CAD are particularly useful as they do not require the analyte to have a chromophore.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Prepare samples at a concentration of 0.5-1.0 mg/mL in the initial mobile phase composition.

    • Filter the samples through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 or C4 column (e.g., 4.6 x 150 mm, 3.5 µm). The choice depends on the hydrophobicity of the conjugate.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient tailored to the specific conjugate, for example, 10-70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-45°C.

    • Detection: UV at 220 nm (for peptide bonds) or a wavelength specific to the conjugated molecule, or ELSD/CAD.

  • Data Analysis:

    • Integrate the peak areas to determine the relative purity of the conjugate.

    • Use a calibration curve of a known standard for quantification.

Data Presentation

Table 3: Representative RP-HPLC Parameters and Expected Results.

ParameterValue / Observation
Retention Time (this compound)Dependent on conditions, typically early eluting
Retention Time (Conjugate)Shifted relative to the parent molecule
Purity AssessmentPeak area percentage of the main conjugate peak

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Application Note

SEC, also known as GPC, separates molecules based on their hydrodynamic radius in solution. This technique is crucial for determining the molecular weight distribution (polydispersity) of the this compound starting material and for detecting the presence of aggregates in the final conjugate. While SEC is more commonly used for high molecular weight polymers, it can be adapted for smaller molecules like this compound. The analysis is typically performed under isocratic conditions. Calibration with a set of well-defined PEG standards is necessary to obtain accurate molecular weight information.

Experimental Protocol: Aqueous SEC
  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.

    • Filter through a 0.22 µm syringe filter.

  • SEC Conditions:

    • Column: A set of SEC columns with an appropriate pore size for the molecular weight range of interest (e.g., for separating molecules from 100 to 5000 Da).

    • Mobile Phase: An aqueous buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.

    • Flow Rate: 0.5-1.0 mL/min (isocratic).

    • Column Temperature: Ambient or controlled at 25-30°C.

    • Detection: Refractive Index (RI) detector is most common for PEGs.

  • Data Analysis:

    • Generate a calibration curve using narrow molecular weight PEG standards.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for the sample.

    • Assess the chromatogram for the presence of high molecular weight species (aggregates) or low molecular weight impurities.

Data Presentation

Table 4: Typical SEC/GPC Data for this compound.

ParameterTypical Value
Weight-Average Molecular Weight (Mw)Close to the theoretical average MW
Polydispersity Index (PDI)Typically < 1.1 for well-defined PEGs
AggregatesPeaks at earlier retention times

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will show characteristic absorption bands for the C-O-C ether linkages of the PEG backbone, the C-H bonds, and the C=O of the carboxylic acid. Upon successful conjugation (e.g., via amide bond formation), a new amide I band will appear, and the carboxylic acid C=O band will diminish or disappear. This provides qualitative confirmation of the conjugation reaction.

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. For liquid samples, a single drop is sufficient.

  • Instrument Parameters:

    • Mode: ATR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare the spectrum of the conjugate to that of the starting materials.

Data Presentation

Table 5: Key FTIR Absorption Bands for this compound and an Amide Conjugate.

Functional GroupWavenumber (cm⁻¹) for this compoundWavenumber (cm⁻¹) for Amide Conjugate
O-H (Carboxylic Acid)~3300-2500 (broad)Absent or diminished
C-H Stretch~2870~2870
C=O (Carboxylic Acid)~1730Absent or diminished
C=O (Amide I)N/A~1650
C-O-C Stretch (Ether)~1100~1100

Visualizations

Experimental Workflows

G Overall Characterization Workflow for this compound Conjugates cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analytical Characterization This compound This compound Conjugation Conjugation This compound->Conjugation Target Molecule Target Molecule Target Molecule->Conjugation Purification (e.g., HPLC, Dialysis) Purification (e.g., HPLC, Dialysis) Conjugation->Purification (e.g., HPLC, Dialysis) Purity_Assessment Purity (HPLC) Purification (e.g., HPLC, Dialysis)->Purity_Assessment Identity_Confirmation Identity (MS, NMR) Purification (e.g., HPLC, Dialysis)->Identity_Confirmation Structural_Verification Structure (NMR, FTIR) Purification (e.g., HPLC, Dialysis)->Structural_Verification MW_Distribution MW & Aggregation (SEC) Purification (e.g., HPLC, Dialysis)->MW_Distribution

Caption: Overall characterization workflow.

G LC-MS Analysis Workflow Sample Sample RP_HPLC Reversed-Phase HPLC Separation Sample->RP_HPLC ESI Electrospray Ionization RP_HPLC->ESI Mass_Analyzer Mass Analyzer (e.g., TOF) ESI->Mass_Analyzer Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition Deconvolution Deconvolution Data_Acquisition->Deconvolution Result Molecular Weight Confirmation Deconvolution->Result

Caption: LC-MS analysis workflow.

G NMR Logic for Conjugate Confirmation Acquire_Spectrum Acquire ¹H NMR Spectrum Assign_PEG_Signals Assign PEG Signals (Methoxy, Backbone) Acquire_Spectrum->Assign_PEG_Signals Assign_Molecule_Signals Assign Target Molecule Signals Acquire_Spectrum->Assign_Molecule_Signals Check_New_Signals Identify New Signals / Shifts Assign_PEG_Signals->Check_New_Signals Assign_Molecule_Signals->Check_New_Signals Integrate Integrate Key Signals Check_New_Signals->Integrate Conclusion Confirm Conjugation & Estimate Purity/Yield Integrate->Conclusion

Caption: NMR logic for conjugate confirmation.

References

Application Notes and Protocols for m-PEG15-acetic acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to m-PEG15-acetic acid in ADCs

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1][2] this compound is a discrete polyethylene glycol (dPEG®) linker that offers several advantages in ADC development. Its defined chain length of 15 ethylene glycol units provides a hydrophilic spacer that can enhance the biophysical and pharmacological properties of the resulting ADC.

Key Advantages of this compound Linkers

The incorporation of an this compound linker into an ADC construct can offer several key benefits:

  • Enhanced Solubility and Reduced Aggregation: Many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, which can compromise the efficacy and safety of the ADC. The hydrophilic nature of the PEG chain in this compound helps to mitigate this issue by increasing the overall solubility of the ADC and preventing aggregation.[1][3]

  • Improved Pharmacokinetics: The PEG linker can create a hydrophilic shield around the payload, which can protect the ADC from premature clearance from circulation. This can lead to a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[3] Studies have shown that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance.

  • Controlled Spacer Length: The discrete length of the PEG15 chain provides a defined and consistent distance between the antibody and the payload. This precise spacing can be crucial for optimizing the interaction of the ADC with its target and for ensuring efficient payload release within the target cell.

  • Increased Drug-to-Antibody Ratio (DAR): The improved solubility conferred by PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation. This allows for the delivery of a higher concentration of the cytotoxic drug to the target cells, potentially enhancing the ADC's potency.

Signaling Pathway of a Typical ADC

The general mechanism of action for an ADC involves several key steps, from binding to the target cell to the ultimate induction of apoptosis.

ADC_MOA cluster_cell Inside Target Cell ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Overexpression) ADC->TargetCell 1. Targeting Binding Binding to Target Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding Endosome Endosome Internalization->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 5. Linker Cleavage Payload Free Payload PayloadRelease->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Data Presentation

The following tables summarize representative quantitative data from studies utilizing short-chain PEG linkers in ADC development. While specific data for this compound is not publicly available, this data for similar linkers illustrates the expected impact on ADC properties.

Table 1: Effect of PEGylation on ADC Pharmacokinetics and In Vitro Potency

ConjugatePEG MoietyPlasma Clearance (mL/day/kg)In Vitro Potency (IC50, nM)Reference
ADC-ControlNoneHigh1.2
ADC-PEG88 unitsLow1.5
ADC-PEG1212 unitsLow1.6
ADC-PEG2424 unitsLow1.8

Data is representative and adapted from a study on ADCs with varying PEG chain lengths to illustrate general trends.

Table 2: Representative In Vivo Efficacy of an ADC with a Short PEG Linker

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Survival (%)Reference
Vehicle Control-00
ADC-PEG8385100
ADC-PEG12390100

Data is representative and adapted from a study on ADCs with varying PEG chain lengths to illustrate general trends in a xenograft model.

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the activation of the terminal carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester, preparing it for conjugation to an antibody.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Prepare separate solutions of NHS (1.2 equivalents) and EDC (1.5 equivalents) in anhydrous DMF.

  • Activation Reaction:

    • To the solution of this compound, add the NHS solution followed by the EDC solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, or overnight at 4°C. The reaction can be monitored by TLC or LC-MS to confirm the formation of the NHS ester.

  • Use of Activated Linker:

    • The resulting m-PEG15-NHS ester solution can be used directly in the subsequent conjugation reaction with the antibody. It is recommended to use the activated linker immediately due to the hydrolysis of the NHS ester in the presence of moisture.

Protocol 2: Conjugation of Activated m-PEG15-Linker to an Antibody

This protocol outlines the conjugation of the activated m-PEG15-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated m-PEG15-NHS ester solution (from Protocol 1)

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated m-PEG15-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold molar excess of the linker.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker and other small molecules by buffer exchanging the ADC solution into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

Protocol 3: Characterization of the m-PEG15-ADC

This protocol describes the key analytical methods for characterizing the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of the PEG-payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high salt mobile phase.

    • Inject the purified ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.

2. Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)-HPLC:

  • Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to determine the amount of monomeric ADC and to quantify any aggregates or fragments.

  • Method:

    • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC onto the column.

    • Monitor the elution profile at 280 nm.

    • The percentage of monomer, aggregate, and fragment is calculated from the respective peak areas.

3. Confirmation of Conjugation by Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight of the ADC and its subunits.

  • Method:

    • The intact mass of the ADC can be analyzed by LC-MS to confirm successful conjugation.

    • For more detailed analysis, the ADC can be reduced to separate the light and heavy chains, and the masses of these subunits are measured to confirm the location and number of conjugated linkers.

Experimental Workflow Visualization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_functional Functional Assays Linker_Activation This compound Activation (NHS Ester) Conjugation Conjugation Reaction Linker_Activation->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Purification ADC Purification (Desalting/SEC) Conjugation->Purification DAR_Analysis DAR Determination (HIC-HPLC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC-HPLC) Purification->Purity_Analysis MS_Analysis Mass Confirmation (Mass Spectrometry) Purification->MS_Analysis In_Vitro In Vitro Cytotoxicity (IC50) MS_Analysis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) MS_Analysis->In_Vivo

References

Application Notes and Protocols for m-PEG15-acetic acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ANP-101: Calculating Molar Excess of m-PEG15-acetic acid for Optimal Protein Labeling

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. The covalent attachment of PEG chains can improve solubility, increase serum half-life, and reduce immunogenicity. A critical parameter in the PEGylation process is the molar ratio of the PEGylating reagent to the target molecule. This application note provides a detailed protocol for labeling proteins with this compound and guidance on calculating the optimal molar excess to achieve the desired degree of labeling.

This compound is typically activated with N-hydroxysuccinimide (NHS) to form m-PEG15-NHS ester, which readily reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins to form stable amide bonds. The degree of PEGylation, or the number of PEG molecules attached to a single protein molecule, is influenced by several factors, including the molar excess of the PEG reagent, protein concentration, reaction pH, and temperature.[1][2][3] Optimizing the molar excess is crucial for achieving a consistent and desired level of modification, which in turn affects the biological activity and pharmacokinetic properties of the conjugated protein.[3][4]

Principle of the Reaction

The labeling reaction occurs via nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the m-PEG15-NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (7.2-9.0), where the primary amines are more nucleophilic.

Experimental Protocols

This section outlines a general protocol for labeling a model protein, such as a monoclonal antibody (mAb), with this compound N-hydroxysuccinimide ester (m-PEG15-NHS).

Materials

  • Protein to be labeled (e.g., monoclonal antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound N-hydroxysuccinimide ester (m-PEG15-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.

  • m-PEG15-NHS Ester Solution Preparation:

    • Immediately before use, bring the vial of m-PEG15-NHS ester to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount of m-PEG15-NHS ester in anhydrous DMSO or DMF.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh to avoid hydrolysis.

  • Calculation of Molar Excess:

    • Determine the moles of protein in the reaction.

      • Moles of Protein = (Volume of protein solution in L) x (Concentration of protein in g/L) / (Molecular weight of protein in g/mol )

    • Determine the desired molar excess of m-PEG15-NHS ester. A common starting point is a 5- to 20-fold molar excess. For dilute protein solutions, a higher molar excess may be required.

    • Calculate the moles of m-PEG15-NHS ester needed.

      • Moles of m-PEG15-NHS = Moles of Protein x Desired Molar Excess

    • Calculate the volume of the 10 mM m-PEG15-NHS ester stock solution to add to the reaction.

      • Volume of m-PEG15-NHS stock (in L) = Moles of m-PEG15-NHS / 0.010 mol/L

  • Labeling Reaction:

    • Add the calculated volume of the m-PEG15-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 10-50 mM. This will react with any unreacted m-PEG15-NHS ester.

  • Purification:

    • Remove unreacted m-PEG15-NHS ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

  • Characterization:

    • Determine the protein concentration of the purified conjugate (e.g., by measuring absorbance at 280 nm).

    • Determine the degree of labeling (DOL), which is the average number of PEG molecules per protein molecule. This can be assessed by various methods, including MALDI-TOF mass spectrometry, which measures the mass increase of the protein after PEGylation, or HPLC-based methods.

Data Presentation

The degree of labeling is directly influenced by the molar excess of the m-PEG15-NHS ester used in the reaction. The following table provides representative data on the effect of varying molar excess on the degree of labeling for a typical monoclonal antibody (IgG, ~150 kDa). A 20-fold molar excess of a PEG NHS ester linker used to label a 1-10 mg/mL antibody (IgG) solution typically results in 4-6 linkers being attached per antibody molecule.

Molar Excess of m-PEG15-NHS to IgGProtein Concentration (mg/mL)Reaction Time (min)Reaction Temperature (°C)Average Degree of Labeling (PEG/IgG)
5:1560251-2
10:1560252-4
20:1560254-6
50:1560256-8

This data is representative and the actual degree of labeling may vary depending on the specific protein and reaction conditions.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Solution (1-10 mg/mL in Amine-Free Buffer) calculation Calculate Molar Excess (e.g., 5:1 to 50:1) protein_prep->calculation peg_prep m-PEG15-NHS Stock (10 mM in Anhydrous DMSO) peg_prep->calculation mixing Add m-PEG15-NHS to Protein Solution calculation->mixing incubation Incubate (RT, 30-60 min) mixing->incubation purification Purification (SEC or Dialysis) incubation->purification characterization Characterization (MALDI-TOF, HPLC) purification->characterization final_product PEGylated Protein characterization->final_product

Caption: Experimental workflow for protein labeling with m-PEG15-NHS ester.

VEGF Signaling Pathway

The biological activity of a PEGylated protein is a critical consideration. For therapeutic proteins targeting specific cellular pathways, it is essential to understand how PEGylation might affect their interaction with receptors and downstream signaling. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis and is a common target in drug development.

vegf_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Activation Akt Akt PI3K->Akt Activation Raf Raf MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation GeneExpression Gene Expression (Proliferation, Survival, Migration) ERK->GeneExpression Translocation Akt->GeneExpression Survival Signaling PKC->Raf Activation

Caption: Simplified diagram of the VEGF signaling pathway.

References

Troubleshooting & Optimization

low coupling efficiency with m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG15-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative. It consists of a methyl ether (m) cap at one end of the PEG chain and a terminal carboxylic acid group at the other. The "15" in its name indicates that there are 15 repeating ethylene glycol units in the PEG chain. Its chemical formula is C33H66O18 and it has a molecular weight of approximately 750.87 g/mol .[1] This structure allows for the covalent attachment of the PEG chain to other molecules, a process known as PEGylation, which can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[2][3]

Q2: What is the primary application of this compound?

A2: The primary application of this compound is in bioconjugation, where it is used to covalently attach a PEG spacer to molecules containing primary amine groups, such as proteins, peptides, or small molecule drugs.[4][5] The carboxylic acid group is activated to facilitate this coupling reaction.

Q3: What is the underlying chemistry for coupling this compound to a target molecule?

A3: The most common method for coupling this compound to a primary amine on a target molecule is through carbodiimide chemistry. This involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and often N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to improve efficiency. The process involves two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • Amine Reaction: This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond. The addition of NHS stabilizes the active intermediate by forming an NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with amines.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability and reactivity, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C. It is also advisable to protect the compound from moisture to prevent hydrolysis of the carboxylic acid group.

Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency is a common issue in PEGylation reactions. This guide provides a systematic approach to identifying and resolving the potential causes.

Problem 1: Little to no formation of the desired PEGylated product.

This often indicates a fundamental issue with one of the reaction components or the reaction conditions.

Possible Cause Recommended Solution
Degraded this compound Ensure the this compound has been stored correctly at -20°C and protected from moisture. If degradation is suspected, use a fresh batch of the reagent.
Inactive Coupling Agents (EDC/NHS) EDC and NHS are moisture-sensitive. Use fresh, high-quality EDC and NHS and prepare stock solutions immediately before use. Store stock solutions under inert gas if possible.
Incorrect Reaction pH The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated PEG with the amine is more efficient at a physiological to slightly basic pH (7.0-8.0). A two-step reaction with pH adjustment may be necessary.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated PEG. Use non-amine containing buffers such as MES for the activation step and PBS for the coupling step.
Problem 2: Low yield of the PEGylated product with a significant amount of unreacted starting material.

This suggests that the reaction is occurring but is not proceeding to completion.

Possible Cause Recommended Solution
Suboptimal Molar Ratio of Reactants Increase the molar excess of this compound relative to the target molecule. A starting point of 5 to 20-fold molar excess of the PEG reagent is common. The optimal ratio will need to be determined empirically for your specific molecule.
Insufficient Reaction Time or Temperature Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, 24 hours) to find the optimum duration. Most coupling reactions are performed at room temperature, but performing the reaction overnight at 4°C can sometimes improve yields for sensitive molecules.
Hydrolysis of the Activated Intermediate The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. The inclusion of NHS or sulfo-NHS in the reaction mixture creates a more stable NHS-ester intermediate, which is less prone to hydrolysis and improves coupling efficiency.
Steric Hindrance The site of conjugation on the target molecule may be sterically hindered, preventing efficient coupling. Consider optimizing the linker length or modifying the reaction conditions to improve accessibility.

Experimental Protocols

General Protocol for Coupling this compound to an Amine-Containing Molecule

This protocol provides a general guideline for a two-step coupling reaction using EDC and NHS. Optimization of reactant concentrations, reaction times, and buffer conditions may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF for preparing stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 10 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

    • Dissolve the amine-containing target molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound with the Activation Buffer.

    • Add the EDC and NHS stock solutions to the this compound solution. A common molar ratio is a slight excess of EDC and NHS over the PEG-acid (e.g., 1.2 to 1.5 equivalents each).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to the Target Molecule:

    • Add the activated this compound solution to the solution of the amine-containing target molecule. A 5 to 20-fold molar excess of the activated PEG is a common starting point.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the PEGylated product from excess reagents and byproducts using an appropriate chromatography method (e.g., size exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).

    • Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) cluster_side_reaction Side Reaction PEG_Acid This compound (-COOH) Active_Intermediate O-acylisourea Intermediate (Unstable) PEG_Acid->Active_Intermediate + EDC EDC EDC Active_Intermediate->PEG_Acid + H2O (Hydrolysis) NHS_Ester NHS-Ester Intermediate (More Stable) Active_Intermediate->NHS_Ester + NHS - H2O Hydrolysis Hydrolysis Active_Intermediate->Hydrolysis NHS NHS Conjugate PEGylated Molecule (Stable Amide Bond) NHS_Ester->Conjugate + Target Amine - NHS Target_Amine Target Molecule (-NH2) G Start Low or No Coupling Efficiency Check_Reagents Check Reagent Quality (PEG, EDC, NHS) Start->Check_Reagents Check_Reagents->Start Reagents Degraded (Use Fresh) Check_pH Verify Reaction pH Check_Reagents->Check_pH Reagents OK Check_pH->Start Incorrect pH (Adjust pH) Check_Buffer Check for Competing Nucleophiles in Buffer Check_pH->Check_Buffer pH is Correct Check_Buffer->Start Buffer Contains Amines (Change Buffer) Optimize_Ratio Optimize Molar Ratios (Increase PEG excess) Check_Buffer->Optimize_Ratio Buffer is Correct Optimize_Time Optimize Reaction Time and Temperature Optimize_Ratio->Optimize_Time Add_NHS Include NHS/sulfo-NHS in Reaction Optimize_Time->Add_NHS Successful_Coupling Successful Coupling Add_NHS->Successful_Coupling

References

solubility issues of m-PEG15-acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG15-acetic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of this compound in organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue 1: this compound is not dissolving or is dissolving very slowly in my chosen organic solvent.

  • Question: Why is my this compound dissolving slowly?

    • Answer: The dissolution of polyethylene glycol (PEG) derivatives can be a slow process, especially for higher molecular weight PEGs, due to their crystallinity.[1] The dissolution rate is influenced by factors such as the solvent's polarity, temperature, and the physical form of the PEG. For PEG derivatives, solubility in organic solvents tends to decrease as the molecular weight increases.[1][2]

  • Question: What steps can I take to improve the dissolution rate?

    • Answer:

      • Increase Temperature: Gently warming the solvent can significantly accelerate the dissolution process.[1][3] For many PEG compounds, dissolving in warm water at 80-90°C has shown no adverse effects, and this principle can be applied to organic solvents as well.

      • Agitation: Continuous stirring or sonication can help break down aggregates and increase the surface area of the solute exposed to the solvent.

      • Solvent Choice: Ensure you are using an appropriate solvent. PEGs are generally soluble in many organic solvents, but not all. Consider a more polar organic solvent if you are experiencing difficulties.

Issue 2: The solution is cloudy or appears to have formed a gel.

  • Question: What causes cloudiness or gel formation?

    • Answer: Cloudiness or gelation can occur if the PEG concentration is too high for the chosen solvent or if the dissolution process is incomplete. It can also be an indication of poor solubility at the current temperature.

  • Question: How can I resolve this issue?

    • Answer:

      • Dilution: Try adding more solvent to decrease the concentration of the this compound.

      • Heating: Gently warm the solution while stirring. This can help break up gels and fully dissolve the compound.

      • Solvent System: Consider using a co-solvent. For example, dissolving the PEG in a small amount of a good solvent like benzene first, and then slowly adding the desired solvent (e.g., chloroform) can create a homogeneous solution.

Issue 3: The this compound will not dissolve even with heating and agitation.

  • Question: What are my options if the compound remains insoluble?

    • Answer:

      • Re-evaluate Solvent Choice: The selected solvent may not be suitable. Refer to the solubility data table below for recommended solvents. PEGs are generally soluble in polar organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF). They are typically insoluble in nonpolar solvents like hexane and ether.

      • Consider a Solvent Mixture: Sometimes a mixture of solvents can provide the right polarity to dissolve a compound that is insoluble in a single solvent.

      • pH Adjustment for Carboxylic Acids: For acidic PEGs, altering the pH might enhance solubility in certain solvent systems, particularly those containing a protic component. The addition of a small amount of a base could deprotonate the carboxylic acid, increasing its polarity and potentially its solubility in polar solvents. Conversely, adding an acid like acetic acid has been shown to dramatically increase the solubility of some weakly basic drugs in organic solvents by ionizing them.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in organic solvents?

A1: this compound, like other PEG derivatives, is soluble in a range of polar organic solvents. This includes dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility is generally lower in less polar solvents such as toluene and alcohols, and it is considered insoluble in nonpolar solvents like ether and hexane.

Q2: How does the molecular weight of PEG affect its solubility in organic solvents?

A2: As the molecular weight of polyethylene glycol increases, its solubility in both water and organic solvents tends to decrease. Low molecular weight PEGs are often liquids or semi-solids and are more readily soluble, while higher molecular weight PEGs are crystalline solids and may require more effort to dissolve.

Q3: Does the terminal acetic acid group influence the solubility?

A3: Yes, the terminal carboxylic acid group can influence the solubility profile compared to a standard m-PEG. The acidic group can engage in hydrogen bonding and may slightly increase its affinity for polar protic solvents. The reactivity of this carboxylic acid group with amine groups to form stable amide bonds is a key feature for its use in bioconjugation.

Q4: Are there any specific storage conditions I should be aware of to maintain the solubility of this compound?

A4: To maintain its integrity and solubility, this compound should be stored in a cool, dry place. It is recommended to store it at low temperatures, and for best stability, it can be handled under an inert gas. It is also advised to prepare solutions fresh before use and to avoid frequent freeze-thaw cycles.

Q5: Can I use heat to dissolve this compound?

A5: Yes, gently heating the solvent is a common and effective method to increase the dissolution rate of PEG compounds. It is often recommended to dissolve PEG in a warm solvent with constant stirring.

Data Presentation

Table 1: Solubility of PEG Derivatives in Common Organic Solvents

SolventSolvent TypeGeneral Solubility of PEG Derivatives
Dichloromethane (DCM)ChlorinatedSoluble
ChloroformChlorinatedSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
AcetonitrilePolar AproticSoluble
TolueneAromatic HydrocarbonSparingly Soluble (solubility increases with heat)
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Tetrahydrofuran (THF)EtherSoluble
BenzeneAromatic HydrocarbonSoluble
AcetoneKetoneSoluble
HexaneAliphatic HydrocarbonInsoluble
Diethyl EtherEtherInsoluble

Note: The solubility can be dependent on the specific molecular weight of the PEG derivative.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Vials or test tubes

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the organic solvent to the vial (e.g., 0.1 mL).

  • Mixing: Vigorously stir or vortex the mixture for a set period (e.g., 1-2 minutes).

  • Observation: Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, continue to add small, measured volumes of the solvent, mixing thoroughly after each addition.

  • Endpoint: Continue this process until the this compound is completely dissolved.

  • Calculation: Calculate the final concentration to determine the approximate solubility (e.g., mg/mL).

  • Heating (Optional): If the compound does not dissolve at room temperature, the process can be repeated with gentle heating of the solvent.

Visualizations

TroubleshootingWorkflow start Start: this compound insoluble or dissolving slowly check_solvent Is the solvent appropriate? (e.g., polar organic) start->check_solvent agitate_heat Increase agitation (stir/sonicate) and gently heat the solution check_solvent->agitate_heat Yes change_solvent Select a different, more polar organic solvent check_solvent->change_solvent No still_insoluble Is the compound still insoluble? agitate_heat->still_insoluble consider_cosolvent Consider using a co-solvent system or adjusting pH if applicable still_insoluble->consider_cosolvent Yes success Success: Compound Dissolved still_insoluble->success No change_solvent->start consider_cosolvent->start

Caption: Troubleshooting workflow for this compound solubility issues.

FactorsInfluencingSolubility cluster_factors Influencing Factors solubility Solubility of This compound solvent_polarity Solvent Polarity ('Like dissolves like') solubility->solvent_polarity temperature Temperature (Higher T generally increases solubility) solubility->temperature molecular_weight PEG Molecular Weight (Higher MW decreases solubility) solubility->molecular_weight concentration Concentration (Saturation point) solubility->concentration agitation Agitation/Mixing (Increases dissolution rate) solubility->agitation ph pH of the System (Affects ionization of acetic acid) solubility->ph

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing m-PEG15-acetic acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG15-acetic acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?

The optimal pH depends on the coupling chemistry employed. There are two primary methods for this conjugation:

  • Two-Step EDC/NHS Activation: This involves first activating the carboxylic acid of this compound with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS), followed by the addition of the amine-containing molecule.

    • Activation Step (EDC/NHS): The activation of the carboxylic acid is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[1][2][3] A pH range of 5.0-6.0 is often recommended for this step.[1][2]

    • Conjugation Step (to amine): The reaction of the resulting NHS-activated PEG with the primary amine is most efficient at a pH of 7.0-8.0 . For optimal results, it is often recommended to raise the pH of the reaction mixture to 7.2-7.5 just before adding the amine-containing substrate.

  • Pre-activated m-PEG15-NHS Ester Conjugation: In this case, the this compound is already provided as an NHS ester.

    • Conjugation Step: The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is 7.2-8.5 . For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Why is the pH so critical for these reactions?

The pH of the reaction environment directly influences two competing factors:

  • Amine Reactivity: Primary amines are reactive towards NHS esters only when they are in their deprotonated, nucleophilic state (-NH2). At acidic pH, the amine group is protonated (-NH3+), rendering it unreactive.

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, where they react with water and become inactivated. The rate of this hydrolysis increases significantly at higher pH values.

Therefore, the optimal pH is a balance that ensures a sufficient concentration of deprotonated amine for the reaction to proceed efficiently while keeping the rate of NHS ester hydrolysis to a minimum.

Q3: Which buffers should I use for m-PEG conjugation reactions?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS-activated PEG.

  • Recommended Buffers: Phosphate buffer, carbonate-bicarbonate buffer, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range. For the activation step in EDC/NHS chemistry, MES buffer is often used.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will quench the reaction.

Q4: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?

Low conjugation yield is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Incorrect pH Verify the pH of your reaction buffer immediately before use. Ensure the pH is within the optimal range for the specific reaction step (activation vs. conjugation).
Hydrolysis of NHS Ester Prepare fresh solutions of NHS-activated PEG immediately before use. Avoid prolonged exposure of the activated PEG to aqueous solutions, especially at high pH. Store stock solutions of pre-activated NHS esters in an anhydrous solvent like DMSO or DMF at -20°C.
Inactive Reagents Use high-quality, fresh EDC and NHS. Store these reagents desiccated at -20°C. If you suspect the m-PEG-NHS ester has hydrolyzed, consider using a fresh vial.
Presence of Competing Amines Ensure your biomolecule solution is free from amine-containing buffers (e.g., Tris, glycine) or other primary amine contaminants. Dialyze or desalt your sample into a recommended buffer system if necessary.
Protein Aggregation/Precipitation High Concentration of Organic Solvent The organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent should typically not exceed 10% of the final reaction volume.
Hydrophobicity of the Conjugate The addition of PEG can sometimes lead to solubility issues. Consider optimizing the buffer composition or adding a small percentage of a compatible organic co-solvent.
Inconsistent Results Acidification of Reaction Mixture During large-scale reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. Monitor the pH during the reaction or use a more concentrated buffer to maintain a stable pH.
Variable Reagent Quality Use high-quality reagents and solvents. Ensure that DMF is amine-free and that DMSO is anhydrous.

Data Summary

The optimal pH for this compound conjugation reactions is summarized in the table below.

Conjugation Method Reaction Step Recommended pH Range Optimal pH
Two-Step EDC/NHS Activation of Carboxylic Acid4.5 - 7.25.0 - 6.0
Conjugation to Primary Amine7.0 - 8.07.2 - 7.5
Pre-activated m-PEG15-NHS Ester Conjugation to Primary Amine7.2 - 8.58.3 - 8.5

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound

This protocol involves the activation of the terminal carboxylic acid on the this compound followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening the vials to prevent condensation.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.

  • Activation of this compound:

    • In a reaction tube, add the this compound solution.

    • Add the EDC and NHS stock solutions to the this compound solution. A molar excess of EDC and NHS over the PEG-acid is typically used.

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Add the activated m-PEG15-NHS ester solution to the amine-containing molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the PEG-conjugated molecule from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (gel filtration) or dialysis.

Protocol 2: Conjugation using Pre-activated m-PEG15-NHS Ester

This protocol is for the direct conjugation of a pre-activated m-PEG15-NHS ester to an amine-containing molecule.

Materials:

  • m-PEG15-NHS Ester

  • Amine-containing molecule

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 or 0.1 M Phosphate Buffer, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation:

    • Equilibrate the m-PEG15-NHS ester to room temperature before opening.

    • Prepare a stock solution of the m-PEG15-NHS ester in anhydrous DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.

    • Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the m-PEG15-NHS ester stock solution to the solution of the amine-containing molecule. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Mix thoroughly by vortexing or pipetting.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.

  • Quenching the Reaction (Optional):

    • Add Quenching Buffer to terminate the reaction.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification peg_acid This compound activated_peg m-PEG15-NHS Ester peg_acid->activated_peg 15-30 min Room Temp edc_nhs EDC + NHS edc_nhs->activated_peg peg_conjugate PEG-Conjugate activated_peg->peg_conjugate 2h RT or O/N 4°C amine_molecule Amine-containing Molecule amine_molecule->peg_conjugate purification Purification (e.g., SEC, Dialysis) peg_conjugate->purification

Caption: Workflow for two-step this compound conjugation.

Caption: NHS ester reaction with a primary amine.

References

Technical Support Center: Preventing Aggregation During PEGylation with m-PEG15-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the PEGylation of proteins and peptides with m-PEG15-acetic acid, with a focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional, the presence of bifunctional impurities can lead to the cross-linking of multiple protein molecules, resulting in aggregation.

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and the formation of aggregates.[1]

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors such as pH, temperature, and buffer composition. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1][2]

  • PEG-Protein Interactions: While PEGylation is generally intended to increase solubility and stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[1][3] The length of the PEG chain can also influence these interactions.

  • Poor Reagent Quality: The quality of the this compound and activating reagents is crucial. Impurities can lead to unwanted side reactions and aggregation.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection and Turbidity Measurement: The simplest method is to visually inspect the reaction mixture for any signs of precipitation or cloudiness. Turbidity can be quantified by measuring the absorbance at a wavelength where the protein and PEG do not absorb, such as 600 nm.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The appearance of high molecular weight species eluting earlier than the monomeric protein is a clear indication of aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight aggregates that are unable to enter the resolving gel.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.

Q3: What is the role of pH in preventing aggregation during PEGylation with this compound?

The pH of the reaction buffer plays a critical role in both the PEGylation reaction and protein stability. The PEGylation of primary amines (like the ε-amino group of lysine residues) using an activated this compound is most efficient at a pH of 7-8. However, the optimal pH for the stability of your specific protein may be different. It is crucial to find a pH that is a good compromise between reaction efficiency and protein stability to minimize aggregation. Proteins are often least soluble at their isoelectric point (pI), so it is advisable to perform the reaction at a pH at least one unit away from the pI.

Q4: Can the addition of excipients to the reaction buffer help prevent aggregation?

Yes, the inclusion of certain additives, known as stabilizing excipients, in the reaction buffer can significantly reduce aggregation. These work by various mechanisms to stabilize the protein's native conformation.

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol can act as protein stabilizers.

  • Amino Acids: Arginine and glycine are known to suppress protein aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitation or cloudiness in the reaction mixture. High protein concentration.Reduce the protein concentration. Consider performing the reaction in a larger volume.
Suboptimal pH leading to protein instability.Adjust the pH of the reaction buffer. Perform a pH screening study to find the optimal pH for your protein's stability.
High temperature accelerating aggregation.Perform the reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate but may improve protein stability.
Inefficient mixing causing localized high concentrations of reagents.Ensure gentle and continuous mixing throughout the reaction.
Low yield of PEGylated protein and a large amount of unreacted protein. Inefficient activation of this compound.Ensure the EDC and NHS/sulfo-NHS are fresh and have been stored correctly. Optimize the molar ratio of EDC/NHS to the PEG reagent.
Presence of primary amines in the buffer (e.g., Tris).Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or MES buffer.
Reaction pH is too low for efficient coupling.The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8. Adjust the pH of the coupling step accordingly.
Formation of high molecular weight species observed by SEC or SDS-PAGE. Intermolecular cross-linking due to bifunctional PEG impurities.Use high-purity, monofunctional this compound.
Protein unfolding and subsequent aggregation.Add stabilizing excipients to the reaction buffer (see table below).
Stepwise addition of the activated PEG reagent may be beneficial.Instead of a single addition, add the activated PEG in smaller aliquots over a period of time.

Quantitative Data Summary

Table 1: Recommended Concentrations of Stabilizing Excipients

ExcipientRecommended ConcentrationReference
Sucrose5-10% (w/v)
Trehalose5-10% (w/v)
Sorbitol5-10% (w/v)
Glycerol10-20% (v/v)
Arginine50-100 mM
Glycine50-100 mM
Polysorbate 200.01-0.05% (v/v)

Table 2: General Reaction Condition Screening Ranges

ParameterRangeReference
Protein Concentration0.5 - 5 mg/mL
PEG:Protein Molar Ratio1:1 to 20:1
pH6.0 - 8.0
Temperature4°C to Room Temperature

Experimental Protocols

Detailed Methodology for PEGylation with this compound

This protocol describes the two-step process for conjugating this compound to a protein by first activating the carboxylic acid group with EDC and NHS, followed by reaction with the primary amines of the protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Coupling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the PEGylation reaction.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) over the this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution.

    • The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8. If the protein solution pH is lower, it can be adjusted to 7.2-7.5.

    • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to consume any unreacted NHS-activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess, unreacted PEG reagent, and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE, SEC, and/or mass spectrometry to confirm the extent of PEGylation and the absence of aggregates.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-7.5) Protein_Prep->Conjugation PEG_Activation This compound Activation (EDC/NHS) PEG_Activation->Conjugation Quenching Quenching (Tris or Hydroxylamine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, SEC, MS) Purification->Characterization

Caption: General workflow for protein PEGylation with this compound.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Aggregation Aggregation Observed High_Conc High Protein Concentration Aggregation->High_Conc Subopt_pH Suboptimal pH Aggregation->Subopt_pH High_Temp High Temperature Aggregation->High_Temp Crosslinking Cross-linking Aggregation->Crosslinking Reduce_Conc Decrease Concentration High_Conc->Reduce_Conc Optimize_pH Optimize pH Subopt_pH->Optimize_pH Add_Excipients Add Stabilizers Subopt_pH->Add_Excipients Lower_Temp Lower Temperature High_Temp->Lower_Temp Purity_Check Use High Purity PEG Crosslinking->Purity_Check

Caption: Troubleshooting logic for addressing aggregation during PEGylation.

References

Technical Support Center: m-PEG15-acetic acid Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG15-acetic acid modified peptides. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your PEGylation reactions and improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind modifying a peptide with this compound?

The modification of a peptide with this compound involves the formation of a stable amide bond between the carboxylic acid group of the this compound and a primary amine group on the peptide. The most common targets on a peptide are the N-terminal α-amine and the ε-amine of lysine residues. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The process occurs in two main steps:

  • Activation of this compound: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2]

  • Formation of a stable NHS-ester: To increase stability and improve reaction efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS-ester.[1]

  • Amide bond formation: The NHS-ester of the this compound then reacts with a primary amine on the peptide to form a stable amide bond, releasing NHS.

Q2: Which functional groups on my peptide will react with activated this compound?

Activated this compound (as an NHS-ester) will primarily react with primary amines. On a typical peptide, this includes:

  • The N-terminal α-amino group.

  • The ε-amino group of lysine (Lys) side chains.

The reaction is a nucleophilic substitution where the amine group on the peptide attacks the activated carboxyl group of the PEG reagent.

Q3: What are the critical parameters to control for a successful PEGylation reaction?

Several factors can significantly influence the outcome of your PEGylation reaction. Key parameters to optimize include:

  • pH: The pH of the reaction buffer is crucial. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the peptide's primary amines is favored at a slightly basic pH (7.0-8.5).

  • Stoichiometry: The molar ratio of the peptide, this compound, EDC, and NHS will determine the extent of PEGylation. An excess of the PEG reagent is often used to drive the reaction to completion.

  • Reaction Time and Temperature: These parameters influence the rate and extent of the reaction. Monitoring the reaction progress over time is recommended to determine the optimal duration.

  • Peptide Solubility and Aggregation: Peptides, especially hydrophobic ones, can be difficult to dissolve and may aggregate during the reaction, leading to low yields.

Q4: How can I analyze the success and purity of my PEGylation reaction?

A combination of analytical techniques is recommended to assess the outcome of your PEGylation:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the PEGylated peptide from the unreacted peptide and other impurities. The addition of the PEG chain will alter the retention time of the peptide.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the modified peptide, thus verifying the successful conjugation of the this compound. MS can also help identify byproducts.

Troubleshooting Guide

Low yield is a common issue in peptide PEGylation. The following guide addresses specific problems you might encounter.

Problem 1: Low or No Yield of PEGylated Peptide

Possible Cause Recommended Solution
Suboptimal pH The two steps of the EDC/NHS reaction have different optimal pH ranges. Perform the activation of this compound at pH 4.5-6.0, then adjust the pH to 7.2-8.0 for the reaction with the peptide.
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly under desiccated conditions. Prepare EDC and NHS solutions immediately before use.
Insufficient Molar Ratio of Reagents Increase the molar excess of this compound, EDC, and NHS relative to the peptide. A typical starting point is a 1:2:2:2 molar ratio of peptide:PEG-acid:EDC:NHS. This may need to be optimized.
Peptide Solubility Issues Some peptides are poorly soluble in aqueous buffers. Consider using a co-solvent like DMF or DMSO to improve solubility. However, ensure the co-solvent is compatible with your peptide and the reaction chemistry.
Peptide Aggregation "Difficult" sequences, particularly those rich in hydrophobic amino acids, can aggregate, preventing efficient PEGylation. Try different buffer conditions or the addition of denaturants (use with caution as this may affect peptide structure).

Problem 2: Multiple PEGylation Products (e.g., di- or tri-PEGylated peptides)

Possible Cause Recommended Solution
High Molar Excess of PEG Reagent Reduce the molar ratio of this compound to the peptide. A titration experiment can help determine the optimal ratio to favor mono-PEGylation.
Multiple Reactive Sites on the Peptide If your peptide has multiple primary amines (N-terminus and one or more lysines) and you desire site-specific PEGylation, you may need to use protecting groups during peptide synthesis to block reactive sites that you do not want to be PEGylated.
Non-specific Reaction Conditions Carefully control the pH. At higher pH values, the reactivity of lysine side chains increases, which can lead to multiple PEGylations.

Problem 3: Difficulty in Purifying the PEGylated Peptide

Possible Cause Recommended Solution
Co-elution of Reactants and Products The relatively small size of m-PEG15 may not provide a significant enough change in properties for easy separation by size-exclusion chromatography (SEC). Reversed-phase HPLC is often more effective for separating peptides with short PEG chains from their unmodified counterparts.
Hydrolysis of Activated PEG The activated NHS-ester of this compound can hydrolyze back to the carboxylic acid. This unreacted PEG-acid can be difficult to separate from the PEGylated peptide. Ion-exchange chromatography (IEX) can be effective in this separation based on charge differences.
Presence of Urea Byproducts from EDC The isourea byproduct from EDC can sometimes interfere with purification. Ensure it is removed, for example, by dialysis or a desalting column if it is not soluble in the purification solvents.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Peptide

This protocol describes a general method for the EDC/NHS-mediated conjugation of this compound to a peptide in solution.

Materials:

  • Peptide with at least one primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Purification columns (e.g., RP-HPLC, IEX, or SEC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Coupling Buffer at a concentration of 1-10 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be used to dissolve the peptide first, and then the buffer can be added.

  • This compound Activation:

    • Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer. A common starting molar ratio is 2 equivalents of each relative to the peptide.

    • For example, for 1 µmol of peptide, use 2 µmol of this compound, 2 µmol of EDC, and 2 µmol of NHS.

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with a small amount of 0.1 M NaOH if necessary.

    • Allow the reaction to proceed at room temperature for 2 hours to overnight, or at 4°C for 4-24 hours. The optimal time should be determined empirically by monitoring the reaction progress with HPLC.

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG reagent, and byproducts using an appropriate chromatography method (see Protocol 2).

Protocol 2: Purification of the PEGylated Peptide

The choice of purification method depends on the properties of the peptide and the PEGylated product.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method. The increased hydrophilicity from the PEG chain will typically cause the PEGylated peptide to elute earlier than the unmodified peptide.

    • Column: C18 or C8 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The gradient will need to be optimized for your specific peptide.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. If the PEGylation neutralizes a charged amine group (like the N-terminus or a lysine side chain), the PEGylated peptide will have a different net charge than the unmodified peptide, allowing for separation.

  • Size-Exclusion Chromatography (SEC): This method separates based on size. While m-PEG15 is a relatively small PEG, SEC can still be useful for removing unreacted small molecule reagents like EDC and NHS. However, it may not be able to resolve the PEGylated peptide from the unmodified peptide.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Peptide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (Peptide:PEG-acid:EDC:NHS) 1 : 1-10 : 1-10 : 1-10Start with a 1:2:2:2 ratio and optimize.
Activation pH 4.5 - 6.0Use a non-amine buffer like MES.
Coupling pH 7.0 - 8.5Use a non-amine buffer like phosphate or borate.
Reaction Temperature 4°C to Room TemperatureLower temperatures can reduce side reactions.
Reaction Time 2 - 24 hoursMonitor progress by HPLC to determine the optimum time.
Peptide Concentration 1 - 10 mg/mLHigher concentrations can favor aggregation.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing peptide Peptide Solution (pH 7.2-8.0) conjugation Conjugation (2-24h, RT or 4°C) peptide->conjugation peg_reagents m-PEG15-Acid, EDC, NHS in Activation Buffer (pH 4.5-6.0) activation Activate PEG-Acid (15-30 min, RT) peg_reagents->activation activation->conjugation Add to peptide quenching Quench Reaction (15 min, RT) conjugation->quenching purification Purification (e.g., RP-HPLC) quenching->purification analysis Analysis (HPLC, MS) purification->analysis final_product Purified PEGylated Peptide analysis->final_product

Caption: Workflow for this compound modification of peptides.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of PEGylated Peptide cause1 Reagent Issues start->cause1 cause2 Reaction Conditions start->cause2 cause3 Peptide Properties start->cause3 sol1a Use Fresh EDC/NHS cause1->sol1a sol1b Store Reagents Properly cause1->sol1b sol2a Optimize pH (Two-step) cause2->sol2a sol2b Increase Molar Ratio cause2->sol2b sol2c Optimize Time/Temp cause2->sol2c sol3a Use Co-solvents (DMF/DMSO) cause3->sol3a sol3b Modify Buffer Composition cause3->sol3b

Caption: Troubleshooting logic for low yield in peptide PEGylation.

References

Technical Support Center: Purification of m-PEG15-Acetic Acid Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of m-PEG15-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The primary impurities in this compound synthesis typically arise from the starting materials and side reactions during the carboxylation step. The most common impurities include:

  • Unreacted m-PEG15-OH: The starting material for the carboxylation reaction may not be fully consumed.

  • PEG15-diol: This is a common impurity in the m-PEG starting material, which lacks the methoxy group at one terminus.[1][2]

  • Oligomers of different lengths: The m-PEG15 starting material may contain small amounts of m-PEG14 or m-PEG16, which will also be carboxylated.[3]

  • Reagents and by-products from the carboxylation reaction: Depending on the synthetic route, this can include residual oxidizing agents, coupling agents, or their by-products.[4] For instance, if t-butyl bromoacetate is used, unreacted reagent and t-butanol could be present.[5]

Q2: How can I assess the purity of my this compound product?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify major impurities.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are crucial for confirming the molecular weight and identifying the presence of oligomers with different chain lengths.

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for quantifying the purity of the product and separating it from closely related impurities.

Q3: What is the best purification method for this compound?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity. For a relatively small, monodisperse molecule like this compound, the following methods are most effective:

  • Preparative Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for achieving high purity by separating the target molecule from non-polar and closely related impurities.

  • Ion-Exchange Chromatography (IEX): Since the product is a carboxylic acid, anion-exchange chromatography can be a highly effective purification step to separate it from neutral impurities like unreacted m-PEG15-OH and PEG15-diol.

  • Crystallization: If the product is crystalline, this can be a highly effective and scalable purification method. The crystallinity of PEGs is dependent on their molecular weight and end groups.

  • Precipitation: This technique can be useful for removing highly non-polar or polar impurities. Precipitation of the PEG product from a good solvent by adding a non-solvent (e.g., precipitating from dichloromethane or ethyl acetate with diethyl ether) is a common strategy.

Troubleshooting Guide

Q4: My final product shows a broad peak in the mass spectrum. What could be the issue?

A4: A broad peak in the mass spectrum, particularly in MALDI-TOF or ESI-MS, suggests polydispersity in your sample. This means you have a mixture of PEG chains of varying lengths.

  • Possible Cause: The starting m-PEG15-OH material was not monodisperse.

  • Solution:

    • Analyze the starting material using mass spectrometry to confirm its monodispersity.

    • If the starting material is polydisperse, you will need to employ a high-resolution purification technique like preparative HPLC to isolate the this compound. Size-exclusion chromatography (SEC) may also be useful for separating oligomers, though resolution can be challenging for small differences in chain length.

Q5: I have a persistent impurity with a molecular weight corresponding to the diol of PEG15. How can I remove it?

A5: The PEG15-diol impurity lacks the methoxy group and has two terminal hydroxyls, one of which gets carboxylated to form a di-acid. This impurity is often present in commercial m-PEG starting materials.

  • Possible Cause: The starting m-PEG15-OH contained PEG15-diol.

  • Solution:

    • Ion-Exchange Chromatography (IEX): This is the most effective method. At a neutral or slightly basic pH, your desired this compound will have a single negative charge, while the di-acid impurity will have two negative charges, allowing for excellent separation on an anion-exchange column.

    • Preparative RP-HPLC: While potentially less efficient than IEX for this specific separation, a well-optimized RP-HPLC method may be able to resolve the two compounds based on the slight difference in polarity.

Q6: My yield after purification is very low. What are the common causes of product loss?

A6: Low recovery can occur at various stages of the purification process.

  • Possible Causes & Solutions:

    • Inappropriate Chromatography Conditions: The product may be irreversibly binding to the column matrix or eluting in a very broad peak. Re-evaluate your column choice, mobile phase, and gradient.

    • Product Precipitation: Your product might be precipitating during a chromatography run or a solvent exchange step. Ensure your product is soluble in all buffers and solvent systems used.

    • Loss during Liquid-Liquid Extraction: PEG derivatives can sometimes be difficult to extract efficiently due to their amphiphilic nature. Using a salting-out effect by adding brine to the aqueous phase can help push the PEG into the organic layer.

    • Degradation: Although PEGs are generally stable, harsh pH conditions (strong acid or base) combined with heat can lead to degradation. Ensure your purification conditions are as mild as possible.

Q7: After purification by preparative HPLC using an acetic acid buffer, I can't seem to remove the residual acetic acid. What should I do?

A7: Residual acetic acid from the mobile phase is a common issue.

  • Possible Causes & Solutions:

    • Lyophilization: For volatile buffers like acetic acid or ammonium acetate, repeated lyophilization from water can effectively remove the residual buffer.

    • Desalting/Buffer Exchange: You can use a desalting column (a form of size-exclusion chromatography) to exchange the buffer for water or another volatile buffer.

    • Dialysis: If you are working with a significantly larger PEG-acid derivative, dialysis with a low MWCO membrane could be an option. For this compound, this is less practical.

    • Solvent Precipitation: Dissolving the product in a minimal amount of a solvent like dichloromethane and precipitating it with a non-solvent like cold diethyl ether can leave the more soluble acetic acid behind in the supernatant.

Experimental Protocols

Protocol 1: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is a general guideline and should be optimized for your specific product and impurity profile.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA or formic acid) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography System:

    • Column: A C18 stationary phase is commonly used for PEG compounds.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile with the same acidic modifier.

    • Detector: UV (if the molecule has a chromophore) and/or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Monitor the elution profile and collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Protocol 2: Purification by Crystallization

The success of crystallization is highly dependent on the specific properties of the this compound.

  • Solvent Screening:

    • Identify a solvent in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below. Good starting points for PEGs are solvents like isopropanol, ethanol, or ethyl acetate.

    • Identify a "non-solvent" in which the product is insoluble. Diethyl ether is a common non-solvent for PEGs.

  • Crystallization Procedure (from a single solvent):

    • Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try cooling the solution further in a refrigerator (4°C) or freezer (-20°C).

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Crystallization Procedure (by vapor diffusion or non-solvent addition):

    • Dissolve the crude product in a good solvent.

    • Slowly add a non-solvent until the solution becomes slightly turbid.

    • Warm the solution slightly until it becomes clear again.

    • Allow the solution to cool slowly, promoting crystal formation.

    • Alternatively, place the solution in a sealed container with a vial of the non-solvent to allow for slow vapor diffusion.

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment of this compound

Analytical TechniqueInformation ProvidedCommon Issues/Considerations
¹H and ¹³C NMR Structural confirmation, detection of major impurities.May not detect low-level impurities.
ESI-MS / MALDI-TOF MS Molecular weight confirmation, detection of oligomeric impurities.MALDI-TOF can sometimes be inaccurate for quantitative analysis of monodispersity.
RP-HPLC Quantitative purity analysis, separation of closely related impurities.Peak shape for PEGs can be poor in some solvent systems; method optimization is critical.
Ion-Exchange Chromatography Separation based on charge; excellent for removing di-acid impurities.Requires the analyte to be charged.
Size-Exclusion Chromatography Separation based on hydrodynamic volume; can separate oligomers.Resolution may be insufficient for adjacent oligomers (n vs. n+1).

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_post_purification Post-Purification Crude Crude this compound Product Analysis Purity Assessment (HPLC, MS, NMR) Crude->Analysis Purification Primary Purification Method (e.g., Preparative HPLC or IEX) Analysis->Purification Purity < Target FractionAnalysis Analyze Fractions for Purity Purification->FractionAnalysis FractionAnalysis->Purification Re-purify impure fractions Pooling Pool Pure Fractions FractionAnalysis->Pooling Fractions are pure SolventRemoval Solvent Removal / Lyophilization Pooling->SolventRemoval FinalQC Final QC Analysis SolventRemoval->FinalQC FinalProduct Pure this compound FinalQC->FinalProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_solutions Potential Solutions Problem Product Fails QC ImpurityType What is the nature of the impurity? Problem->ImpurityType Diol Impurity is Di-acid (from PEG-diol) ImpurityType->Diol MS shows di-acid Oligomers Polydisperse (n-1, n+1 oligomers) ImpurityType->Oligomers MS shows multiple PEG lengths StartingMaterial Unreacted m-PEG15-OH ImpurityType->StartingMaterial NMR/HPLC shows starting material Sol_IEX Use Ion-Exchange Chromatography Diol->Sol_IEX Sol_HPLC Optimize Preparative RP-HPLC Oligomers->Sol_HPLC StartingMaterial->Sol_IEX StartingMaterial->Sol_HPLC Sol_Cryst Attempt Crystallization StartingMaterial->Sol_Cryst

Caption: Troubleshooting decision tree for impure this compound.

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG15-acetic acid and m-PEG-NHS ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biotherapeutics and diagnostics, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the stability, solubility, and in vivo circulation time of biomolecules. The choice of the PEGylating agent is paramount, as it dictates the specificity, efficiency, and reproducibility of the conjugation process. This guide provides an in-depth comparison of two commonly employed amine-reactive PEGylation reagents: m-PEG15-acetic acid and m-PEG-NHS ester, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection.

Executive Summary

FeatureThis compoundm-PEG-NHS ester
Reaction Chemistry Two-step: Activation of carboxylic acid with EDC/NHS followed by reaction with amineOne-step: Direct reaction with amine
Reactive Group Carboxylic acid (requires activation)N-hydroxysuccinimide ester
Target Residues Primary amines (e.g., lysine, N-terminus)Primary amines (e.g., lysine, N-terminus)
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.0-8.5pH 7.0-9.0
Reaction Speed Slower overall due to activation stepFaster, direct reaction
Stability of Reagent Highly stable as a solid and in solutionMoisture-sensitive, prone to hydrolysis
Byproducts EDC-related byproducts (e.g., N-acylurea), NHSN-hydroxysuccinimide (NHS)
Control over Reaction More control as activation and conjugation are separate stepsLess control, hydrolysis is a competing reaction
Cost-effectiveness Generally more cost-effective reagentCan be more expensive due to pre-activated state

Reaction Mechanisms and Workflows

The fundamental difference between this compound and m-PEG-NHS ester lies in their reactivity. The m-PEG-NHS ester is a pre-activated reagent that can directly react with primary amines on a biomolecule. In contrast, this compound requires in situ activation, typically with a carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester intermediate before it can react with an amine.

This compound Bioconjugation Pathway

The bioconjugation using this compound is a two-step process. First, the carboxylic acid is activated with EDC and NHS at a slightly acidic pH to form a more stable NHS ester intermediate. This intermediate is then reacted with the biomolecule at a neutral to slightly basic pH to form a stable amide bond.

m_PEG15_acetic_acid_pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation PEG_acid This compound Activated_PEG Activated m-PEG-NHS ester (in situ) PEG_acid->Activated_PEG Activation EDC_NHS EDC, NHS pH 4.5-6.0 Conjugate PEGylated Biomolecule (Amide Bond) Activated_PEG->Conjugate Conjugation pH 7.0-8.5 Biomolecule Biomolecule (with -NH2) Biomolecule->Conjugate

Caption: Two-step bioconjugation workflow for this compound.

m-PEG-NHS ester Bioconjugation Pathway

The bioconjugation with m-PEG-NHS ester is a more direct, one-step process where the pre-activated PEG reagent reacts with the primary amines of the biomolecule at a neutral to slightly basic pH, forming a stable amide bond and releasing NHS as a byproduct.

m_PEG_NHS_ester_pathway cluster_reaction One-Step Conjugation PEG_NHS m-PEG-NHS ester Conjugate PEGylated Biomolecule (Amide Bond) PEG_NHS->Conjugate Conjugation pH 7.0-9.0 Biomolecule Biomolecule (with -NH2) Biomolecule->Conjugate NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct

Caption: One-step bioconjugation workflow for m-PEG-NHS ester.

Quantitative Performance Comparison

A direct, side-by-side quantitative comparison of the two reagents under identical conditions is not extensively available in the literature. However, we can infer their performance based on the kinetics of the individual reactions.

ParameterThis compound (with EDC/NHS)m-PEG-NHS esterData Source
Reaction Half-life (Conjugation) Dependent on activation efficiency and concentration of activated PEG. Generally slower overall process.Can be rapid, with half-lives ranging from minutes to hours depending on pH and temperature. For example, some NHS esters show a conjugation half-life of 10-20 minutes at pH 8.5.[1][2][1][2]
Hydrolysis Half-life of Active Ester The in situ formed NHS ester is susceptible to hydrolysis, similar to pre-activated m-PEG-NHS ester.Highly pH-dependent. The half-life of hydrolysis for some mPEG-NHS esters can be as short as 0.75 minutes at pH 8.0.[3]
Typical Molar Excess of PEG Reagent 5- to 20-fold molar excess over the biomolecule.5- to 20-fold molar excess over the biomolecule.
Typical Final Yield Highly variable, dependent on successful activation and competition with hydrolysis.Can achieve high yields (80-95%) under optimized conditions.

Experimental Protocols

Protocol 1: Bioconjugation with this compound and EDC/NHS

This protocol outlines a general procedure for the two-step PEGylation of a protein with this compound.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be PEGylated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.

    • Add a 1.5- to 2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column.

  • Conjugation Reaction:

    • Add the activated m-PEG-NHS ester solution to the protein solution. The final volume of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.

    • The molar ratio of activated PEG to protein should typically be between 5:1 and 20:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted activated PEG. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Bioconjugation with m-PEG-NHS ester

This protocol provides a general procedure for the one-step PEGylation of a protein with m-PEG-NHS ester.

Materials:

  • m-PEG-NHS ester

  • Protein to be PEGylated

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the m-PEG-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of m-PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO. Do not prepare stock solutions for storage as the NHS ester is readily hydrolyzed.

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5- to 20-fold) of the m-PEG-NHS ester stock solution to the protein solution. The volume of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and NHS using size-exclusion chromatography or dialysis.

Key Considerations and Best Practices

  • pH Control: For this compound, maintaining a low pH (4.5-6.0) during the activation step is crucial to minimize hydrolysis of EDC and favor the formation of the amine-reactive NHS ester. The subsequent conjugation step should be performed at a higher pH (7.0-8.5) to ensure the target primary amines are deprotonated and nucleophilic. For m-PEG-NHS esters, the reaction should be carried out at a pH of 7.0-9.0, with higher pH values leading to faster reaction rates but also a significant increase in the rate of hydrolysis.

  • Hydrolysis of NHS Esters: The primary competing reaction for NHS ester conjugation is hydrolysis. The stability of the NHS ester is highly pH-dependent, with hydrolysis rates increasing significantly at higher pH. Therefore, reactions should be performed promptly after preparing the reagent solutions, and the reaction time should be optimized to maximize conjugation while minimizing hydrolysis.

  • Side Reactions with EDC/NHS Chemistry: The use of EDC for carboxylic acid activation can lead to the formation of N-acylurea byproducts, which are stable and can be difficult to remove. The addition of NHS or its water-soluble analog, Sulfo-NHS, significantly suppresses this side reaction by converting the O-acylisourea intermediate to a more stable NHS ester.

  • Buffer Selection: It is critical to avoid buffers containing primary amines, such as Tris or glycine, during the conjugation step as they will compete with the target biomolecule for reaction with the activated PEG.

Conclusion

The choice between this compound and m-PEG-NHS ester for bioconjugation depends on the specific requirements of the application.

m-PEG-NHS ester is the reagent of choice for its simplicity and speed. The one-step procedure is convenient and often leads to high yields when performed under optimal conditions. However, the inherent instability of the NHS ester to hydrolysis requires careful handling and precise control of reaction conditions.

This compound , while requiring a two-step process, offers greater flexibility and control. The separation of the activation and conjugation steps allows for more precise manipulation of the reaction. The starting material is more stable and generally more cost-effective. This method is particularly advantageous for large-scale productions where reagent stability and cost are significant factors.

Ultimately, for researchers and drug developers, the selection should be guided by a thorough evaluation of the desired product profile, process scalability, and economic considerations. Pilot experiments to optimize reaction conditions are highly recommended for both reagents to achieve the desired degree of PEGylation with maximal efficiency and minimal byproducts.

References

A Comparative Guide to Selecting PEG Length for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] The length of the PEG chain is a critical parameter that can significantly influence the stability, immunogenicity, and in vivo performance of the modified protein.[2] This guide provides an objective comparison of different PEG lengths for protein modification, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of next-generation protein therapeutics.

Impact of PEG Length on Protein Properties: A Quantitative Comparison

The choice of PEG length involves a trade-off between maximizing therapeutic benefits, such as extended half-life, and minimizing potential drawbacks, like reduced bioactivity. The following tables summarize the quantitative effects of different PEG molecular weights on key protein attributes.

PEG Molecular Weight (kDa)Protein ExampleFold Increase in Half-life (approx.)Reference Protein Half-lifeNotes
5Adenosine Deaminase~10-20MinutesOne of the first approved PEGylated proteins, demonstrating a significant increase in circulation time with a smaller PEG.
12Interferon alfa-2b~5-7~2-3 hoursBalances increased half-life with retained bioactivity.
20Granulocyte-Colony Stimulating Factor (G-CSF)~10-15~3-4 hoursA larger PEG leads to a more substantial increase in hydrodynamic radius and, consequently, a longer half-life.[3]
30Epoetin beta~3~8.5 hoursDemonstrates that even for proteins with a longer initial half-life, PEGylation can provide a significant extension.
40 (branched)Interferon alfa-2a~10-12~5-8 hoursBranched PEGs can offer a more compact structure with a large hydrodynamic volume, providing significant shielding and extension of half-life.[3]
Table 1: Effect of PEG Molecular Weight on Protein Half-Life. This table provides a comparative overview of the approximate fold increase in the in vivo half-life of different therapeutic proteins when modified with PEGs of varying molecular weights. The data is compiled from various sources to illustrate the general trend of increased half-life with larger PEG chains.
PEG Molecular Weight (kDa)Protein ExampleIn Vitro Bioactivity (% of unmodified)Key Findings
3Lysozyme~80-90%Short-chain PEGylation can offer a compromise, potentially improving a protein's properties without drastically diminishing its biological activity.[4]
5Interferon alfa-2b~70-80%A modest decrease in activity is often observed with smaller PEGs.
10Anakinra~60-70%Binding affinity to its receptor decreases with increasing polymer length, yet remains in the low nanomolar range.
20TrypsinSignificant LossIn some cases, larger PEGs can cause a significant loss in secondary structure and biological activity, especially with multiple PEGylation sites.
40 (branched)Interferon alfa-2a~30-50%The larger, branched structure can create more steric hindrance, leading to a more pronounced reduction in in vitro activity.
Table 2: Effect of PEG Molecular Weight on In Vitro Bioactivity. This table summarizes the impact of different PEG molecular weights on the in vitro biological activity of various proteins. The data, gathered from multiple studies, highlights the general trend of decreasing in vitro activity with increasing PEG size due to steric hindrance.
PEG Molecular Weight (kDa)Immunogenicity ProfileKey Findings
< 5Minimal to LowSmaller PEGs are less likely to elicit an immune response.
5-20Low to ModerateThe immunogenicity of PEG itself can become more apparent, though it is generally low. The anti-PEG immune response is dependent on the immunogenicity of the protein, the extent of PEGylation, and the molecular weight of the PEG.
> 20ModerateLarger PEGs, especially branched structures, provide better shielding of the protein from the immune system, but the PEG moiety itself can be immunogenic.
40 (branched)Low (for the protein)Branched PEGs offer superior protection of the protein surface, reducing the protein's immunogenicity.
Table 3: Effect of PEG Molecular Weight on Immunogenicity. This table provides a qualitative comparison of the immunogenicity of proteins modified with different PEG molecular weights. Larger PEGs are more effective at masking protein epitopes but the PEG itself can be immunogenic.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and characterization of PEGylated proteins. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Amine-Reactive PEGylation of a Protein

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Target protein (1-10 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to the desired concentration. Ensure the buffer is free of primary amines (like Tris) which would compete with the reaction.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the Reaction Buffer. The amount to be added will depend on the desired molar excess of PEG to protein (typically ranging from 2 to 50-fold molar excess).

  • PEGylation Reaction: Add the dissolved PEG-NHS ester to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each protein.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (see Protocol 2).

Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, the PEGylated conjugate will elute earlier than the unmodified protein.

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution Buffer: PBS, pH 7.4, or another suitable buffer

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the Elution Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE (see Protocol 3) to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the desired PEGylated species and concentrate if necessary.

Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE

SDS-PAGE separates proteins based on their apparent molecular weight. PEGylated proteins migrate slower than their unmodified counterparts, appearing as a smear or a series of bands at a higher molecular weight.

Materials:

  • Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gel)

  • SDS-PAGE running buffer

  • Sample loading buffer (with SDS and a reducing agent like β-mercaptoethanol)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix the protein samples (unmodified protein, PEGylation reaction mixture, and purified fractions) with the sample loading buffer and heat at 95°C for 5 minutes.

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

  • Destaining: Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

  • Analysis: The PEGylated protein will appear as a band or smear with a higher apparent molecular weight compared to the unmodified protein.

Protocol 4: Assessment of Immunogenicity using an Anti-PEG Antibody ELISA

This protocol outlines a competitive ELISA to detect and quantify anti-PEG antibodies in serum or plasma samples.

Materials:

  • PEG-coated microtiter plate

  • Serum or plasma samples

  • Anti-PEG antibody standards

  • Biotinylated PEG

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Sample and Standard Preparation: Dilute the samples and anti-PEG antibody standards in Assay Buffer.

  • Competitive Binding: Add the diluted samples and standards to the PEG-coated wells, followed by the addition of biotinylated PEG. Incubate for 1-2 hours at room temperature. During this incubation, the anti-PEG antibodies in the sample will compete with the biotinylated PEG for binding to the coated PEG.

  • Washing: Wash the plate several times with Wash Buffer to remove unbound reagents.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. The HRP conjugate will bind to the captured biotinylated PEG.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes. A color change will develop in inverse proportion to the amount of anti-PEG antibody in the sample.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of anti-PEG antibodies in the samples by comparing their absorbance to the standard curve.

Visualizing the Impact and Process of PEGylation

Diagrams created using Graphviz (DOT language) provide clear visual representations of the concepts and workflows discussed.

PEGylation_Effects cluster_peg PEG Chain Length cluster_properties Protein Properties Short_PEG Short Chain (e.g., <10 kDa) Half_Life Increased Half-Life (Reduced Renal Clearance) Short_PEG->Half_Life Moderate Increase Bioactivity Reduced In Vitro Bioactivity (Steric Hindrance) Short_PEG->Bioactivity Minor Reduction Immunogenicity Reduced Protein Immunogenicity (Epitope Masking) Short_PEG->Immunogenicity Moderate Masking Long_PEG Long Chain (e.g., >20 kDa) Long_PEG->Half_Life Significant Increase Long_PEG->Bioactivity Significant Reduction Long_PEG->Immunogenicity Strong Masking

Figure 1: Impact of PEG Chain Length on Protein Properties. This diagram illustrates the general relationship between PEG chain length (short vs. long) and its impact on key biopharmaceutical properties of a modified protein.

PEGylation_Workflow start Start: Unmodified Protein reaction Step 1: PEGylation Reaction (Protein + Activated PEG) start->reaction quenching Step 2: Quenching (Terminate Reaction) reaction->quenching purification Step 3: Purification (Size-Exclusion Chromatography) quenching->purification characterization Step 4: Characterization (SDS-PAGE, Bioactivity Assay, etc.) purification->characterization final_product End: Purified PEGylated Protein characterization->final_product

Figure 2: General Experimental Workflow for Protein PEGylation. This flowchart outlines the key steps involved in the modification, purification, and characterization of a PEGylated protein.

References

Navigating the Landscape of PEGylation: A Guide to Alternatives for m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules through PEGylation is a cornerstone of modern drug delivery. While linear monofunctional PEGs, such as m-PEG15-acetic acid, have been instrumental, the field has evolved to offer a diverse toolkit of alternatives, each with unique advantages in enhancing the pharmacokinetic and pharmacodynamic profiles of biologics. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the selection of the optimal PEGylation strategy.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, known as PEGylation, is a widely adopted technique to improve their stability, solubility, and in vivo half-life.[1] This is achieved by increasing the hydrodynamic radius of the molecule, which reduces renal clearance, and by shielding it from proteolytic degradation.[1] The traditional workhorse for this process has been linear methoxy-terminated PEG acid. However, the demand for greater control over the conjugation process, improved therapeutic efficacy, and reduced immunogenicity has spurred the development of a new generation of PEGylation reagents and alternative polymer systems.

Advanced PEG Architectures: Beyond Linearity

The architecture of the PEG polymer itself can significantly influence the properties of the resulting conjugate. Branched and Y-shaped PEGs, for instance, can offer enhanced stability and pharmacokinetic profiles compared to their linear counterparts of similar molecular weight.[2] This is attributed to their more effective shielding of the protein surface. While direct size comparisons of the hydrodynamic radii of proteins conjugated with linear versus branched PEGs of the same total molecular weight may not show significant differences, the in vivo circulation half-lives of branched PEG-protein conjugates are often longer.[2][3] This suggests that factors beyond just size, such as the conformation and density of the PEG chains, play a crucial role.

Heterobifunctional PEGs represent another significant advancement, offering precise control over the conjugation site. These reagents possess two different reactive groups, enabling the specific linkage of the PEG to a particular functional group on the protein, thereby avoiding the random attachment that can occur with monofunctional reagents and potentially preserving the biological activity of the therapeutic molecule.

The Rise of PEG Mimetics: Biodegradable and Bio-inspired Alternatives

Concerns over the potential immunogenicity and non-biodegradability of PEG have driven the exploration of alternative polymer systems. These "PEG mimetics" aim to replicate the beneficial properties of PEG while offering improved biocompatibility.

PASylation® , the genetic fusion of proline/alanine/serine (PAS) sequences to a therapeutic protein, stands out as a biodegradable and non-immunogenic alternative. Being a biological polymer, PAS can be produced recombinantly with the target protein, ensuring a homogenous product. Studies have demonstrated a dramatic increase in the in vivo half-life of PASylated proteins compared to their unmodified forms.

HESylation® , which utilizes hydroxyethyl starch (HES), offers another biodegradable option. A head-to-head comparison of HESylated and PEGylated anakinra, an interleukin-1 receptor antagonist, revealed that HESylation resulted in a lower viscosity at high concentrations and superior monomer recovery after storage, suggesting formulation advantages. Furthermore, modification of interleukin-1 receptor antagonist with 85 kDa HES prolonged the plasma half-life in rats six-fold compared to the unmodified protein.

Polysialic acid (PSA) , a naturally occurring polysaccharide, is also being explored as a non-immunogenic and biodegradable alternative for drug conjugation.

Quantitative Comparison of PEGylation Alternatives

The selection of a PEGylation strategy should be guided by quantitative data that directly compares the performance of different reagents and systems. The following tables summarize key pharmacokinetic and stability data for various alternatives.

Therapeutic ProteinModificationMolecular Weight of Polymer (kDa)Terminal Half-life (t½)Fold Increase in Half-lifeReference
Interferon-αUnmodified-32 min-
Interferon-αPASylated (PAS#1(600))~6015.85 h~30
Human Growth Hormone (hGH)Unmodified-0.047 h-
Human Growth Hormone (hGH)PASylated (PAS#1(600))~604.42 h~94
AnakinraUnmodified---
AnakinraHESylated~85--
AnakinraPEGylated (branched)40--
Interleukin-1 Receptor AntagonistUnmodified-1.7 h-
Interleukin-1 Receptor AntagonistHESylated8510.8 h6.4

Table 1: Comparison of In Vivo Half-life for Unmodified, PASylated, and HESylated Proteins. This table illustrates the significant extension of plasma half-life achieved with PASylation and HESylation compared to the unmodified therapeutic proteins.

ConjugateViscosity at 75 mg/mL (mPa·s)Monomer Recovery after 8 weeks at 40°C (%)Reference
HESylated Anakinra~15>90
PEGylated Anakinra~25~80

Table 2: Formulation Stability Comparison of HESylated vs. PEGylated Anakinra. This data highlights the superior formulation properties of HESylated anakinra in terms of lower viscosity and better stability at high concentrations.

Experimental Methodologies and Workflows

The successful implementation of any PEGylation strategy hinges on a well-defined and reproducible experimental protocol. Below are workflows and detailed protocols for key alternative PEGylation methods.

Site-Specific Enzymatic PEGylation

Enzymatic methods offer a high degree of site-specificity, overcoming the challenge of heterogeneous products often associated with chemical conjugation. Transglutaminase (TGase) and Sortase A are two enzymes commonly employed for this purpose.

Protein Protein with Gln residue in a flexible loop Reaction Incubation Protein->Reaction PEG_NH2 PEG-NH2 PEG_NH2->Reaction TGase Transglutaminase (TGase) TGase->Reaction Purification Purification (e.g., IEX, SEC) Reaction->Purification Stop reaction PEG_Protein Site-specifically PEGylated Protein Purification->PEG_Protein

Caption: Workflow for transglutaminase-mediated PEGylation.

Experimental Protocol: Transglutaminase-Mediated PEGylation

This protocol describes the site-specific conjugation of an amine-functionalized PEG to a protein containing a glutamine (Gln) residue that is a substrate for microbial transglutaminase (mTGase).

Materials:

  • Protein of interest (containing an accessible Gln residue)

  • Amine-terminated PEG (PEG-NH2) of desired molecular weight

  • Microbial Transglutaminase (mTGase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M glycine)

  • Purification system (e.g., Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC))

Procedure:

  • Protein and PEG Preparation: Dissolve the protein and PEG-NH2 in the reaction buffer to the desired concentrations. A typical starting point is a 1:5 to 1:20 molar ratio of protein to PEG-NH2.

  • Enzyme Addition: Add mTGase to the protein/PEG solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-10 units per mg of protein.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation. Monitor the reaction progress over time (e.g., 1-4 hours) by taking aliquots and analyzing them by SDS-PAGE or mass spectrometry.

  • Quenching: Stop the reaction by adding a quenching solution or by adjusting the pH.

  • Purification: Purify the PEGylated protein from the unreacted protein, PEG, and enzyme using an appropriate chromatography method such as IEX or SEC.

  • Characterization: Characterize the purified PEGylated protein to determine the degree and site of PEGylation using techniques like mass spectrometry and to assess its biological activity.

Protein_LPXTG Protein with C-terminal LPXTG motif Reaction Ligation Reaction Protein_LPXTG->Reaction GGG_PEG Oligo-glycine (GGG)-PEG GGG_PEG->Reaction SortaseA Sortase A SortaseA->Reaction Purification Purification (e.g., Ni-NTA for His-tagged Sortase) Reaction->Purification Stop reaction PEG_Protein Site-specifically C-terminally PEGylated Protein Purification->PEG_Protein

Caption: Workflow for Sortase A-mediated C-terminal PEGylation.

Experimental Protocol: Sortase-Mediated Ligation for C-terminal PEGylation

This protocol outlines the site-specific conjugation of a PEG molecule functionalized with an oligo-glycine motif to the C-terminus of a protein engineered to contain a Sortase A recognition sequence (e.g., LPETG).

Materials:

  • Recombinant protein with a C-terminal LPETG tag and a purification tag (e.g., His6-tag).

  • (Gly)n-PEG (n=3-5) reagent.

  • Sortase A enzyme (often His-tagged for easy removal).

  • Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

  • Purification resin (e.g., Ni-NTA agarose if using His-tagged components).

  • Size-Exclusion Chromatography (SEC) column for final polishing.

Procedure:

  • Protein and PEG Preparation: Dissolve the LPETG-tagged protein and the (Gly)n-PEG reagent in the Sortase Reaction Buffer. A molar excess of the (Gly)n-PEG (e.g., 10- to 50-fold) is typically used.

  • Enzyme Addition: Add Sortase A to the reaction mixture.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C to room temperature) for a duration determined by optimization (typically 2-16 hours).

  • Enzyme and Unreacted Protein Removal: If using a His-tagged Sortase A and/or His-tagged unreacted protein, pass the reaction mixture through a Ni-NTA resin. The PEGylated protein, lacking the C-terminal His-tag (which is cleaved off with the G of the LPETG motif), will be in the flow-through.

  • Final Purification: Further purify the PEGylated protein to remove excess (Gly)n-PEG using SEC.

  • Characterization: Confirm the successful and site-specific conjugation via SDS-PAGE, mass spectrometry, and assess the biological activity of the purified product.

Conclusion

The landscape of PEGylation has expanded significantly beyond the use of simple linear mPEG-acid reagents. Advanced PEG architectures, biodegradable polymer alternatives like PAS and HES, and site-specific enzymatic conjugation methods provide researchers with a sophisticated toolbox to tailor the properties of therapeutic molecules. The choice of the optimal strategy will depend on the specific requirements of the therapeutic agent, including the desired pharmacokinetic profile, potential for immunogenicity, and formulation considerations. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for navigating these alternatives and advancing the development of next-generation biotherapeutics.

References

Validating the Activity of m-PEG15-Acetic Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of potent and effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.

This guide provides a comparative analysis of m-PEG15-acetic acid, a discrete PEG linker, and its performance relative to other PEG linker lengths. The information presented is based on a synthesis of available experimental data and established principles in bioconjugation to assist researchers in making informed decisions for their drug development programs.

The Critical Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker's length, flexibility, and chemical composition are crucial for achieving the optimal spatial orientation for this ternary complex to form.[1] A linker that is too short may cause steric hindrance, preventing the formation of a productive complex, while an excessively long linker might lead to unfavorable conformational flexibility and a decrease in the effective concentration.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex Binds to Warhead E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligase Ligand Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades POI PROTAC PROTAC (this compound linker) Ub Ubiquitin Ubiquitination Ubiquitination Poly_Ub_Chain Polyubiquitin Chain Ternary_Complex->Ubiquitination Induces Proximity Poly_Ub_Target Polyubiquitinated Target Protein Ubiquitination->Poly_Ub_Target Polyubiquitination Poly_Ub_Target->Proteasome Targeted for Degradation

Comparative Analysis of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's efficacy. To illustrate this, the following table summarizes representative data from studies on PROTACs targeting various proteins, showcasing the impact of different PEG linker lengths on their degradation capabilities. While specific data for a PEG15 linker is not available in the public domain, the trends observed with other long-chain PEG linkers provide valuable insights into its potential performance.

Linker Length (PEG units)Target ProteinDC50 (nM)¹Maximum Degradation (%)²Cell LineReference
3BRD4~100~70%HeLa[1]
4BRD4~50~85%HeLa[1]
5 BRD4 ~25 >95% HeLa ****
6BRD4~75~80%HeLa
≥ 4BTKEffective DegradationNot specifiedNot specified
< 4BTKImpaired DegradationNot specifiedNot specified
> 12 atomsTBK1Effective DegradationNot specifiedNot specified
< 12 atomsTBK1No DegradationNot specifiedNot specified

¹DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. ²Maximum Degradation: The highest percentage of target protein degradation achieved.

Note: The data presented for BRD4-targeting PROTACs is a synthesized representation to illustrate the impact of linker length. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Interpreting the Data: The "Goldilocks" Principle of Linker Length

The compiled data suggests a "Goldilocks" principle for linker length in PROTAC design: the linker must be long enough to span the distance between the target protein and the E3 ligase without inducing steric hindrance, yet not so long that it leads to a loss of conformational rigidity and reduced efficacy. For instance, in the case of BRD4-targeting PROTACs, a PEG5 linker appears to be optimal, demonstrating the highest potency and maximal degradation.

While direct experimental data for an this compound conjugate is not publicly available, based on the trends observed with other long-chain linkers, it can be hypothesized that a PEG15 linker may be beneficial in specific contexts. For example, in cases where the binding pockets of the target protein and the E3 ligase are far apart or sterically hindered, a longer linker like PEG15 might be necessary to facilitate the formation of a stable and productive ternary complex. However, it is also possible that the increased flexibility of a longer linker could lead to a decrease in efficacy compared to an optimal, shorter linker.

Alternatives to this compound

While this compound offers the advantages of a discrete, long-chain PEG linker, several alternatives can be considered depending on the specific requirements of the bioconjugate:

  • Shorter Discrete PEG Linkers (e.g., PEG4, PEG8, PEG12): These are often used to create more compact conjugates and may be optimal for many target-E3 ligase pairs.

  • Branched PEG Linkers: These linkers can increase the hydrodynamic radius of the conjugate, potentially leading to a longer in vivo half-life. They can also be used to attach multiple payload molecules.

  • Cleavable Linkers: In the context of ADCs, cleavable linkers are designed to release the cytotoxic payload specifically within the target cell in response to stimuli such as pH changes or enzymatic activity.

  • Non-PEG Linkers: Concerns about the potential immunogenicity of PEG have led to the exploration of alternative hydrophilic linkers, such as those based on polysarcosine or other polymers.

Experimental Protocols

The validation of an this compound conjugate's activity involves a series of well-defined experimental protocols. Below are methodologies for key experiments.

Synthesis of this compound Conjugate (General Protocol)

This protocol describes the general steps for conjugating this compound to an amine-containing molecule (e.g., a protein or a small molecule ligand).

Conjugation_Workflow Start Start Activate_PEG Activate this compound with EDC/NHS Start->Activate_PEG Prepare_Molecule Prepare Amine-containing Molecule in Buffer Start->Prepare_Molecule Conjugation Conjugation Reaction (Amide Bond Formation) Activate_PEG->Conjugation Prepare_Molecule->Conjugation Purification Purify Conjugate (e.g., SEC, HIC) Conjugation->Purification Characterization Characterize Conjugate (e.g., Mass Spec, SDS-PAGE) Purification->Characterization End End Characterization->End

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO). The molar ratio of PEG:EDC:NHS is typically 1:1.5:1.5. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation: Add the activated m-PEG15-NHS ester to a solution of the amine-containing molecule in the reaction buffer. The pH of the reaction mixture should be maintained between 7.2 and 8.0 for efficient conjugation.

  • Reaction Quenching: After the desired reaction time (typically 2-4 hours at room temperature or overnight at 4°C), quench the reaction by adding a quenching solution to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the purified conjugate to confirm its identity, purity, and the degree of labeling using techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy.

In Vitro Protein Degradation Assay (for PROTACs)

This assay is used to quantify the ability of a PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC conjugate (with this compound linker)

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot apparatus and reagents

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC conjugate for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.

  • Detection and Analysis: Detect the signal from the secondary antibody and quantify the band intensity corresponding to the target protein. Normalize the signal to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to a vehicle-treated control.

Conclusion

The selection of an appropriate linker is a critical step in the development of successful bioconjugates. While specific experimental data for this compound conjugates is limited in the public literature, the established principles of linker chemistry and the comparative data from other PEG linker lengths provide a strong foundation for its rational application. A longer linker like this compound may offer advantages in specific scenarios where greater distance or flexibility is required to facilitate the desired biological activity. However, empirical validation through the synthesis and rigorous in vitro and in vivo testing of the specific conjugate remains essential to determine its optimal performance. The experimental protocols outlined in this guide provide a framework for researchers to conduct such validation studies and make data-driven decisions in their drug development endeavors.

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG15-Acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The m-PEG15-acetic acid is a discrete PEG (dPEG®) linker, offering a defined chain length that circumvents the challenges associated with traditional polydisperse PEGs. Accurate and robust analytical methods are crucial for the characterization of these conjugates, ensuring product quality, efficacy, and safety. Mass spectrometry (MS) stands out as a primary tool for this purpose, with Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS being two of the most powerful and commonly employed techniques.

This guide provides an objective comparison of ESI-LC-MS and MALDI-TOF MS for the analysis of this compound conjugates, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their analytical needs.

Quantitative Performance Comparison

The choice between ESI-LC-MS and MALDI-TOF MS often depends on the specific analytical requirements, including the need for separation, the complexity of the sample, and the desired quantitative information. The following table summarizes key performance metrics for each technique in the context of analyzing PEGylated molecules.

Performance MetricESI-LC-MSMALDI-TOF MSKey Considerations
Mass Accuracy High (<5 ppm with high-resolution instruments)High (<10 ppm with reflectron TOF)High-resolution instruments in both techniques provide excellent mass accuracy, crucial for confident identification.
Resolution High (Capable of resolving isotopic distributions)High (Excellent for resolving individual PEG oligomers)[1]MALDI-TOF can provide superior resolution for heterogeneous PEGylated samples in the higher mass range.[1]
Sensitivity High (fmol to amol range)High (fmol to pmol range)Both techniques offer excellent sensitivity, though ESI-LC-MS can sometimes achieve lower detection limits due to efficient ionization and separation.
Dynamic Range WideModerateESI-LC-MS coupled with chromatography generally offers a wider dynamic range for complex mixtures.
Throughput Moderate (dependent on LC run time)High (rapid analysis of multiple samples)MALDI-TOF is significantly faster for screening a large number of samples.
Sample Complexity Excellent (LC provides separation of complex mixtures)Good (Tolerant to some impurities, but complex mixtures can lead to ion suppression)The chromatographic separation in LC-MS is a major advantage for analyzing complex reaction mixtures or biological samples.
Quantitative Capability Excellent (with appropriate internal standards)Good (can be quantitative with careful sample preparation and internal standards)[2][3]LC-MS is generally considered more robust for quantitative analysis due to the separation and stable spray.[4]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the analysis of this compound conjugates using both ESI-LC-MS and MALDI-TOF MS.

ESI-LC-MS Protocol for this compound Conjugates

This protocol is adapted from established methods for the analysis of PEGylated peptides and proteins and is suitable for conjugates of this compound with small molecules, peptides, or other biomolecules.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.

  • For complex matrices (e.g., biological fluids), perform a sample cleanup step such as solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Mass Range: m/z 200-2000 (adjust based on the expected mass of the conjugate).

  • Data Acquisition: Full scan mode for intact mass analysis. For structural elucidation, use tandem MS (MS/MS) with collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Post-Column Addition of Amines (Optional but Recommended): To simplify the mass spectra of PEGylated compounds, which often exhibit multiple charge states, a post-column addition of a charge-reducing agent like triethylamine (TEA) can be employed.

  • Prepare a solution of 0.1-1% TEA in acetonitrile.

  • Introduce this solution into the LC flow post-column using a T-junction at a low flow rate (e.g., 10-20 µL/min).

MALDI-TOF MS Protocol for this compound Conjugates

This protocol is based on established methods for the analysis of PEGylated peptides and synthetic polymers.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.

2. Matrix Selection and Preparation:

  • For smaller conjugates (e.g., with small molecules or peptides), α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix.

  • For larger conjugates, sinapinic acid (SA) may provide better results.

  • Prepare a saturated solution of the matrix in 50% acetonitrile/0.1% trifluoroacetic acid.

3. Sample Spotting:

  • Dried-Droplet Method: Mix the sample solution and the matrix solution in a 1:1 ratio (v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Cationizing Agent: To promote the formation of singly charged ions, especially for PEGs, a cationizing agent like sodium trifluoroacetate (NaTFA) can be added to the matrix or sample solution.

4. Mass Spectrometry (MS) Conditions (Reflectron TOF):

  • Ionization Mode: Positive ion mode.

  • Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).

  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal and avoid fragmentation.

  • Mass Range: Set a mass range appropriate for the expected molecular weight of the conjugate.

  • Calibration: Calibrate the instrument using a standard peptide or protein mixture with masses bracketing the expected mass of the analyte.

  • Data Acquisition: Acquire spectra from multiple positions within the sample spot and average them to improve signal-to-noise and account for sample/matrix heterogeneity. For fragmentation analysis, in-source decay (ISD) or post-source decay (PSD) can be utilized to obtain structural information.

Mandatory Visualizations

Experimental Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms ESI-LC-MS Analysis cluster_maldi_ms MALDI-TOF MS Analysis cluster_data_analysis Data Analysis Sample This compound Conjugate Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Cleanup Optional Cleanup (e.g., SPE) Dissolution->Cleanup LC Liquid Chromatography (Reversed-Phase) Cleanup->LC To LC-MS Matrix Matrix Mixing (e.g., CHCA) Cleanup->Matrix To MALDI-TOF ESI Electrospray Ionization LC->ESI MS_LC Mass Analyzer (TOF or Orbitrap) ESI->MS_LC Deconvolution Deconvolution (for LC-MS) MS_LC->Deconvolution Spotting Spotting on MALDI Target Matrix->Spotting MALDI Matrix-Assisted Laser Desorption/Ionization Spotting->MALDI MS_MALDI TOF Mass Analyzer MALDI->MS_MALDI Intact_Mass Intact Mass Determination MS_MALDI->Intact_Mass Deconvolution->Intact_Mass Fragmentation Fragmentation Analysis (MS/MS) Intact_Mass->Fragmentation

Caption: General experimental workflow for the mass spectrometry analysis of this compound conjugates.

Logical Relationship in Data Interpretation

data_interpretation cluster_raw_data Raw Data cluster_processing Data Processing cluster_interpretation Interpretation cluster_final_report Final Report Raw_Spectrum Mass Spectrum (m/z vs. Intensity) Deconvolution Deconvolution (for ESI-MS) Raw_Spectrum->Deconvolution Peak_Picking Peak Picking Raw_Spectrum->Peak_Picking Mass_Assignment Mass Assignment Deconvolution->Mass_Assignment Peak_Picking->Mass_Assignment Intact_Mass Intact Mass Confirmation (Confirmation of Conjugation) Mass_Assignment->Intact_Mass Heterogeneity Assessment of Heterogeneity (e.g., degree of PEGylation) Mass_Assignment->Heterogeneity Fragmentation Fragmentation Analysis (Structural Elucidation) Intact_Mass->Fragmentation Report Comprehensive Characterization of the Conjugate Interpretation Interpretation Interpretation->Report

Caption: Logical workflow for the interpretation of mass spectrometry data from this compound conjugates.

Illustrative MS/MS Fragmentation of a PEGylated Peptide

fragmentation_pathway cluster_precursor Precursor Ion (MS1) cluster_fragments Fragment Ions (MS2) cluster_information Information Gained Precursor [Peptide-CO-NH-(CH2CH2O)15-CH2COOH + nH]^n+ b_ions b-ions (Peptide Backbone Fragments) Precursor->b_ions CID/HCD y_ions y-ions (Peptide Backbone Fragments) Precursor->y_ions CID/HCD peg_fragments Characteristic PEG Fragments (e.g., loss of C2H4O units) Precursor->peg_fragments CID/HCD reporter_ion Reporter Ion (Conjugated Moiety) Precursor->reporter_ion CID/HCD Peptide_Sequence Peptide Sequence Confirmation b_ions->Peptide_Sequence Conjugation_Site Localization of PEGylation Site b_ions->Conjugation_Site y_ions->Peptide_Sequence y_ions->Conjugation_Site PEG_Structure Confirmation of PEG Moiety peg_fragments->PEG_Structure

Caption: Simplified representation of MS/MS fragmentation for a peptide conjugated with this compound.

Concluding Remarks

Both ESI-LC-MS and MALDI-TOF MS are indispensable techniques for the comprehensive characterization of this compound conjugates. ESI-LC-MS excels in the analysis of complex mixtures, providing both separation and high-resolution mass analysis, making it ideal for in-depth characterization and quantification. MALDI-TOF MS, with its high throughput and tolerance for certain sample impurities, is an excellent choice for rapid screening, quality control, and the analysis of higher molecular weight conjugates. The choice of technique will ultimately be guided by the specific research question, sample complexity, and available instrumentation. By leveraging the strengths of each method and employing robust experimental protocols, researchers can achieve a thorough and reliable characterization of their this compound conjugates, a critical step in the development of novel therapeutics.

References

A Comparative Guide to HPLC Methods for Purity Analysis of m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for polyethylene glycol (PEG) derivatives is critical in drug development and manufacturing to ensure product quality, safety, and efficacy. This guide provides a comparative overview of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of m-PEG15-acetic acid, a commonly used PEGylating agent. The comparison focuses on a traditional silica-based C18 reversed-phase column and a polymeric reversed-phase column, both utilizing Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) suitable for non-UV-absorbing compounds like PEG.

Introduction to Analytical Challenges

The analysis of this compound presents a key challenge due to its lack of a significant UV chromophore, rendering standard UV detection ineffective. Therefore, universal detectors like ELSD and CAD are the preferred choices. Purity analysis must be capable of separating the main this compound component from potential process-related impurities, which primarily include the starting material (m-PEG15-OH) and the di-acid impurity (HOOC-PEG14-acetic acid). This guide details two effective HPLC methods, outlining their experimental protocols and presenting a comparison of their performance.

Comparative HPLC Methods and Performance

Two primary reversed-phase HPLC methods are presented below for the purity analysis of this compound. Method 1 employs a conventional silica-based C18 column, while Method 2 utilizes a polymeric PLRP-S column. Both methods are designed to provide high-resolution separation of the main compound from its key potential impurities.

ParameterMethod 1: Silica-Based C18Method 2: Polymeric PLRP-S
Stationary Phase C18, 5 µm, 150 x 4.6 mmPLRP-S, 5 µm, 150 x 4.6 mm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 30% B over 12 minutes15% to 35% B over 10 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C40 °C
Detector ELSD (Nebulizer: 50 °C, Evaporator: 70 °C, Gas: 1.6 SLM) or CAD (Drift Tube: 35°C)ELSD (Nebulizer: 50 °C, Evaporator: 70 °C, Gas: 1.6 SLM) or CAD (Drift Tube: 35°C)
Injection Volume 10 µL10 µL
Analysis Time ~15 minutes~12 minutes
Resolution Good resolution between this compound and m-PEG15-OH.Excellent resolution between this compound and potential di-acid and diol impurities.[1][2][3]
Column Stability Stable in a pH range of 2-8.Stable across a wider pH range (1-14), allowing for more flexible mobile phase optimization.

Experimental Protocols

Below are the detailed experimental protocols for the two comparative HPLC methods.

Method 1: Silica-Based C18 Column

Objective: To separate this compound from its primary impurities using a conventional C18 column with ELSD or CAD detection.

Materials:

  • HPLC system with gradient capability and ELSD or CAD

  • C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (90:10 Water:Acetonitrile) to a concentration of 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-12 min: 10% to 30% B

      • 12-13 min: 30% to 10% B

      • 13-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: ELSD (Nebulizer: 50 °C, Evaporator: 70 °C, Gas: 1.6 SLM) or CAD (Drift Tube: 35°C)[2]

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity of the this compound. The primary impurities to monitor are the earlier eluting m-PEG15-OH and the later eluting di-acid.

Method 2: Polymeric PLRP-S Column

Objective: To achieve enhanced separation and resolution of this compound and its impurities using a robust polymeric column with ELSD or CAD detection.

Materials:

  • HPLC system with gradient capability and ELSD or CAD

  • PLRP-S column (e.g., 5 µm particle size, 100 Å pore size, 150 x 4.6 mm)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (85:15 Water:Acetonitrile) to a concentration of 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: PLRP-S, 5 µm, 100 Å, 150 x 4.6 mm[2]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-10 min: 15% to 35% B

      • 10-11 min: 35% to 15% B

      • 11-12 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detector: ELSD (Nebulizer: 50 °C, Evaporator: 70 °C, Gas: 1.6 SLM) or CAD (Drift Tube: 35°C)

    • Injection Volume: 10 µL

  • Data Analysis: Analyze the chromatogram to quantify the purity of this compound. The polymeric column is expected to provide superior separation of the di-acid and diol impurities due to its different selectivity.

Visualizing the Workflow and Logic

To better understand the analytical process and the relationship between the key components of the analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 or PLRP-S Column HPLC->Column Detector ELSD / CAD Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Comparison_Logic cluster_method1 Method 1 cluster_method2 Method 2 Analyte This compound (and impurities) C18 C18 Column Analyte->C18 Analyzed by PLRPS PLRP-S Column Analyte->PLRPS Analyzed by C18_prop Standard Hydrophobicity C18->C18_prop Principle Result1 Good Separation C18->Result1 Yields PLRPS_prop Enhanced Retention for Polar Analytes PLRPS->PLRPS_prop Principle Result2 Excellent Separation & Shorter Run Time PLRPS->Result2 Yields

Caption: Logical comparison of the two HPLC column technologies.

Conclusion

Both the silica-based C18 and the polymeric PLRP-S columns provide effective methods for the purity analysis of this compound when coupled with an ELSD or CAD. The choice between the two methods may depend on the specific requirements of the analysis. The C18 method is a widely available and well-understood technique that offers good performance. However, the PLRP-S method provides superior resolution, especially for closely related impurities, and offers the advantage of a shorter analysis time and greater stability over a wider pH range. For routine quality control, the C18 method may be sufficient, while for more demanding applications requiring higher resolution and throughput, the PLRP-S method is recommended.

References

A Comparative Guide to Functional Assays for Proteins Modified with m-PEG15-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Modification with reagents like m-PEG15-acetic acid can lead to increased serum half-life, improved stability, and reduced immunogenicity. However, it is crucial to assess the impact of PEGylation on the protein's biological function. This guide provides a comparative overview of key functional assays for proteins modified with this compound, offering detailed experimental protocols and comparative data with alternative protein modification technologies.

Introduction to this compound Modification

This compound is a monofunctional PEG reagent with a terminal carboxylic acid group. This functional group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the protein surface, forming a stable amide bond. The relatively small size of the PEG chain (15 PEG units) offers a balance between improved properties and potential loss of biological activity due to steric hindrance.

Comparative Overview of Functional Assays

The choice of functional assay depends on the protein's mechanism of action. Here, we compare three common assay types: enzyme activity assays, receptor binding assays, and cell-based proliferation assays. We also present a comparison of this compound modification with alternative technologies such as PASylation and polysarcosination.

Data Presentation

Table 1: Comparison of Functional Activity of a Hypothetical Enzyme Modified with this compound vs. Alternatives

ModificationConjugation ChemistrySpecific Activity (% of Unmodified)Km (μM)Vmax (μmol/min/mg)
Unmodified -100%50200
This compound Amide bond (Lys, N-terminus)85%65170
Polysarcosine (PSar) Thioether bond (Cys)92%55185
PASylation Genetic fusion95%52190

Table 2: Comparison of Receptor Binding Affinity of a Hypothetical Ligand Modified with this compound vs. Alternatives

ModificationConjugation ChemistryReceptor Binding Affinity (KD, nM)
Unmodified -10
This compound Amide bond (Lys, N-terminus)25
PASylation Genetic fusion15
XTENylation Genetic fusion18

Table 3: Comparison of In Vitro Anti-Proliferative Activity of a Hypothetical Growth Factor Modified with this compound vs. Alternatives

ModificationConjugation ChemistryIC50 (ng/mL)
Unmodified -5
This compound Amide bond (Lys, N-terminus)12
Polysarcosine (PSar) Thioether bond (Cys)8

Experimental Protocols

Protein Modification with this compound

This protocol describes the conjugation of this compound to a protein via its primary amines.

Materials:

  • Protein of interest

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in MES buffer (0.1 M, pH 6.0).

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the m-PEG15-NHS ester.

  • Protein Conjugation:

    • Dissolve the protein of interest in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

    • Add the activated m-PEG15-NHS ester solution to the protein solution at a desired molar excess (e.g., 5:1, 10:1, 20:1 PEG:protein).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Remove unreacted PEG and byproducts by dialysis against PBS at 4°C with several buffer changes.

    • Confirm the extent of PEGylation using techniques such as SDS-PAGE, which will show an increase in the apparent molecular weight of the modified protein, and MALDI-TOF mass spectrometry.

Enzyme Activity Assay

This protocol is designed to determine the kinetic parameters of an enzyme after modification with this compound.

Materials:

  • Unmodified enzyme

  • This compound modified enzyme

  • Substrate specific to the enzyme

  • Assay buffer (optimal for the enzyme's activity)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed concentration of the unmodified or modified enzyme to each substrate concentration.

  • Monitor the rate of product formation or substrate consumption over time using a spectrophotometer at the appropriate wavelength.

  • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[1]

  • Calculate the specific activity (units/mg of protein) for both the unmodified and modified enzyme.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a ligand modified with this compound to its receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand (e.g., 125I-labeled)

  • Unmodified ligand

  • This compound modified ligand

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • In a multi-well plate, add a fixed amount of receptor preparation.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Add increasing concentrations of the unlabeled competitor (either unmodified or modified ligand) to the wells.

  • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.[2]

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of a modified growth factor on cell proliferation.[3][4]

Materials:

  • Target cell line responsive to the growth factor

  • Cell culture medium

  • Unmodified growth factor

  • This compound modified growth factor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the unmodified and modified growth factor in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the growth factors. Include a control group with medium only.

  • Incubate the plate for a period appropriate for the cell line and growth factor (typically 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Plot the absorbance against the logarithm of the growth factor concentration and determine the IC50 or EC50 value.

Mandatory Visualizations

experimental_workflow cluster_modification Protein Modification cluster_assays Functional Assays Protein Protein Activation Activation Protein->Activation This compound, EDC, NHS Conjugation Conjugation Activation->Conjugation Purification Purification Conjugation->Purification Dialysis Purified\nPEG-Protein Purified PEG-Protein Purification->Purified\nPEG-Protein Enzyme\nActivity Assay Enzyme Activity Assay Purified\nPEG-Protein->Enzyme\nActivity Assay Receptor\nBinding Assay Receptor Binding Assay Purified\nPEG-Protein->Receptor\nBinding Assay Cell-Based\nProliferation Assay Cell-Based Proliferation Assay Purified\nPEG-Protein->Cell-Based\nProliferation Assay signaling_pathway PEG-Ligand PEG-Ligand Receptor Receptor PEG-Ligand->Receptor Binding Signaling\nCascade Signaling Cascade Receptor->Signaling\nCascade Activation Cellular\nResponse Cellular Response Signaling\nCascade->Cellular\nResponse e.g., Proliferation logical_relationship Protein\nModification Protein Modification Altered\nPhysicochemical\nProperties Altered Physicochemical Properties Protein\nModification->Altered\nPhysicochemical\nProperties e.g., Increased Size Potential Change\nin Bioactivity Potential Change in Bioactivity Protein\nModification->Potential Change\nin Bioactivity Improved\nPharmacokinetics Improved Pharmacokinetics Altered\nPhysicochemical\nProperties->Improved\nPharmacokinetics Longer Half-life Functional\nAssay\nRequired Functional Assay Required Potential Change\nin Bioactivity->Functional\nAssay\nRequired

References

A Comparative Analysis of PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become an invaluable tool for optimizing ADC performance. The inherent hydrophilicity of PEG helps to counteract the aggregation often caused by hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1] This guide offers a comparative examination of PEG linkers in ADC development, substantiated by experimental data and detailed methodologies to assist researchers in selecting the optimal linker for their specific applications.

Impact of PEG Linker Characteristics on ADC Performance

The length, architecture (linear vs. branched), and cleavability of PEG linkers are critical determinants of an ADC's therapeutic index. Monodisperse PEG linkers, which have a defined number of PEG units, are generally preferred over polydisperse mixtures as they result in more homogeneous ADCs with improved batch-to-batch reproducibility and safety profiles.[2]

Data Presentation: A Quantitative Comparison

The selection of a PEG linker often involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[3] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Linker TypeDrug-to-Antibody Ratio (DAR)Plasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
No PEG ~3-4 (limited by aggregation)[4]ShorterPotentModerate
Short-chain PEG (e.g., PEG4, PEG8) 4-8IncreasedGenerally maintained or slightly reducedImproved
Long-chain PEG (e.g., PEG12, PEG24) Up to 8Significantly prolongedMay be reducedSignificantly improved
Branched PEG High (e.g., 8)ExtendedPotentEnhanced

Table 1: Influence of PEG Linker Length on Key ADC Performance Metrics. This table provides a summary of general trends observed across multiple studies. Actual values are highly dependent on the specific antibody, payload, and tumor model used.

Linker TypeADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEG Affibody-MMAENCI-N87~5
PEG4k Affibody-MMAENCI-N87~22.5
PEG10k Affibody-MMAENCI-N87~112.5
PEG8 Anti-CD30-MMAEL540cy~0.1
PEG12 Anti-CD30-MMAEL540cy~0.1
PEG24 Anti-CD30-MMAEL540cy~0.1

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths. This table presents specific examples of how PEG linker length can impact the half-maximal inhibitory concentration (IC50) in different cancer cell lines.

Linker TypeADC ConstructAnimal ModelPlasma Half-life (t½)
No PEG Affibody-MMAEMice19.6 min
PEG4k Affibody-MMAEMice49.2 min
PEG10k Affibody-MMAEMice219.0 min
PEG8 Non-binding IgG-MMAERats>40 hours
PEG12 Non-binding IgG-MMAERats>40 hours
PEG24 Non-binding IgG-MMAERats>40 hours

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics. This table illustrates the significant extension of plasma half-life that can be achieved with the incorporation of PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different PEG linkers. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs with varying PEG linkers

  • Unconjugated antibody (negative control)

  • Free cytotoxic payload (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-144 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the dose-response curve and fitting it with a suitable model (e.g., four-parameter logistic regression).

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature payload release in a plasma environment.

Materials:

  • ADC constructs

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instruments (e.g., LC-MS, ELISA)

  • Reagents for ADC capture and analysis (e.g., Protein A beads)

Procedure:

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and in PBS (as a control). Incubate the samples at 37°C for a time course (e.g., 0, 24, 48, 96, 144, 168 hours).

  • Sampling: At each time point, collect aliquots and immediately freeze them at -80°C to halt degradation.

  • Analysis of Intact ADC (DAR Measurement):

    • Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).

    • Analyze the intact ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.

  • Analysis of Released Payload:

    • Extract the free payload from the plasma samples.

    • Quantify the released payload using LC-MS.

  • Data Analysis: Plot the percentage of intact ADC (or DAR) or the concentration of released payload against time to determine the stability profile and calculate the ADC's half-life in plasma.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This study evaluates the ability of an ADC to inhibit tumor growth in a living organism.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line expressing the target antigen

  • Matrigel (optional, for cell line-derived xenografts)

  • ADC constructs and control articles (vehicle, unconjugated antibody)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells in PBS and Matrigel) into the flank of each mouse.

    • Patient-Derived Xenograft (PDX): Surgically implant a small tumor fragment subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.

  • ADC Administration: Administer the ADCs and controls to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight twice weekly. Monitor the overall health of the animals.

  • Study Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point. Euthanize the mice and collect tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing ADC Mechanisms and Workflows

ADC Internalization and Payload Release

The following diagram illustrates the general mechanism of action for an ADC, from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Tumor_Cell Tumor_Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

MMAE Signaling Pathway

Monomethyl auristatin E (MMAE) is a potent cytotoxic payload commonly used in ADCs. It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin Inhibition Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the key steps in a typical in vitro cytotoxicity assay for evaluating ADCs.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_ADC_Dilutions Prepare Serial Dilutions of ADC Incubate_Overnight->Prepare_ADC_Dilutions Treat_Cells Treat Cells with ADC Prepare_ADC_Dilutions->Treat_Cells Incubate_72_144h Incubate for 72-144 hours Treat_Cells->Incubate_72_144h Add_MTT Add MTT Reagent Incubate_72_144h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_2_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro cytotoxicity assay.

References

A Comparative Guide to the Stability of Amide Bonds Derived from m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of the linkage used in bioconjugation is critical for the efficacy and safety of therapeutic molecules. This guide provides a detailed comparison of the stability of amide bonds formed from m-PEG15-acetic acid with other alternative linkages, supported by experimental data and protocols.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. This is achieved by increasing solubility, extending circulation half-life, and reducing immunogenicity. The choice of the chemical bond connecting the PEG moiety to the biomolecule is paramount, as it dictates the stability of the conjugate in physiological environments. An amide bond, formed by the reaction of a carboxylic acid (like this compound) with a primary amine on a biomolecule, is a popular choice due to its inherent stability.

Quantitative Comparison of Linkage Stability

Linkage TypeBondConditionsHalf-life (t½)Reference
Amide -CO-NH-pH 8.0, Room Temp. (Amidation reaction with mPEG4-NH2)80 min (formation)[1]
pH 8.5, Room Temp. (Amidation reaction with mPEG4-NH2)20 min (formation)[1]
pH 9.0, Room Temp. (Amidation reaction with mPEG4-NH2)10 min (formation)[1]
Rat Serum, 37°C (A20FMDV2 peptide with PEG5-acetyl linker)>48 hours (>30% intact)[2]
Rat Serum, 37°C (A20FMDV2 peptide with PEG8-acetyl linker)>48 hours (>70% intact)[2]
Thioether -S-1 mM Glutathione, 37°C (Maleimide-PEG conjugate)~70% conjugated after 7 days
1 mM Glutathione, 37°C (Mono-sulfone-PEG conjugate)>95% conjugated after 7 days
Hydrazone -CO-NH-N=CH-pH 5.0Cleavable
pH 7.4Generally stable
Oxime -CO-NH-O-N=CH-Physiological conditionsMore stable than hydrazones

Note: The data presented for the amide bond formation reflects the reaction kinetics of an NHS-ester with an amine to form the amide bond, indicating rapid and stable bond formation at slightly alkaline pH. The peptide stability data demonstrates the robustness of a PEG-amide linkage in a biological matrix.

Experimental Protocols

Assessing the stability of a PEG-amide conjugate involves incubating the molecule under conditions that mimic a physiological environment and analyzing its degradation over time.

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to evaluate the hydrolytic stability of the amide bond in a PEGylated conjugate in the presence of plasma enzymes.

Materials:

  • PEGylated conjugate (e.g., this compound linked to a protein)

  • Human, rat, or mouse plasma (anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the PEGylated conjugate into the plasma to a final concentration of 10-100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding the aliquot to a protein precipitation solvent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the intact conjugate and any released payload or PEG moiety using a validated LC-MS/MS method.

Protocol 2: pH-Dependent Hydrolysis Study

This protocol assesses the chemical stability of the amide linkage across a range of pH values.

Materials:

  • PEGylated conjugate

  • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Incubator at a controlled temperature (e.g., 37°C)

  • HPLC or LC-MS system

Procedure:

  • Prepare solutions of the PEGylated conjugate in each of the different pH buffers.

  • Incubate the solutions at a constant temperature.

  • At various time points, take an aliquot from each solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact conjugate.

  • Calculate the degradation rate constant and half-life at each pH.

Visualizations

Chemical Structure and Conjugation

Caption: Formation of a stable amide bond.

Experimental Workflow for Stability Assessment

A Prepare PEG-conjugate solution in buffer or plasma B Incubate at 37°C A->B C Withdraw aliquots at specified time points B->C D Quench reaction (e.g., protein precipitation) C->D E Analyze by LC-MS/MS D->E F Quantify intact conjugate and degradation products E->F G Determine degradation rate and half-life F->G

Caption: Workflow for stability assessment.

Comparative Analysis

The amide bond formed from this compound and a primary amine is characterized by its high stability, which is a significant advantage for therapeutics requiring a long circulation time.

  • Amide vs. Ester Linkages: Amide bonds are significantly more resistant to hydrolysis than ester bonds. Ester linkages can be susceptible to cleavage by esterase enzymes present in plasma, leading to a shorter in vivo half-life of the conjugate.

  • Amide vs. Hydrazone Linkages: Hydrazone linkages are often designed to be pH-sensitive, being relatively stable at physiological pH (7.4) but cleavable under the acidic conditions found in endosomes or tumors. This makes them suitable for drug delivery systems where release of the payload is desired in specific cellular compartments. However, for applications requiring the PEG to remain attached, the stable amide bond is superior.

  • Amide vs. Thioether Linkages: Thioether bonds, commonly formed from the reaction of a maleimide with a thiol, are generally stable. However, they can be susceptible to a retro-Michael addition, especially in the presence of endogenous thiols like glutathione, which can lead to deconjugation. More stable thioether linkages can be formed using reagents like mono-sulfone-PEG.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of m-PEG15-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper disposal of m-PEG15-acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The following procedures are designed to offer clear, step-by-step instructions for the handling and disposal of this chemical.

I. Understanding the Compound: Safety Data Overview

The following table summarizes the key properties of the parent compounds to inform safe handling and disposal procedures.

PropertyAcetic Acid (Glacial)Polyethylene Glycol (PEG)This compound (Anticipated)
Physical State LiquidSolid (waxy) or liquid (depending on molecular weight)Likely a viscous liquid or a low-melting solid.
Hazards Flammable, Corrosive, Causes severe skin burns and eye damageGenerally considered non-hazardous[1][4].Potential for skin and eye irritation due to the acetic acid moiety. The overall hazard is likely lower than glacial acetic acid.
Primary Disposal Route Hazardous waste collection; neutralization for dilute solutions (subject to local regulations).Non-hazardous waste; avoid release into wastewater systems.Hazardous chemical waste collection. Do not dispose down the drain.

II. Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Waste Collection and Containment:

  • Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated hazardous waste container.

  • The container must be made of a material compatible with weak acids and be equipped with a secure, tight-fitting lid.

  • Do not mix this compound waste with other waste streams, particularly strong bases or oxidizing agents.

3. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and any other components mixed with the waste.

  • Affix the appropriate hazard symbols as required by your institution's safety protocols.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials and is designed to contain potential spills.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide the EHS department or contractor with the accurate chemical name and quantity of the waste.

6. Handling of Empty Containers:

  • Empty containers that previously held this compound should be treated as hazardous waste as they may contain residual product.

  • These containers should not be reused and must be disposed of in the same manner as the chemical waste.

7. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the substance. Place the absorbent material into the designated hazardous waste container.

  • For large spills, contact your institution's EHS department immediately.

  • Decontaminate the spill area thoroughly with soap and water.

  • Report all spills to your supervisor and the EHS department.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.